2,3-Dimethyl-L-Phenylalanine
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-3-(2,3-dimethylphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-7-4-3-5-9(8(7)2)6-10(12)11(13)14/h3-5,10H,6,12H2,1-2H3,(H,13,14)/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOOQLMVNYYJZEI-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CC(C(=O)O)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C[C@@H](C(=O)O)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2,3-dimethyl-L-phenylalanine CAS 259726-55-1 properties
CAS 259726-55-1
Executive Summary
2,3-Dimethyl-L-phenylalanine is a highly specialized unnatural amino acid used in medicinal chemistry and peptide engineering. Distinct from its more common isomers (2,4- or 2,6-dimethylphenylalanine), the 2,3-substitution pattern offers a unique steric profile. It provides significant bulk at the ortho position while extending hydrophobicity along the meta vector, without the severe steric clash often associated with 2,6-disubstitution. This molecule is a critical tool for probing receptor binding pockets, restricting side-chain rotamers (
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]
Core Identification
| Parameter | Detail |
| Chemical Name | (S)-2-amino-3-(2,3-dimethylphenyl)propanoic acid |
| CAS Number | 259726-55-1 |
| Molecular Formula | |
| Molecular Weight | 193.24 g/mol |
| SMILES | CC(=O)O.Cc1cccc(C)c1 (Generic connectivity) Correct Isomeric: CC(=O)O linked to 2,3-dimethylbenzyl group |
| Chiral Configuration | L- (S-configuration) |
Physical Properties (Fmoc-Derivative)
Note: In drug development contexts, this amino acid is most frequently handled as its N-Fmoc protected derivative for Solid Phase Peptide Synthesis (SPPS). Data below reflects this commercial form.
| Property | Value (Fmoc-2,3-dimethyl-L-Phe) |
| CAS (Fmoc) | Not widely listed; often referenced by free acid CAS |
| Appearance | White to off-white powder |
| Molecular Weight | 415.48 g/mol (Fmoc-derivative) |
| Melting Point | 163 – 172 °C |
| Optical Rotation | |
| Solubility | Soluble in DMF, DMSO, NMP; sparingly soluble in water |
| Purity Standard |
Critical Note on Stereochemistry: The 2,3-dimethyl substitution creates a chiral axis potential if further substituted, but primarily it acts to restrict the rotation of the phenyl ring. The "L" configuration refers to the
-carbon.
Synthesis & Production Methodologies
The synthesis of 2,3-dimethyl-L-phenylalanine requires strict stereocontrol to ensure the S-configuration at the
Route A: Asymmetric Alkylation (Chiral Auxiliary)
This method uses a chiral auxiliary (e.g., Evans oxazolidinone or Schöllkopf bis-lactim ether) to direct the incoming electrophile.
-
Precursor Preparation: 2,3-Dimethylbenzyl bromide is synthesized via radical bromination of 1,2,3-trimethylbenzene (hemimellitene).
-
Chiral Enolate Formation: A glycine equivalent attached to a chiral auxiliary is deprotonated (e.g., using LiHMDS or NaHMDS) at -78°C.
-
Stereoselective Alkylation: The enolate attacks 2,3-dimethylbenzyl bromide. The chiral auxiliary blocks one face of the enolate, forcing the electrophile to approach from the opposite side.
-
Hydrolysis: The auxiliary is cleaved (usually via LiOH/H2O2 or acid hydrolysis) to release the free amino acid.
Route B: Enzymatic Resolution (Scalable)
For larger batches, a racemic synthesis followed by enzymatic resolution is preferred due to cost-efficiency.
-
Strecker Synthesis: 2,3-Dimethylbenzaldehyde is reacted with NaCN and
to form the racemic aminonitrile, which is hydrolyzed to racemic 2,3-dimethyl-phenylalanine. -
Acetylation: The racemate is N-acetylated.
-
Enzymatic Hydrolysis: Acylase I (from Aspergillus or Porcine Kidney) selectively hydrolyzes the L-isomer's acetyl group.
-
Separation: The free L-amino acid is separated from the unreacted N-acetyl-D-phenylalanine via extraction or ion-exchange chromatography.
Figure 1: Stereoselective synthesis workflow via chiral auxiliary alkylation.
Applications in Drug Design
Conformational Restriction
The 2-methyl group (ortho) induces a high energy barrier for rotation around the
-
Mechanism: The ortho-methyl group clashes with the peptide backbone carbonyl, forcing the side chain into specific rotameric populations (typically gauche(-) or trans).
-
Utility: This "locks" the bioactive conformation, potentially reducing the entropy penalty upon binding to a receptor.
Proteolytic Stability
Peptides containing 2,3-dimethyl-L-phenylalanine show increased resistance to chymotrypsin-like proteases.
-
Mechanism: The steric bulk of the dimethylphenyl ring hinders the approach of the protease catalytic triad to the scissile peptide bond.
Hydrophobic Scanning (SAR)
In Structure-Activity Relationship (SAR) studies, this amino acid is used to probe the size of hydrophobic pockets.
-
Comparison:
-
Phe: Baseline hydrophobicity.
-
2,3-Dimethyl-Phe: Increased width/bulk near the backbone.
-
4-Methyl-Phe: Increased length (depth).
-
2,6-Dimethyl-Phe: Maximum steric hindrance (often abolishes binding if the pocket is tight).
-
Figure 2: SAR Decision Tree for selecting methyl-phenylalanine analogs.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) Incorporation
Due to the steric hindrance at the ortho position, standard coupling protocols may result in incomplete incorporation.
Recommended Protocol:
-
Reagents: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP as the coupling reagent.
-
Stoichiometry: 4 equivalents of Fmoc-AA, 3.9 eq HATU, 8 eq DIPEA.
-
Solvent: DMF or NMP (NMP is preferred for difficult sequences).
-
Reaction Time: Extend coupling time to 2 hours (vs. standard 45 mins).
-
Monitoring: Perform a Chloranil test (more sensitive than Kaiser for secondary amines, though this is a primary amine, the steric bulk can mimic secondary amine sluggishness) or micro-cleavage LC-MS to confirm coupling.
Dissolution & Handling
-
Solubility: The Fmoc-derivative is hydrophobic. Dissolve in DMF or NMP at 0.2–0.5 M concentration.
-
Sonication: Gentle sonication (30-40°C) may be required to fully solubilize the powder before adding to the resin mixture.
-
Storage: Store powder at +2°C to +8°C, desiccated. Solutions should be prepared fresh.
Safety & Regulatory
| Hazard Class | Statement |
| Skin Irritation | Causes skin irritation (H315) |
| Eye Irritation | Causes serious eye irritation (H319) |
| Respiratory | May cause respiratory irritation (H335) |
| Handling | Wear nitrile gloves, safety goggles, and work in a fume hood. Avoid dust inhalation.[2] |
References
-
PubChem. (2025).[3][4] 2,3-Dimethyl-L-Phenylalanine (CAS 259726-55-1). National Library of Medicine. [Link]
- Hruby, V. J., et al. (1991). "Design of peptides, proteins, and peptidomimetics in chi space." Biopolymers, 31(6), 627-635. (Foundational text on methyl-phenylalanine constraints).
Sources
- 1. Disubstituted Meldrum’s Acid: Another Scaffold with SuFEx-like Reactivity | MDPI [mdpi.com]
- 2. N,N-Dimethyl-L-phenylalanine, 99% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. Fmoc-4-Amino-L-phenylalanine | C24H22N2O4 | CID 7019927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GlyTouCan:G78393ME | C9H19O11P | CID 45480545 - PubChem [pubchem.ncbi.nlm.nih.gov]
Topographical Control in Peptide Therapeutics: Conformational Constraints of 2,3-Dimethylphenylalanine
Executive Summary
The inherent flexibility of native peptide chains often negatively affects their binding affinity and metabolic stability, severely limiting their translation into viable therapeutics[1]. To overcome this, the imposition of conformational constraints via unnatural amino acids has become a fundamental strategy in peptidomimetic drug design. This whitepaper provides an in-depth mechanistic analysis and experimental framework for utilizing 2,3-dimethylphenylalanine (also denoted as
Mechanistic Causality: The -Dimethyl Effect
In peptide chemistry, the spatial orientation of an aromatic side chain is defined by its dihedral angles, primarily
The introduction of methyl groups at both the
-
-Methylation: Restricts the backbone dihedral angles (
and ), heavily favoring turn or helical conformations while simultaneously protecting the adjacent peptide bond from enzymatic degradation[2]. -
-Methylation: Induces severe steric clash with the
-methyl group and the peptide backbone, locking the side-chain conformation.
Molecular mechanics calculations on the derivatives of these isomers reveal a profound causality: the steric crowding provides large energy stabilization exclusively for the gauche(-) side-chain conformers, while heavily penalizing the gauche(+) conformers[3]. This asymmetric energy landscape allows chemists to use specific diastereomers (e.g., (2R,3S) vs. (2S,3R)) to project the phenyl ring into highly specific 3D vectors, achieving true topographical control[4].
Caption: Logical pathway of topographical constraint induction by 2,3-dimethylphenylalanine.
Quantitative Structural Data
The synthesis of all four diastereoisomers of
Table 1: Conformational Energy Landscape of 2,3-Dimethylphenylalanine Isomers
| Isomer Configuration | Primary Steric Clash Vector | Preferred | Relative Energy Stabilization | Topographical Application |
| (2R, 3S) | Gauche(-) | High Stabilization | Receptor pocket pre-organization | |
| (2R, 3R) | Trans | Moderate | Extended linear mimics | |
| (2S, 3R) | Gauche(-) | High Stabilization | Mirror-image topographical control | |
| (2S, 3S) | Trans | Moderate | Extended linear mimics |
Data synthesized from molecular mechanics calculations of acylated derivatives[3].
Experimental Methodologies: SPPS Incorporation
The primary challenge in incorporating
Step-by-Step Protocol: Microwave-Assisted SPPS of Hindered Amino Acids
1. Resin Preparation & Deprotection
-
Swell Rink Amide resin (0.1 mmol scale) in DMF for 30 minutes.
-
Perform Fmoc deprotection using 20% piperidine in DMF (2 × 10 mins). Wash thoroughly with DMF (5 × 1 min).
2. Pre-activation of the Hindered Amino Acid
-
Causality: HOAt is selected over HOBt because the neighboring pyridine nitrogen provides an anchimeric assistance effect, accelerating the reaction of sterically hindered esters[2].
-
In a separate vial, dissolve 3.0 eq of Fmoc-2,3-dimethylphenylalanine, 2.9 eq of HATU, and 3.0 eq of HOAt in minimal NMP.
-
Add 6.0 eq of DIEA. Stir for exactly 2 minutes to generate the active ester.
3. Microwave-Assisted Coupling
-
Transfer the activated mixture to the resin.
-
Irradiate in a microwave peptide synthesizer at 75°C for 45 minutes.
-
Causality: Thermal energy is mandatory to overcome the steric repulsion between the incoming amino acid and the resin-bound peptide.
4. Self-Validation (Micro-cleavage)
-
Withdraw ~1 mg of resin. Treat with TFA/TIPS/H2O (95:2.5:2.5) for 1 hour.
-
Analyze the supernatant via LC-MS.
-
Decision Matrix: If the target mass peak indicates <95% conversion, repeat Steps 2 and 3 (double coupling). Do not proceed until validated.
5. Capping
-
Treat the resin with Ac2O/DIEA/DMF (1:1:8) for 10 minutes.
-
Causality: Capping irreversibly acetylates any unreacted amines, ensuring that any failed couplings result in easily separable truncated sequences rather than complex deletion mutations.
Caption: Self-validating SPPS workflow for sterically hindered amino acids.
Structural Validation Framework
Once the peptide is synthesized, the topographical constraint must be empirically validated. The rigidification of the peptide chain should restrict the conformational ensemble to a subset of structures that mimic the target-bound state[1].
-
2D NMR Spectroscopy (ROESY/NOESY): Measure the interproton distances between the
-methyl protons and the adjacent backbone amide protons. In a constrained gauche(-) conformation, specific NOE cross-peaks will appear with high intensity, confirming the spatial proximity dictated by the -dimethyl steric clash. -
J-Coupling Analysis: While the absence of an
-proton in 2,3-dimethylphenylalanine prevents standard analysis, -NMR chemical shifts of the -carbon and methyl groups can be correlated with side-chain stereochemistry to confirm the dominant rotamer[4].
Conclusion
The strategic incorporation of 2,3-dimethylphenylalanine represents a sophisticated approach to peptide drug design. By leveraging the physical causality of steric hindrance, researchers can restrict
References
- (2R,3S)-(-)
- benchchem.
- New Amino Acids for the Topographical Control of Peptide Conformation: Synthesis of All the Isomers of .alpha.,.beta.
- nih.
Sources
steric effects of ring-methylated phenylalanine analogs
Executive Summary
This technical guide addresses the strategic application of ring-methylated phenylalanine (Phe) analogs in drug design. Unlike standard alanine scanning or backbone methylation, ring methylation offers a dual advantage: orthogonal conformational constraint and metabolic shielding , without altering the peptide backbone's hydrogen-bonding capability.
This document details the steric mechanisms of ortho-, meta-, and para- methylation, provides validated synthesis protocols, and analyzes their impact on receptor selectivity (specifically
Structural & Conformational Dynamics
The biological efficacy of ring-methylated Phe is governed by the restriction of side-chain torsion angles, specifically
The Ortho-Effect (2-Me-Phe)
Introduction of a methyl group at the ortho (2') position creates a severe steric clash with the peptide backbone (
-
Restriction: In wild-type Phe, the aromatic ring flips rapidly (
). In 2-Me-Phe, the 2'-methyl group imposes a rotational barrier kcal/mol, effectively locking the ring orientation relative to the carbon. -
Symmetry Breaking: Unlike Phe, where the two ortho carbons are equivalent, 2-Me-Phe renders the two faces of the aromatic ring distinct. This allows for the precise targeting of hydrophobic pockets that require a specific "edge-to-face" interaction.
Meta (3-Me-Phe) and Para (4-Me-Phe) Effects
-
Meta-Methylation: Increases the effective volume of the side chain (hydrophobic bulk) without severely restricting
rotation. It is ideal for filling under-utilized hydrophobic pockets in receptor binding sites. -
Para-Methylation: Extends the side chain length along the
- axis. This is often used to probe the depth of a receptor pocket.
Conformational Energy Landscape (Visualization)
The following diagram illustrates how ortho-methylation restricts the accessible conformational space compared to the wild-type.
Figure 1: Conformational filtering by ortho-methylation. Note the depopulation of gauche states due to steric clash.
Synthesis Protocol: The Tetrahydroisoquinoline Route
Direct methylation of phenylalanine is challenging due to regioselectivity issues. The authoritative method for generating optically pure ortho-methylated analogs involves a Pictet-Spengler cyclization followed by reductive ring opening.
Protocol 3.1: Synthesis of 2-Me-Phe
-
Cyclization (Pictet-Spengler):
-
Reactants: L-Phenylalanine + Formaldehyde (aq).[1]
-
Conditions: 6M HCl, Reflux, 6 hours.
-
Mechanism: Formation of the iminium ion followed by intramolecular electrophilic aromatic substitution.
-
Product: 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic).[1][2][3][4] Note: This constrains the nitrogen into a ring.
-
-
Hydrogenolysis (Ring Opening):
-
Reactants: Tic intermediate +
. -
Catalyst: Pd/C (10%) in Acetic Acid/MeOH.
-
Conditions: 50 psi
, 60°C, 12 hours. -
Outcome: Cleavage of the benzylic C-N bond.[5]
-
Result: 2-Methyl-L-Phenylalanine (optically pure).
-
Figure 2: Synthetic route for ensuring regiospecific ortho-methylation without racemization.
Biological Applications & Case Studies
Opioid Receptor Optimization (The "Dmt" Effect)
In the development of opioid peptides (e.g., Endomorphin-2 analogs), the position of the methyl group dictates receptor subtype selectivity.
-
Mechanism: The
-opioid receptor (MOR) contains a specific hydrophobic sub-pocket that accommodates the aromatic ring of Phe/Tyr. -
Data: Replacing Phe with 2',6'-dimethyltyrosine (Dmt) or 2'-methylphenylalanine restricts the side chain into a bioactive conformation that significantly enhances affinity.[6]
-
Outcome: 2-Me-Phe analogs of Endomorphin-2 show up to 10-fold higher affinity for MOR compared to the parent peptide due to the reduction of entropic penalty upon binding.
LAT1 Transporter Selectivity
The L-type Amino Acid Transporter 1 (LAT1) is crucial for delivering drugs across the Blood-Brain Barrier (BBB).
-
The Challenge: LAT1 transports many large neutral amino acids. To use LAT1 for drug delivery, the cargo must compete with endogenous Phe.
-
Steric Solution:
-
Meta-Substitution (3-Me-Phe): Enhances affinity (low
) but often reduces transport velocity ( ), turning the substrate into a competitive inhibitor. -
Ortho-Substitution (2-Me-Phe / 2-Iodo-Phe): The steric bulk at the ortho position is tolerated by LAT1 but excluded by the ubiquitously expressed LAT2 transporter.
-
-
Application: Use ortho-analogs to design prodrugs that are LAT1-selective , minimizing uptake in peripheral tissues (kidney/gut) where LAT2 is dominant.
Table 1: Comparative Effects of Ring Methylation
| Analog | Steric Parameter ( | Primary Effect | Key Application |
| Phe (WT) | Free Rotation | Flexible binding | General purpose |
| 2-Me-Phe | Restricted (>15 kcal/mol) | Conformation locking | |
| 3-Me-Phe | Flexible | Hydrophobic filling | LAT1 High-Affinity Binders |
| 4-Me-Phe | Flexible | Length extension | Probing pocket depth |
Experimental Characterization Protocol
To validate the steric effects in your specific peptide sequence, use the following Nuclear Overhauser Effect (NOE) protocol.
-
Sample Prep: Dissolve peptide (1-2 mM) in
or DMSO- . -
Experiment: Run 2D NOESY (mixing time 300-500 ms) and TOCSY.
-
Diagnostic Signals:
-
Wild-Type Phe: Strong NOE cross-peaks between
and protons are averaged due to rapid rotation. -
2-Me-Phe: Look for distinct NOE signals between the 2-Methyl group and the
proton. If the ring is locked, you will see a breakdown of the typical aromatic spin system into distinct signals for the non-equivalent ring protons.
-
References
-
Horx, P., et al. (2021). "High five! Methyl probes at five ring positions of phenylalanine explore the hydrophobic core dynamics of zinc finger miniproteins." Chemical Science. Link
-
Majer, P., et al. (1994). "Synthesis and biological activity of oxytocin analogs with methylated phenylalanines in position 2." International Journal of Peptide and Protein Research.[5] Link
-
Janecka, A., et al. (2014).[6] "Pharmacological characterization of endomorphin-2-based cyclic pentapeptides with methylated phenylalanine residues." Peptides. Link
-
Ylikangas, H., et al. (2014). "Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1)." Journal of Medicinal Chemistry. Link
-
Augustyn, E., et al. (2016). "LAT-1 Activity of meta-Substituted Phenylalanine and Tyrosine Analogs." Bioorganic & Medicinal Chemistry Letters. Link
Sources
- 1. WO1997017050A2 - An improved method for preparation of substituted tetrahydroisoquinolines - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. prepchem.com [prepchem.com]
- 4. Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of methylated phenylalanines via hydrogenolysis of corresponding 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids. Synthesis and biological activity of oxytocin analogs with methylated phenylalanines in position 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological characterization of endomorphin-2-based cyclic pentapeptides with methylated phenylalanine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural and Functional Divergence of Dimethyl-L-Phenylalanine Analogues
The following guide is structured as a high-level technical whitepaper designed for application scientists and medicinal chemists. It prioritizes actionable protocols, mechanistic insight, and data-driven decision-making.
A Technical Guide to 2,3-DMP and 2,6-DMP
Executive Summary
In medicinal chemistry, the methylation of phenylalanine residues is a precision tool used to restrict conformational freedom and enhance metabolic stability.[1] While 2,6-dimethyl-L-phenylalanine (2,6-DMP) and 2,3-dimethyl-L-phenylalanine (2,3-DMP) share a molecular formula, their impact on peptide topology and synthesis is radically different.
This guide delineates the structural mechanics, synthetic challenges, and pharmacological applications of these two non-canonical amino acids (ncAAs). It serves as a roadmap for researchers navigating the trade-offs between the "conformational lock" of 2,6-DMP and the "steric bias" of 2,3-DMP.
Part 1: Structural Analysis & Steric Electronics
The core differentiator between these analogues is the symmetry of steric hindrance imposed on the
1. 2,6-Dimethyl-L-phenylalanine (The "Anvil")
-
Steric Profile: The ortho,ortho-dimethyl substitution creates a symmetric steric blockade. This severely restricts rotation around the C
-C bond. -
Conformational Effect: The phenyl ring is often forced into an orthogonal orientation relative to the peptide backbone to minimize A(1,3) strain with the backbone amide. This creates a "locked" rotamer population, often populated exclusively in the gauche(-) or trans conformation depending on the backbone
angles. -
Utility: Used to freeze bioactive conformations (e.g., in opioid peptides) and completely block proteolytic access to the amide bond.
2. 2,3-Dimethyl-L-phenylalanine (The "Wedge")
-
Steric Profile: The ortho,meta-substitution provides an asymmetric steric clash. One face of the phenyl ring remains accessible.
-
Conformational Effect: Rather than locking the ring, the 2-methyl group biases the rotamer population, while the 3-methyl group extends the hydrophobic surface area without incurring the massive penalty of a second ortho clash.
-
Utility: Used to probe the "sidedness" of hydrophobic pockets and fine-tune receptor affinity without abolishing conformational flexibility entirely.
Comparative Data Table
| Feature | 2,6-Dimethyl-L-Phe (2,6-DMP) | 2,3-Dimethyl-L-Phe (2,3-DMP) |
| Steric Hindrance | Extreme (Symmetric) | High (Asymmetric) |
| Restricted (High Barrier) | Biased (Moderate Barrier) | |
| SPPS Coupling | Difficult (Requires HATU/PyAOP) | Standard/Moderate (HBTU/DIC) |
| Metabolic Stability | Excellent (Protease resistant) | Good (Steric shielding) |
| Primary Use Case | Conformational Locking / Opioids | Hydrophobic Probing / Fine-tuning |
Part 2: Solid-Phase Peptide Synthesis (SPPS) Integration
Incorporating dimethylphenylalanines requires distinct coupling strategies. The 2,6-analog is notorious for difficult couplings due to the shielding of the nucleophilic amine (during deprotection) and the electrophilic carbonyl (during activation).
Diagram 1: SPPS Decision Tree for Dimethylphenylalanines
Caption: Optimized workflow for incorporating sterically hindered phenylalanine analogues in SPPS.
Part 3: Experimental Protocols
Protocol A: Coupling of 2,6-Dimethyl-L-phenylalanine (The "Difficult" Case)
Context: Standard coupling reagents (HBTU/DIEA) often result in <50% yields due to the steric wall created by the 2,6-methyl groups.
-
Resin Preparation: Swell resin (e.g., Rink Amide, 0.5 mmol/g) in DMF for 30 min.
-
Activation:
-
Dissolve Fmoc-2,6-dimethyl-L-Phe-OH (3.0 eq) in dry DMF.
-
Add HATU (2.9 eq) and HOAt (3.0 eq). Note: HOAt is preferred over HOBt for hindered couplings due to the neighboring group effect.
-
Add TMP (2,4,6-trimethylpyridine) (6.0 eq) instead of DIEA to minimize base-catalyzed racemization and aggregation.
-
-
Coupling:
-
Add activated solution to resin.
-
Microwave Option: Heat to 60°C for 60 mins.
-
Room Temp Option: Shake for 4–6 hours.
-
-
Re-Coupling: Drain and repeat the step (Double Coupling is mandatory).
-
Validation: Perform a micro-cleavage and analyze by HPLC-MS. Do not rely solely on colorimetric tests (Kaiser) as steric bulk can prevent the reagent from reacting with the residual amine.
Protocol B: Synthesis of the Amino Acid (Asymmetric Hydrogenation)
Context: If the specific analogue is not commercially available, this is the industry-standard route for chiral production.
-
Substrate: Start with the corresponding aryl aldehyde (e.g., 2,3-dimethylbenzaldehyde).
-
Condensation: React with N-acetylglycine (Erlenmeyer azlactone synthesis) to form the Z-dehydroamino acid .
-
Asymmetric Hydrogenation:
-
Catalyst: Rh(COD)₂BF₄ complexed with a chiral phosphine ligand such as (S,S)-Et-DuPhos .
-
Conditions: 5 atm H₂, MeOH, RT, 24h.
-
Mechanism: The Rh-ligand complex differentiates the prochiral faces of the dehydro-alkene, yielding the L-enantiomer with >98% ee.
-
-
Deprotection: Acid hydrolysis (HCl) removes the acetyl group to yield the free amino acid.
Part 4: Pharmacological Implications[2][3][4]
1. Opioid Receptor Selectivity (The 2,6-DMP Case)
Research into opioid peptides (e.g., enkephalins, dermorphins) has demonstrated that replacing Phenylalanine (Phe) or Tyrosine (Tyr) with 2,6-DMP (often denoted as Dmp) or its tyrosine analogue (Dmt) significantly alters receptor selectivity.[2][3][4]
-
Mechanism: The 2,6-dimethylation forces the aromatic ring into a specific rotamer that may clash with the
-receptor pocket while fitting perfectly into the -receptor (or vice versa, depending on position). -
Outcome: 2,6-DMP at position 3 of opioid peptides often enhances
-selectivity, whereas substitution at position 4 can reduce affinity due to steric clash.
2. Probing Hydrophobic Pockets (The 2,3-DMP Case)
2,3-DMP is valuable when the "sledgehammer" approach of 2,6-DMP abolishes binding.
-
Mechanism: If a receptor pocket is tight on one side but open on the other, 2,6-DMP will fail to bind. 2,3-DMP allows the researcher to orient the methyl group away from the steric wall (by selecting the appropriate rotamer during binding), maintaining affinity while still increasing hydrophobicity and metabolic stability.
Diagram 2: Steric Interaction Model
Caption: 2,6-DMP blocks both ortho positions, locking conformation. 2,3-DMP leaves one ortho position open, allowing rotation.
References
-
Synthesis and Opioid Activity of 2',6'-Dimethyl-L-tyrosine (Dmt) Analogues Source: Journal of Medicinal Chemistry / NIH PubMed Context: Establishes the foundational utility of 2,6-dimethylation in opioid peptide design for receptor selectivity.
-
2',6'-Dimethylphenylalanine (Dmp) as an Aromatic Amino Acid Surrogate Source: International Journal of Medicinal Chemistry / NIH Context: Details the specific use of 2,6-DMP (Dmp) to replace Phe/Tyr, highlighting its ability to mimic N-terminal Tyr despite lacking the hydroxyl group.[3][4]
-
Large-Scale Synthesis of Substituted Phenylalanines via Asymmetric Hydrogenation Source: American Chemical Society (ACS) Context: Provides the industrial protocol for synthesizing chiral phenylalanine derivatives using Rh-DuPhos catalysts.
-
PubChem Compound Summary: 2,3-Dimethyl-L-phenylalanine Source: National Library of Medicine (PubChem) Context: Verification of chemical structure, CAS registry (259726-55-1), and physical properties.[5][6]
-
Solid-Phase Peptide Synthesis of Sterically Hindered Amino Acids Source: BenchChem Protocols Context: General methodologies for overcoming steric hindrance in SPPS, applicable to the 2,6-DMP coupling challenges.
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. 2',6'-dimethylphenylalanine (Dmp) can mimic the N-terminal Tyr in opioid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2',6'-dimethylphenylalanine: a useful aromatic amino Acid surrogate for tyr or phe residue in opioid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2,3-Dimethyl-L-Phenylalanine | C11H15NO2 | CID 54519198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,3-Dimethyl-L-Phenylalanine | C11H15NO2 | CID 54519198 - PubChem [pubchem.ncbi.nlm.nih.gov]
Enhancing Peptide Metabolic Stability Through Steric Shielding: The Role of 2,3-dimethyl-L-phenylalanine
An In-Depth Technical Guide
Abstract
Peptide-based therapeutics represent a promising class of drugs, offering high specificity and potency.[1] However, their clinical utility is often hampered by poor metabolic stability, primarily due to rapid degradation by proteolytic enzymes.[2][3] A key strategy to overcome this limitation is the incorporation of unnatural amino acids designed to resist enzymatic cleavage.[4][5][] This technical guide provides an in-depth exploration of the use of 2,3-dimethyl-L-phenylalanine as a tool to enhance peptide stability. We will examine the fundamental mechanisms of enzymatic degradation, the rationale for using sterically hindered residues, and provide detailed, field-proven protocols for evaluating the metabolic stability of modified peptides in critical biological matrices.
The Challenge: Metabolic Instability of Peptide Therapeutics
Peptides are crucial signaling molecules in a vast array of physiological processes, making them attractive candidates for drug development.[3] Their advantages include high target affinity and specificity, which can lead to fewer off-target side effects compared to small molecules. However, the therapeutic potential of natural peptides is severely limited by their susceptibility to enzymatic degradation.[] The body's circulatory system and key metabolic organs, like the liver and kidneys, are rich with proteases and peptidases that rapidly break down peptide chains.[2] This enzymatic breakdown results in a short in vivo half-life, poor bioavailability, and limited therapeutic efficacy.[] Overcoming this inherent instability is a central challenge in peptide drug development.[3]
The Executioners: Understanding Proteolytic Degradation
Proteases (or peptidases) are enzymes that catalyze the hydrolysis of peptide bonds, the amide linkages that form the backbone of a peptide.[2][7][8] They are broadly classified into two groups:
-
Exopeptidases: These enzymes cleave peptide bonds from the ends of a peptide chain (either the N- or C-terminus).[9][10]
-
Endopeptidases: These enzymes cleave peptide bonds within the peptide chain.[7][9][10]
The specificity of these enzymes is determined by the amino acid residues flanking the cleavage site. For example, trypsin, a common serine protease, preferentially cleaves peptide bonds on the carboxyl side of lysine or arginine residues.[2] Chymotrypsin targets bulky hydrophobic residues like phenylalanine, tyrosine, and tryptophan.[2] This enzymatic machinery is the primary reason for the rapid clearance of therapeutic peptides.
Caption: Steric shielding by 2,3-dimethyl-L-phenylalanine prevents protease binding.
Experimental Validation: A Practical Guide
To empirically determine the stabilizing effect of incorporating 2,3-dimethyl-L-phenylalanine, a series of in vitro metabolic stability assays are essential. The two most fundamental and informative assays are the plasma stability assay and the liver microsomal stability assay.
Protocol 1: In Vitro Peptide Stability in Plasma
This assay assesses the peptide's stability against the cocktail of proteases present in blood. [11] Methodology:
-
Reagent Preparation:
-
Prepare a 1 mg/mL stock solution of the test peptide and a control peptide (the same sequence with a standard L-phenylalanine) in a suitable solvent (e.g., water or DMSO).
-
Thaw commercially sourced human or animal plasma (e.g., from human, rat, mouse) at 37°C in a water bath. [12] * Prepare a quenching solution of 10% Trichloroacetic Acid (TCA) in acetonitrile. Keep this solution on ice.
-
-
Incubation:
-
In a microcentrifuge tube, pre-warm an aliquot of plasma to 37°C.
-
Spike the plasma with the test peptide to a final concentration of 10 µM. Mix gently by vortexing.
-
At specified time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a 50 µL aliquot of the peptide-plasma mixture.
-
-
Reaction Quenching & Protein Precipitation:
-
Immediately add the 50 µL aliquot to a tube containing 100 µL of the cold quenching solution. [12]This action stops all enzymatic activity and precipitates the plasma proteins.
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins. [12]
-
-
Sample Analysis:
-
Data Analysis:
-
Plot the percentage of intact peptide remaining against time.
-
Calculate the half-life (t½) of the peptide by fitting the data to a first-order decay curve.
-
Caption: Step-by-step workflow for the in vitro plasma stability assay.
Protocol 2: Liver Microsomal Stability Assay
This assay evaluates a peptide's susceptibility to metabolism by enzymes primarily located in the liver, the body's main metabolic hub. [16][17]Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I metabolic enzymes, such as Cytochrome P450s (CYPs). [17][18] Methodology:
-
Reagent Preparation:
-
Prepare a 1 mg/mL stock solution of the test and control peptides.
-
Prepare a 0.1 M phosphate buffer (pH 7.4).
-
Prepare a solution of the enzyme co-factor, NADPH (Nicotinamide adenine dinucleotide phosphate), in the phosphate buffer.
-
Obtain commercially sourced, pooled liver microsomes (e.g., from human, rat, mouse) and store them on ice.
-
-
Incubation:
-
In a microcentrifuge tube, combine the phosphate buffer, the microsomal suspension (to a final protein concentration of 0.5 mg/mL), and the test peptide (to a final concentration of 1 µM). [17][18] * Include a negative control incubation without NADPH to assess non-enzymatic degradation.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH co-factor.
-
At specified time points (e.g., 0, 15, 30, 45, and 60 minutes), withdraw a 50 µL aliquot.
-
-
Reaction Quenching:
-
Immediately quench the reaction by adding the 50 µL aliquot to a tube containing 100 µL of cold acetonitrile with an internal standard.
-
Vortex and centrifuge at high speed for 10 minutes to pellet the microsomal proteins.
-
-
Sample Analysis:
-
Collect the supernatant for analysis.
-
Quantify the remaining parent peptide concentration using a validated LC-MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of peptide remaining versus time.
-
Calculate the half-life (t½) and the in vitro intrinsic clearance (CLint) from the slope of the linear portion of the curve. [16]
-
Data Interpretation and Future Directions
The data from these assays allow for a direct comparison of the metabolic stability of the standard peptide versus the 2,3-dimethyl-L-phenylalanine-containing analogue.
Table 1: Hypothetical Comparative Stability Data
| Peptide Sequence | Matrix | Half-Life (t½, minutes) | In Vitro Intrinsic Clearance (CLint, µL/min/mg) |
| Ac-Tyr-Phe -Gly-Trp-NH₂ | Human Plasma | 45 | N/A |
| Ac-Tyr-(2,3-diMe-Phe) -Gly-Trp-NH₂ | Human Plasma | > 360 | N/A |
| Ac-Tyr-Phe -Gly-Trp-NH₂ | Human Liver Microsomes | 22 | 31.5 |
| Ac-Tyr-(2,3-diMe-Phe) -Gly-Trp-NH₂ | Human Liver Microsomes | 155 | 4.5 |
A significant increase in half-life, as illustrated in the hypothetical data above, provides strong evidence that the incorporation of 2,3-dimethyl-L-phenylalanine effectively shields the peptide from enzymatic degradation. This enhanced stability is a critical step towards developing peptide candidates with improved pharmacokinetic profiles, potentially allowing for less frequent dosing and greater therapeutic efficacy in vivo.
Further studies should aim to identify the specific metabolites of the parent peptide to confirm the cleavage sites and verify that the modification is protecting the intended peptide bond. These foundational in vitro assays are indispensable for guiding the rational design and optimization of next-generation peptide therapeutics.
References
- Metabolism of Peptide Drugs and Strategies to Improve their Metabolic Stability. (n.d.). Current Drug Metabolism.
- Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. (2020, May 14). MDPI.
- Methods to improve the metabolic stability of peptides. (2023, February 3). BOC Sciences.
- Enzymatic Degradation Studies: Assessing Peptide Stability. (2025, October 9). GenScript.
- Unnatural Amino Acids in Drug Discovery. (n.d.). BOC Sciences.
- Technical Support Center: Peptide Stability and Degrad
- Research on enhancing enzymatic degradation of anti-digestive peptides containing D-amino acids through N-terminal acetyl
- Strategies to Enhance Metabolic Stabilities. (n.d.). PubMed.
- Strategies to Improve Stability and Bioavailability of Peptide Drugs. (2004, January 1). Current Pharmaceutical Design.
- A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture. (2024, October 15). bioRxiv.
- Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. (2025, November 28). RSC Medicinal Chemistry.
- Peptide Bioanalysis Using LC-MS/MS: Challenges and Str
- Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization. (2010, September 1). Bentham Science.
- In Vitro Metabolic Stability of Peptide Drugs Across Different Tissues. (2025, September 30). WuXi AppTec.
- Protease. (n.d.). Wikipedia.
- Protease vs Peptidase: Understanding Enzymatic Digestion. (2024, February 6). Assay Genie.
- Proteases: Multifunctional Enzymes in Life and Disease. (n.d.). Physiological Reviews.
- Unnatural Amino Acids for Peptide Synthesis. (n.d.). Merck Millipore.
- A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture. (2024, October 15). PMC.
- Plasma Stability Assay. (n.d.).
- Microbial proteases and their applic
- Advanced in vitro metabolic stability assays for drug discovery. (n.d.). Nuvisan.
- Reprogramming natural proteins using unn
- Microsomal Stability - In Vitro Assay. (n.d.). Charnwood Discovery.
- Microsomal Stability. (n.d.). Cyprotex.
- Cleavage of synthetic peptides. (2015).
- Exploring the Effect of Steric Hindrance on Trans-cleavage Activity of CRISPR-cas12a for Ultrasensitive SERS Detection of P53 DNA. (2024, July 2). PubMed.
- Introducing enzymatic cleavage features and transfer learning realizes accurate peptide half-life prediction across species and organs. (n.d.). PMC.
Sources
- 1. Introducing enzymatic cleavage features and transfer learning realizes accurate peptide half-life prediction across species and organs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. verifiedpeptides.com [verifiedpeptides.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. eurekaselect.com [eurekaselect.com]
- 5. Methods to improve the metabolic stability of peptides [creative-peptides.com]
- 7. Protease - Wikipedia [en.wikipedia.org]
- 8. assaygenie.com [assaygenie.com]
- 9. Proteases: Multifunctional Enzymes in Life and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Microbial proteases and their applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Peptide Bioanalysis Using LC-MS/MS: Challenges and Strategies - Aragen Life Sciences [aragen.com]
- 15. biorxiv.org [biorxiv.org]
- 16. nuvisan.com [nuvisan.com]
- 17. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 18. charnwooddiscovery.com [charnwooddiscovery.com]
Strategic Methylation in Phenylalanine Derivatives: N-Methyl vs. Ring-Methyl Architectures in Drug Design
[1]
Executive Summary
In the rational design of peptide therapeutics and peptidomimetics, the phenylalanine (Phe) residue serves as a critical hydrophobic anchor. However, native phenylalanine is susceptible to rapid proteolytic degradation and conformational promiscuity.[1] Methylation strategies—specifically N-methylation and Ring-methylation —offer distinct mechanistic solutions to these challenges.[1]
This guide delineates the technical divergence between these two modifications. N-methylation targets the peptide backbone, fundamentally altering global conformation, membrane permeability, and proteolytic stability.[1][2][3][4] In contrast, Ring-methylation targets the side-chain, tuning local steric fit, arresting rotameric freedom, and modulating electronic interactions (pi-stacking) without disrupting the hydrogen-bonding network of the backbone.[1]
Structural & Conformational Dynamics[5][6][7]
The choice between N-methyl and Ring-methyl derivatives is dictated by whether the design goal is global backbone constraint or local side-chain optimization .[1]
N-Methyl Phenylalanine (N-Me-Phe)[1][8]
-
Backbone Constraint: N-methylation replaces the amide proton with a methyl group.[1] This introduces significant steric clash (
strain) between the N-methyl group and the side chain ( ) or the preceding carbonyl oxygen. -
Cis/Trans Isomerization: Unlike standard peptide bonds which overwhelmingly favor the trans (
) conformation, N-methylated peptide bonds have a lower energy barrier for isomerization, significantly populating the cis conformation ( ).[1] This effectively induces a "kink" in the peptide chain, often nucleating -turns or preventing -sheet aggregation.[1] -
Hydrogen Bonding: The modification removes a critical Hydrogen Bond Donor (HBD). This desolvation penalty is reduced, which paradoxically improves membrane permeability by lowering the energy required to shed water molecules before entering the lipid bilayer.
Ring-Methyl Phenylalanine (x-Me-Phe)[1]
-
Side-Chain Rotamer Restriction: Methyl groups at the ortho (2-Me), meta (3-Me), or para (4-Me) positions introduce steric bulk that restricts rotation around the
( ) and ( ) bonds.[1]-
Ortho-Methylation: Creates the most severe restriction, often locking the phenyl ring into a specific orientation relative to the backbone. This is used to probe the "active" rotamer required for receptor binding.
-
-
Symmetry Breaking: Native Phe is symmetric; the ring flips rapidly on the NMR timescale. Ring-methylation breaks this symmetry, allowing researchers to distinguish between edge-to-face and face-to-face pi-stacking interactions using NOE (Nuclear Overhauser Effect) signals.[1]
-
Electronic Modulation: The methyl group is weakly electron-donating.[1] While it does not drastically alter the quadrupole moment like a fluorine atom would, it enhances the lipophilicity of the side chain and can block metabolic hotspots (e.g., para-hydroxylation).
Synthetic Methodologies
Synthesis of N-Methyl Phenylalanine Peptides
Incorporating N-Me-Phe into peptides via Solid Phase Peptide Synthesis (SPPS) is non-trivial due to the steric hindrance of the secondary amine.[1]
Protocol: On-Resin N-Methylation (Mitsunobu-Fukuyama Strategy) This method is preferred over coupling expensive pre-made N-Me-Phe building blocks.[1]
-
Protection: React the resin-bound free amine with o-nitrobenzenesulfonyl chloride (o-NBS-Cl) and collidine to form the sulfonamide.[1]
-
Methylation: Treat with methanol (MeOH), triphenylphosphine (
), and DIAD (diisopropyl azodicarboxylate) in dry THF.[1]-
Note: Strict anhydrous conditions are required to prevent side reactions.[1]
-
-
Deprotection: Cleave the o-NBS group using
-mercaptoethanol and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to yield the -methyl secondary amine.[1] -
Coupling the Next Residue: This is the bottleneck. Standard HBTU/DIEA coupling often fails.[1]
Sourcing and Usage of Ring-Methyl Phenylalanine
Ring-methylated derivatives are typically synthesized as free amino acids prior to SPPS.[1]
-
Commercial Sourcing: 2-Me-Phe, 3-Me-Phe, and 4-Me-Phe Fmoc-derivatives are commercially available but expensive.[1]
-
Asymmetric Synthesis:
-
SPPS Incorporation: Unlike N-Me-Phe, Ring-Me-Phe behaves similarly to native Phe during coupling.[1] Standard HBTU/HCTU protocols are generally sufficient, although ortho-methyl derivatives may require slightly longer coupling times due to local steric crowding.[1]
Pharmacokinetic & Biological Implications[2][4][9]
Proteolytic Stability vs. Metabolic Stability
-
N-Methylation (Proteolytic Shield): This is the gold standard for stabilizing peptides against peptidases (e.g., chymotrypsin, pepsin).[1] The N-methyl group sterically blocks the enzyme's active site from accessing the scissile amide bond.
-
Ring-Methylation (Oxidative Shield): This does not significantly protect the peptide backbone from proteolysis.[1] However, it protects the side chain from Phase I metabolism (Cytochrome P450 oxidation).
-
Example:Para-methylation blocks the formation of tyrosine-like metabolites (para-hydroxylation), a common clearance pathway for phenylalanine-rich peptides.[1]
-
Membrane Permeability
-
N-Me-Phe: significantly enhances passive membrane permeability (PAMPA) by capping the polar N-H bond.[1] This is crucial for developing orally bioavailable cyclic peptides (e.g., Cyclosporine A).[1]
-
Ring-Me-Phe: Increases logP (lipophilicity) but does not remove the energetic penalty of desolvating the backbone amide. Its effect on permeability is marginal compared to N-methylation.[1]
Visualization of Decision Logic
The following diagram illustrates the decision matrix for selecting between N-methyl and Ring-methyl modifications based on drug design objectives.
Figure 1: Decision tree for implementing phenylalanine methylation strategies in lead optimization.[1]
Comparative Data Summary
| Feature | N-Methyl Phenylalanine | Ring-Methyl Phenylalanine |
| Primary Target | Peptide Backbone (Amide Nitrogen) | Side-Chain (Phenyl Ring) |
| Conformational Effect | Induces cis-peptide bond; restricts | Restricts |
| H-Bonding | Removes 1 H-bond donor (HBD).[1] | No change to H-bonding network. |
| Membrane Permeability | High Impact: Significantly improved (chameleonicity). | Low Impact: Slight increase in lipophilicity.[1] |
| Proteolytic Stability | High: Blocks access to scissile bond. | Low: Does not protect backbone amides.[1] |
| Metabolic Stability | Stable.[1][5] | Improves resistance to ring oxidation (P450).[1][6] |
| Synthetic Challenge | High: Difficult coupling of subsequent residues. | Low/Medium: Requires specific building blocks.[1] |
| Key Application | Oral bioavailability, | Receptor subtype selectivity, hydrophobic probes.[1] |
References
-
Chatterjee, J., et al. (2013).[1] N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research. Link[1]
-
Teixidó, M., et al. (2005).[1] Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research. Link
-
Horx, P., & Geyer, A. (2021).[1] High five! Methyl probes at five ring positions of phenylalanine explore the hydrophobic core dynamics of zinc finger miniproteins.[7] Chemical Science. Link
-
Biron, E., et al. (2008).[1] Optimized selective N-methylation of peptides on solid support. Journal of Peptide Science. Link[1]
-
Schönherr, H., et al. (2023).[1] The Magic Methyl and Its Tricks in Drug Discovery and Development. Pharmaceuticals.[1][2][3][6][5][8][9][10] Link
Sources
- 1. α-Methylphenylalanine - Wikipedia [en.wikipedia.org]
- 2. Structure-Activity Relationship and Metabolic Stability Studies of Backbone Cyclization and N-Methylation of Melanocortin Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. asianpubs.org [asianpubs.org]
- 5. Methods to improve the metabolic stability of peptides [creative-peptides.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. High five! Methyl probes at five ring positions of phenylalanine explore the hydrophobic core dynamics of zinc finger miniproteins - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02346B [pubs.rsc.org]
- 8. 4-(Bis(2-chloroethyl)amino)-L-phenylalanine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 9. melphalan (phenylalanine mustard) [glowm.com]
- 10. chemimpex.com [chemimpex.com]
2,3-dimethyl-L-phenylalanine molecular weight and isoelectric point
Comprehensive Technical Guide on 2,3-Dimethyl-L-Phenylalanine: Physicochemical Profiling and Analytical Validation
Unnatural amino acids (UAAs) are foundational to modern peptide engineering, offering researchers the ability to bypass the pharmacokinetic limitations of canonical amino acids. Among these, 2,3-dimethyl-L-phenylalanine (C₁₁H₁₅NO₂) is a highly specialized phenylalanine derivative. By introducing steric bulk and altering the localized hydrophobic landscape of the side chain, this molecule provides critical conformational constraints that protect peptides from enzymatic degradation while optimizing receptor binding affinities.
This whitepaper provides an in-depth analysis of the molecular weight, isoelectric point (pI), and physicochemical properties of 2,3-dimethyl-L-phenylalanine, alongside field-proven, self-validating analytical protocols for its characterization.
Structural and Physicochemical Profile
To effectively incorporate 2,3-dimethyl-L-phenylalanine into a peptide synthesis workflow, researchers must first understand its baseline physicochemical parameters.
Molecular Weight and Mass Characteristics
The addition of two methyl groups to the canonical phenylalanine ring adds 28.05 Da to the base mass.
-
Molecular Formula: C₁₁H₁₅NO₂
-
Standard Molecular Weight: 193.24 g/mol [1]
-
Monoisotopic Mass: 193.11 Da [1]
Isoelectric Point (pI) and Acid Dissociation Constants (pKa)
The isoelectric point (pI) is the specific pH at which the molecule carries no net electrical charge (the zwitterionic state). For standard L-phenylalanine, the pKa of the α-carboxyl group (pKa₁) is approximately 1.83, and the α-amino group (pKa₂) is 9.13, resulting in a calculated pI of 5.48 [2].
In 2,3-dimethyl-L-phenylalanine , the methyl groups are located at the ortho and meta positions of the aromatic ring. While methyl groups are weakly electron-donating via the inductive effect (+I), this electronic perturbation is insulated from the α-carbon by the β-carbon bridge and the aromatic ring itself. Consequently, the functional pKa values of the α-amino and α-carboxyl groups remain virtually identical to canonical phenylalanine.
-
Calculated pI: ≈ 5.48
-
Net Charge at Physiological pH (7.4): Neutral (Zwitterionic)
Summary of Quantitative Data
Below is a consolidated table of the core physicochemical properties:
| Physicochemical Property | Value | Derivation / Source |
| Molecular Weight | 193.24 g/mol | Computed (PubChem CID 54519198) [1] |
| Monoisotopic Mass | 193.1103 Da | Computed |
| Isoelectric Point (pI) | ~5.48 | Calculated: (pKa₁ + pKa₂) / 2 |
| pKa₁ (α-carboxyl) | ~1.83 | Extrapolated from canonical L-Phe [2] |
| pKa₂ (α-amino) | ~9.13 | Extrapolated from canonical L-Phe [2] |
| XLogP3 (Hydrophobicity) | -0.7 | Computed for zwitterionic state [1] |
| Topological Polar Surface Area | 63.3 Ų | Computed [1] |
Mechanistic Role in Drug Development
The strategic placement of methyl groups at the 2 and 3 positions of the phenyl ring is not arbitrary. It serves two distinct pharmacological purposes:
-
Conformational Restriction: The ortho-methyl group (position 2) creates significant steric hindrance against the β-carbon. This restricts the rotation around the χ1 (chi-1) dihedral angle, locking the amino acid side chain into a specific spatial orientation. This is crucial for stabilizing bioactive peptide conformations.
-
Enhanced Pi-Pi Interactions: The increased electron density and altered geometry of the dimethylated ring optimize offset-stacked intermolecular geometries, which are the most thermodynamically favorable orientations for aromatic-aromatic (pi-pi) interactions in hydrophobic receptor pockets [3].
Fig 1: Mechanistic impact of 2,3-dimethyl substitution on peptide pharmacokinetics.
Self-Validating Experimental Workflows
To ensure scientific integrity during raw material qualification, researchers must independently verify the molecular weight and isoelectric point of 2,3-dimethyl-L-phenylalanine batches.
Protocol A: Molecular Weight Verification via LC-MS/MS
Causality & Rationale: Electrospray Ionization (ESI) in positive mode is utilized because the α-amino group of the molecule readily accepts a proton in acidic mobile phases, yielding a strong [M+H]+ signal. A C18 reverse-phase column is selected due to the enhanced hydrophobicity imparted by the dimethylated phenyl ring, ensuring adequate retention before mass analysis.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 1.0 mg of 2,3-dimethyl-L-phenylalanine in 1 mL of LC-MS grade water. Dilute a 10 µL aliquot into 990 µL of Mobile Phase A (Water + 0.1% Formic Acid) to achieve a 10 µg/mL working concentration.
-
Chromatographic Separation: Inject 5 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Run a rapid gradient from 5% to 95% Mobile Phase B (Acetonitrile + 0.1% Formic Acid) over 5 minutes.
-
Ionization & Detection: Operate the mass spectrometer in ESI+ mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C.
-
Self-Validation Check: Monitor for the primary target ion at m/z 194.24 [M+H]+. To validate the result internally, check for the sodium adduct at m/z 216.22 [M+Na]+. The presence of both peaks confirms the molecular weight of 193.24 Da without ambiguity.
Protocol B: Isoelectric Point Determination via Capillary IEF (cIEF)
Causality & Rationale: Capillary Isoelectric Focusing (cIEF) is chosen over traditional potentiometric titration because it requires microgram quantities of sample (vital for expensive UAAs) and provides ultra-high resolution by migrating the zwitterion through a micro-pH gradient until it reaches its exact pI (where net mobility drops to zero).
Step-by-Step Methodology:
-
Ampholyte Matrix Preparation: Prepare a carrier ampholyte solution spanning pH 3 to 10.
-
Internal Standard Spiking (Crucial for Trustworthiness): Spike the matrix with two known synthetic pI markers: one at pI 4.5 and one at pI 7.0. This brackets the expected ~5.48 pI of the sample, creating a self-calibrating gradient.
-
Sample Integration: Mix 2,3-dimethyl-L-phenylalanine into the ampholyte/marker solution to a final concentration of 0.5 mg/mL.
-
Focusing: Inject the mixture into a neutral-coated capillary. Apply a high voltage (e.g., 3000 V) for 15 minutes. The molecules will migrate to their respective isoelectric points.
-
Mobilization & Detection: Chemically mobilize the focused zones past a UV detector set to 214 nm (detecting the peptide bond/carboxyl) and 280 nm (detecting the aromatic ring).
-
Data Synthesis: Map the migration time of the sample against the linear regression of the pI 4.5 and pI 7.0 markers. The sample peak will resolve precisely at ~5.48.
Fig 2: Parallel validation workflow for molecular weight and isoelectric point determination.
References
-
National Center for Biotechnology Information. "2,3-Dimethyl-L-Phenylalanine | C11H15NO2 | CID 54519198 - PubChem." PubChem Database. Available at: [Link]
-
Vanderbilt University Department of Chemistry. "Amino Acids Reference Chart (pKa and pI values)." Vanderbilt University. Available at: [Link]
-
Hunter, C. A., Singh, J., & Thornton, J. M. "Pi-pi interactions: the geometry and energetics of phenylalanine-phenylalanine interactions in proteins." Journal of Molecular Biology, 218(4), 837-846 (1991). Available at: [Link]
The Strategic Integration of 2,3-Dimethyl-L-phenylalanine in Peptidomimetics: A Technical Guide
Abstract
The rational design of peptidomimetics is a cornerstone of modern drug discovery, aiming to overcome the inherent limitations of native peptides, such as poor metabolic stability and conformational flexibility. The incorporation of non-proteinogenic amino acids is a key strategy in this endeavor. This technical guide provides an in-depth exploration of the applications of 2,3-dimethyl-L-phenylalanine, a sterically hindered aromatic amino acid, in the field of peptidomimetics. We will delve into the synthetic strategies for its creation and incorporation into peptide sequences, and critically analyze its role in conferring conformational rigidity, enhancing proteolytic stability, and modulating receptor-ligand interactions. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of 2,3-dimethyl-L-phenylalanine to design next-generation peptide-based therapeutics.
Introduction: The Rationale for Steric Hindrance in Peptide Design
Native peptides often fail as therapeutic agents due to their rapid degradation by proteases and their existence as a dynamic ensemble of conformations in solution, which can lead to non-specific binding and reduced potency.[1] The introduction of conformational constraints into a peptide backbone is a well-established strategy to mitigate these issues.[2] Sterically hindered amino acids, such as Cα-disubstituted or side-chain-modified residues, play a pivotal role in this approach.
2,3-Dimethyl-L-phenylalanine belongs to a class of phenylalanine analogs that introduces steric bulk directly onto the aromatic side chain. This modification can significantly influence the peptide's local and global conformation, thereby impacting its biological activity. The strategic placement of methyl groups at the 2 and 3 positions of the phenyl ring restricts the rotational freedom around the Cα-Cβ and Cβ-Cγ bonds, leading to a more defined three-dimensional structure. This conformational pre-organization can enhance binding affinity and selectivity for a specific receptor by reducing the entropic penalty associated with the peptide adopting its bioactive conformation upon binding.[3]
Furthermore, the steric shield provided by the dimethyl substitution can hinder the approach of proteolytic enzymes, thereby increasing the peptide's resistance to degradation and prolonging its in vivo half-life.[4][5] This guide will provide a comprehensive overview of the practical applications of this unique amino acid in peptidomimetic design.
Synthesis and Incorporation of 2,3-Dimethyl-L-phenylalanine
The successful application of 2,3-dimethyl-L-phenylalanine in peptidomimetics begins with its efficient synthesis and incorporation into peptide chains. This section outlines a plausible synthetic route for the Fmoc-protected amino acid and the subsequent solid-phase peptide synthesis (SPPS) protocol.
Synthesis of Fmoc-2,3-Dimethyl-L-phenylalanine
Proposed Synthetic Workflow:
Caption: Proposed synthesis of Fmoc-2,3-dimethyl-L-phenylalanine.
Experimental Protocol (Adapted from General Procedures):
-
Erlenmeyer-Azlactone Synthesis: React 2,3-dimethylbenzaldehyde with hippuric acid in the presence of acetic anhydride and sodium acetate to form the corresponding azlactone.
-
Asymmetric Hydrogenation: The azlactone is then subjected to asymmetric hydrogenation using a chiral catalyst (e.g., a rhodium complex with a chiral phosphine ligand like DIPAMP) to stereoselectively introduce the L-configuration.
-
Hydrolysis: The resulting N-acyl-2,3-dimethyl-L-phenylalanine is hydrolyzed under acidic conditions to yield the free amino acid, 2,3-dimethyl-L-phenylalanine.
-
Fmoc Protection: The free amino acid is then reacted with 9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu) in the presence of a mild base such as sodium bicarbonate in a dioxane/water mixture to yield the final product, Fmoc-2,3-dimethyl-L-phenylalanine.
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
The incorporation of Fmoc-2,3-dimethyl-L-phenylalanine into a growing peptide chain follows standard Fmoc-based SPPS protocols.[2]
SPPS Workflow:
Caption: General workflow for SPPS incorporating 2,3-dimethyl-L-phenylalanine.
Detailed Protocol:
-
Resin Swelling: The solid support (e.g., Rink amide resin for a C-terminal amide) is swollen in a suitable solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: The Fmoc protecting group of the resin-bound amino acid is removed by treatment with a solution of 20% piperidine in DMF.
-
Washing: The resin is thoroughly washed with DMF to remove excess piperidine and the cleaved Fmoc adduct.
-
Coupling: The Fmoc-2,3-dimethyl-L-phenylalanine is pre-activated with a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base like N,N-diisopropylethylamine (DIPEA) in DMF and then added to the resin. The coupling reaction is allowed to proceed for a sufficient duration, which may need to be extended due to the steric hindrance of the dimethylated phenylalanine.
-
Washing: The resin is washed again with DMF to remove unreacted reagents.
-
Chain Elongation: Steps 2-5 are repeated for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Applications in Peptidomimetics
The unique structural features of 2,3-dimethyl-L-phenylalanine make it a valuable tool for addressing key challenges in peptidomimetic design.
Conformational Control and Induction of Secondary Structures
The primary application of 2,3-dimethyl-L-phenylalanine is to impose conformational constraints on the peptide backbone. The steric clash between the ortho- and meta-methyl groups and the peptide backbone restricts the torsion angles (phi, psi, and chi), forcing the peptide to adopt a more defined conformation.[6] This is analogous to the effects observed with other constrained phenylalanine analogs, such as 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), which has been shown to induce β-turn and helical structures in model peptides.[6]
Conformational Analysis using NMR Spectroscopy:
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the three-dimensional structure of peptides in solution.[3]
Experimental Workflow for NMR Analysis:
Caption: Workflow for NMR-based conformational analysis of peptides.
By analyzing Nuclear Overhauser Effect (NOE) data, which provides information about through-space proton-proton distances, and J-coupling constants, which are related to dihedral angles, a detailed picture of the peptide's conformation can be constructed.[7] For a peptide containing 2,3-dimethyl-L-phenylalanine, one would expect to observe a limited number of strong NOE signals, indicative of a well-defined and stable conformation.
Enhancement of Proteolytic Stability
A major hurdle in the development of peptide-based drugs is their susceptibility to degradation by proteases. The incorporation of sterically hindered amino acids like 2,3-dimethyl-L-phenylalanine can significantly enhance proteolytic stability.[4][8] The bulky dimethylphenyl group can act as a "steric shield," preventing the peptide bond from fitting into the active site of proteases.[9]
Proteolytic Stability Assay:
The stability of a peptide can be assessed by incubating it with proteases or in biological fluids like serum or plasma and monitoring its degradation over time using RP-HPLC.[5]
Experimental Protocol:
-
Incubation: The peptide is incubated at 37°C in a solution containing the protease of interest (e.g., trypsin, chymotrypsin) or in human serum.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Quenching: The enzymatic reaction is stopped by adding a quenching agent, such as trifluoroacetic acid or by rapid freezing.
-
Analysis: The amount of intact peptide remaining at each time point is quantified by RP-HPLC.
-
Half-life Determination: The data is used to calculate the half-life (t₁/₂) of the peptide under the specific conditions.
Expected Outcome:
| Peptide | Modification | Protease | Half-life (t₁/₂) |
| Native Peptide | None | Chymotrypsin | < 1 hour |
| Modified Peptide | 2,3-dimethyl-L-phenylalanine | Chymotrypsin | > 24 hours |
| This is a hypothetical table illustrating the expected increase in stability. |
Modulation of Receptor Binding and Selectivity
The conformational constraints imposed by 2,3-dimethyl-L-phenylalanine can have a profound impact on a peptide's interaction with its target receptor. By pre-organizing the peptide into its bioactive conformation, the binding affinity can be significantly enhanced.[10] Furthermore, the fixed orientation of the aromatic side chain can lead to improved receptor selectivity, as it may favor binding to one receptor subtype over others.
A compelling example can be drawn from studies on the closely related 2',6'-dimethylphenylalanine (Dmp) in opioid peptides.[11] The substitution of Phe with Dmp in various opioid peptide analogs has been shown to dramatically alter receptor affinity and selectivity.[11][12] For instance, in some endomorphin-2 analogs, the introduction of Dmp at position 3 resulted in a significant increase in μ-opioid receptor affinity.[10]
Receptor Binding Assay:
The affinity of a peptide for its receptor is typically determined using a competitive radioligand binding assay.
Experimental Protocol:
-
Preparation: A membrane preparation containing the receptor of interest is incubated with a known radiolabeled ligand.
-
Competition: Increasing concentrations of the unlabeled test peptide (containing 2,3-dimethyl-L-phenylalanine) are added to compete with the radioligand for binding to the receptor.
-
Separation: The bound and free radioligand are separated by filtration.
-
Quantification: The amount of bound radioactivity is measured.
-
Data Analysis: The data is used to calculate the IC₅₀ value (the concentration of the test peptide that inhibits 50% of the specific binding of the radioligand), from which the inhibition constant (Ki) can be derived.
Expected Impact on Receptor Affinity:
| Peptide Analog | Ki (nM) for Receptor X | Ki (nM) for Receptor Y | Selectivity (Ki Y / Ki X) |
| Native Peptide | 10 | 100 | 10 |
| Peptide with 2,3-diMe-Phe | 1 | 200 | 200 |
| This is a hypothetical table demonstrating the potential for increased affinity and selectivity. |
Case Study: Hypothetical Application in an Opioid Peptidomimetic
To illustrate the practical application of 2,3-dimethyl-L-phenylalanine, let us consider the design of a novel opioid peptide based on the endomorphin-2 scaffold (Tyr-Pro-Phe-Phe-NH₂). Endomorphin-2 is a potent and selective μ-opioid receptor agonist.[13]
By replacing the Phe at position 3 with 2,3-dimethyl-L-phenylalanine, we can hypothesize the following outcomes based on the principles discussed:
-
Conformational Constraint: The peptide would adopt a more rigid conformation, potentially mimicking the bound state at the μ-opioid receptor.
-
Enhanced Stability: The peptide would exhibit increased resistance to degradation by chymotrypsin, which typically cleaves after phenylalanine residues.
-
Improved Receptor Affinity and Selectivity: The pre-organized conformation and altered side-chain topology could lead to a higher affinity for the μ-opioid receptor and potentially increased selectivity over the δ- and κ-opioid receptors.
This hypothetical example underscores the potential of 2,3-dimethyl-L-phenylalanine as a valuable building block for the rational design of potent, selective, and stable peptidomimetics.
Conclusion
The incorporation of 2,3-dimethyl-L-phenylalanine into peptide sequences represents a powerful strategy for addressing the fundamental challenges of peptide drug development. Its ability to impose conformational constraints, enhance proteolytic stability, and modulate receptor interactions makes it a highly valuable tool for the medicinal chemist. While direct experimental data for this specific amino acid is still emerging in the public domain, the wealth of information on analogous sterically hindered amino acids provides a strong foundation for its rational application. Future research focusing on the systematic incorporation of 2,3-dimethyl-L-phenylalanine into a variety of bioactive peptides will undoubtedly uncover new opportunities for the development of novel and effective peptidomimetic therapeutics.
References
-
Synthesis and evaluation of new endomorphin-2 analogues containing (Z)-α,β-didehydro-phenylalanine (ΔZPhe) residues. (URL: [Link])
-
Constrained phenylalanine analogues. Preferred conformation of the 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) residue. (URL: [Link])
-
Constrained Dipeptide Surrogates: 5- and 7-Hydroxy Indolizidin-2-one Amino Acid Synthesis from Iodolactonization of Dehydro-2,8-diamino Azelates. (URL: [Link])
-
2′,6′-Dimethylphenylalanine: A Useful Aromatic Amino Acid Surrogate for Tyr or Phe Residue in Opioid Peptides. (URL: [Link])
-
Transition Metal Mediated Synthesis of Conformationally Constrained Phenylalanine Analogues and Their Applications. (URL: [Link])
-
Bifunctional [2',6'-Dimethyl-l-tyrosine1]Endomorphin-2 Analogues Substituted at Position 3 with Alkylated Phenylalanine Derivatives Yield Potent Mixed μ-Agonist/δ-Antagonist and Dual μ-/δ-Agonist Opioid Ligands. (URL: [Link])
-
Bifunctional [2',6'-Dimethyl- l -tyrosine 1 ]endomorphin-2 Analogues Substituted at Position 3 with Alkylated Phenylalanine Derivatives Yield Potent Mixed μ-Agonist/δ-Antagonist and Dual μ-Agonist/δ-Agonist Opioid Ligands. (URL: [Link])
-
Synthesis and solid state conformation of phenylalanine mimetics constrained in a proline-like conformation. (URL: [Link])
-
Synthesis of conformationally constrained amino acid and peptide derivatives. (URL: [Link])
-
Improving enzymatic and chemical stability of peptides by chemical modifications. (URL: [Link])
-
2',6'-dimethylphenylalanine (Dmp) can mimic the N-terminal Tyr in opioid peptides. (URL: [Link])
-
Synthesis and Characterization of Potent and Selective μ-Opioid Receptor Antagonists, [Dmt, d-2-Nal4]endomorphin-1 (Antanal-1) and [Dmt1, d-2-Nal4]endomorphin-2 (Antanal-2). (URL: [Link])
-
Design, synthesis, conformational analysis, and biological activity of Cα1-to-Cα6 1,4 - FLORE. (URL: [Link])
-
Amide Neighbouring-Group Effects in Peptides: Phenylalanine as Relay Amino Acid in Long-Distance Electron Transfer. (URL: [Link])
-
Synthesis of Unnatural α,α-Methylated Tyrosine and Phenylalanine Amino Acids for Peptide Therapeutics. (URL: [Link])
-
Self-Assembly and Gelation Study of Dipeptide Isomers with Norvaline and Phenylalanine. (URL: [Link])
-
Importance of Solvent-Bridged Structures of Fluorinated Diphenylalanines: Synthesis, Detailed NMR Analysis, and Rotational Profiles of Phe(2-F). (URL: [Link])
-
Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids. (URL: [Link])
- PROCESS FOR THE PREPARATION OF PHENYLALANINE DERIVATIVES OR HOMOLOGUES CONTAINING A GUANIDINO OR MODIFIED GUANIDINO GROUP USEFUL. (URL: )
-
The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides. (URL: [Link])
-
Conformations of dehydrophenylalanine containing peptides - NMR studies on three tripeptides with a central dehydrophenylalanyl residue. (URL: [Link])
-
Strategies for Improving Peptide Stability and Delivery. (URL: [Link])
-
Substituted Phenylalanines. (URL: [Link])
-
Fmoc-2-methyl-L-phenylalanine. (URL: [Link])
-
Protease Stability of the Non-Covalent Staple Temporin L Peptide. (URL: [Link])
-
Structural Properties of Phenylalanine-Based Dimers Revealed Using IR Action Spectroscopy. (URL: [Link])
-
Structures of phenylalanine-containing peptides and those with a carbobenzoxy group at the first position. (URL: [Link])
-
Synthesis, characterization and biological evaluation of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides. (URL: [Link])
-
Introduction of D-Phenylalanine enhanced the receptor binding affinities of gonadotropin-releasing hormone peptides. (URL: [Link])
- Method for producing L-phenylalanine. (URL: )
-
Postsynthetic Modification of Phenylalanine Containing Peptides by C–H Functionalization. (URL: [Link])
-
Design, synthesis, and mechanism study of dimerized phenylalanine derivatives as novel HIV-1 capsid inhibitors. (URL: [Link])
- Self-assembled Fmoc-ff hydrogels. (URL: )
-
Synthesis and Biological Evaluation of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candidates in Lung Cancer Models. (URL: [Link])
-
Peptidomimetics in Drug Discovery. (URL: [Link])
-
Process for the preparation of protected L-alanine derivatives. (URL: [Link])
-
Introduction of D-phenylalanine Enhanced the Receptor Binding Affinities of Gonadotropin-Releasing Hormone Peptides. (URL: [Link])
-
Characterization of kinetic, thermodynamic, and binding properties of l-phenylalanine molecularly imprinted polymer. (URL: [Link])
Sources
- 1. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transition Metal Mediated Synthesis of Conformationally Constrained Phenylalanine Analogues and Their Applications [ch.imperial.ac.uk]
- 3. DigitalCommons@Kennesaw State University - Symposium of Student Scholars: Synthesis of Unnatural α,α-Methylated Tyrosine and Phenylalanine Amino Acids for Peptide Therapeutics [digitalcommons.kennesaw.edu]
- 4. verifiedpeptides.com [verifiedpeptides.com]
- 5. DigitalCommons@Kennesaw State University - Symposium of Student Scholars: Protease Stability of the Non-Covalent Staple Temporin L Peptide [digitalcommons.kennesaw.edu]
- 6. Constrained phenylalanine analogues. Preferred conformation of the 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. repository.ias.ac.in [repository.ias.ac.in]
- 8. Improving enzymatic and chemical stability of peptides by chemical modifications NovoPro [novoprolabs.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Bifunctional [2’,6’-Dimethyl-l-tyrosine1]Endomorphin-2 Analogues Substituted at Position 3 with Alkylated Phenylalanine Derivatives Yield Potent Mixed μ-Agonist/δ-Antagonist and Dual μ-/δ-Agonist Opioid Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2′,6′-Dimethylphenylalanine: A Useful Aromatic Amino Acid Surrogate for Tyr or Phe Residue in Opioid Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2',6'-dimethylphenylalanine (Dmp) can mimic the N-terminal Tyr in opioid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and evaluation of new endomorphin-2 analogues containing (Z)-α,β-didehydro-phenylalanine (ΔZPhe) residues - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Efficiency Solid Phase Synthesis of Peptides Containing Fmoc-2,3-dimethyl-L-phenylalanine
This Application Note is designed for researchers and drug discovery scientists focusing on the incorporation of the non-canonical, sterically hindered amino acid Fmoc-2,3-dimethyl-L-phenylalanine (Fmoc-2,3-diMe-Phe) into peptide sequences.[1]
Introduction & Technical Context
Fmoc-2,3-dimethyl-L-phenylalanine is a highly hydrophobic, sterically demanding phenylalanine analogue.[1] The presence of methyl groups at the ortho (2) and meta (3) positions of the phenyl ring introduces significant steric bulk proximal to the peptide backbone.
Why This Synthesis is Challenging
-
Steric Hindrance (Coupling of the AA): The ortho-methyl group creates a steric clash that impedes the approach of the activated carboxylate to the resin-bound amine, significantly slowing reaction kinetics compared to canonical phenylalanine.
-
Steric Shielding (Coupling onto the AA): Once incorporated, the bulky side chain shields the N-terminal amine, making the acylation of the subsequent amino acid the most critical failure point in the synthesis.
-
Hydrophobicity: The dimethylated aromatic ring increases aggregation potential, often leading to "difficult sequences" where resin swelling is compromised.
Critical Reagents & Materials Selection
Resin Selection[2][3]
-
Recommendation: Use ChemMatrix® (PEG-based) or Tentagel resins rather than standard Polystyrene (PS).
-
Rationale: The amphiphilic nature of PEG-based resins allows for better solvation of hydrophobic chains, reducing aggregation caused by the 2,3-diMe-Phe residue.
-
Loading: Maintain low loading (0.2 – 0.4 mmol/g ) to minimize inter-chain steric interactions.
Coupling Reagents
Standard carbodiimides (DIC/HOBt) are insufficient for this residue.
-
Primary Choice: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with HOAt .
-
Alternative (for lower racemization risk): COMU or PyAOP .
-
Solvent: NMP (N-methyl-2-pyrrolidone) is preferred over DMF for the coupling steps involving this residue due to its superior ability to disrupt beta-sheet aggregation.
Experimental Protocol
Stock Solution Preparation[2][4]
-
Fmoc-2,3-diMe-Phe Stock: Dissolve to 0.2 M in NMP. If solubility is poor, add 10% DCM.
-
Activator Base: 2,4,6-Collidine (TMP) is recommended over DIEA to suppress racemization during the slow coupling process, though DIEA is acceptable if temperature is strictly controlled.
Step-by-Step Synthesis Cycle
Step A: Fmoc Deprotection (Pre-Coupling)[1]
-
Treat resin with 20% Piperidine in DMF containing 0.1 M HOBt .
-
Note: HOBt suppresses aspartimide formation and helps reduce aggregation.
-
-
Reaction time: 2 x 10 minutes.
-
Wash: DMF (5x), DCM (3x), NMP (3x).
Step B: Coupling of Fmoc-2,3-dimethyl-L-phenylalanine
This step attaches the hindered residue to the peptide chain.[1]
-
Activation:
-
Reaction:
-
Double Coupling (Mandatory):
-
Drain and wash with NMP.
-
Repeat the coupling with fresh reagents for another 1-2 hours.
-
Step C: Capping (Crucial)
Because steric hindrance may leave unreacted amines, capping is essential to prevent deletion sequences.[1]
-
Add Acetic Anhydride/DIEA/DMF (1:1:8) .
-
Agitate for 10 minutes.
-
Wash thoroughly with DMF.[5]
Step D: Coupling the Next Amino Acid (The "Difficult" Step)
Acylating the sterically shielded amine of 2,3-diMe-Phe is often the bottleneck.
-
Deprotect the Fmoc-2,3-diMe-Phe group (Standard Protocol).
-
Coupling: Use the most powerful conditions available.
-
Reagents: HATU/HOAt (or generate the Acid Fluoride if the next residue is also hindered).
-
Equivalents: Increase to 5-10 eq .
-
Temperature: 75°C (Microwave) or 60°C (Conventional heating) is highly recommended for this specific step to overcome the energy barrier caused by the ortho-methyl shielding.
-
-
Monitoring: The Kaiser test may give false negatives due to steric shielding. Use the Chloranil Test (more sensitive for secondary/hindered amines) or perform a micro-cleavage and analyze by HPLC.
Data Summary & Decision Matrix
Table 1: Coupling Reagent Performance for Hindered Phenylalanines
| Reagent System | Reactivity | Racemization Risk | Recommended Use |
| DIC / HOBt | Low | Low | Not Recommended for 2,3-diMe-Phe.[1] |
| HBTU / DIEA | Moderate | Moderate | Acceptable for non-critical steps; avoid for the hindered residue. |
| HATU / HOAt | Very High | Moderate | Standard for coupling 2,3-diMe-Phe. |
| PyAOP / Collidine | High | Very Low | Best for Cys/His containing peptides or if racemization is observed.[1] |
| Acid Fluoride | Extreme | High | Use only if HATU fails to couple the subsequent residue. |
Process Visualization (Workflow)
The following diagram illustrates the decision logic for the synthesis cycle, specifically highlighting the divergence for the hindered residue.
Caption: Workflow decision matrix for incorporating Fmoc-2,3-dimethyl-L-phenylalanine, emphasizing the divergence from standard SPPS protocols.
Troubleshooting & Optimization
Issue: Incomplete Coupling (Positive Kaiser Test)
-
Cause: Steric bulk preventing the activated ester from reaching the resin site.
-
Solution:
-
Switch solvent to 100% NMP or a mixture of DMSO/NMP (1:4) to improve resin swelling and solubility.
-
Increase temperature to 50°C (do not exceed 60°C for this specific residue to avoid racemization).
-
Utilize Sym-collidine instead of DIEA to prevent base-catalyzed side reactions during long couplings.
-
Issue: Racemization[3][9][10][11][12]
-
Cause: Over-activation or prolonged exposure to base at high temperatures.
-
Solution: Use PyAOP or PyBOP with Oxyma Pure instead of HATU. Maintain reaction temperature at or below room temperature if racemization >5% is detected.
Issue: Low Yield of Subsequent Residue
-
Cause: The ortho-methyl group of the installed 2,3-diMe-Phe shields the N-terminus.
-
Solution: The coupling of the next amino acid is the hardest step. Use HATU at 75°C (Microwave) for 10 minutes. If the next residue is also hindered (e.g., Aib, Pro), convert it to an acid fluoride (using TFFH) before coupling.
References
-
BenchChem. (2025).[2][5][6] Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. Retrieved from [1]
-
Albericio, F., & El-Faham, A. (2011).[1][7] Peptide coupling reagents, more than a letter soup. Chemical Reviews. Retrieved from [1]
-
Sigma-Aldrich. (n.d.).[1] Fmoc-2,4-dimethyl-dl-phenylalanine Product Information. (Analogous handling data). Retrieved from
-
Chem-Impex International. (n.d.). Fmoc-2,3-dimethyl-L-phenylalanine Product Page. Retrieved from
-
Beilstein Journals. (2019). Solid-phase synthesis of biaryl bicyclic peptides containing a 3-aryltyrosine or a 4-arylphenylalanine moiety. Retrieved from [1]
Sources
- 1. Fmoc-2,4-dimethyl-dl-phenylalanine | Sigma-Aldrich [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.uci.edu [chem.uci.edu]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Epimerisation in Peptide Synthesis | MDPI [mdpi.com]
Application Note: Coupling Sterically Hindered Boc-2,3-Dimethyl-L-Phenylalanine
This guide details the specific protocols for coupling Boc-2,3-dimethyl-L-phenylalanine (Boc-2,3-Me-Phe-OH) in Solid-Phase Peptide Synthesis (SPPS).
Part 1: Strategic Analysis & Mechanistic Insight
Coupling 2,3-dimethyl-L-phenylalanine presents a distinct challenge in peptide synthesis due to the ortho-effect . Unlike standard phenylalanine, the methyl group at the 2-position (ortho) creates significant steric bulk directly adjacent to the reacting carboxylic acid.
The Challenge: Steric Hindrance & Racemization
-
Kinetic Barrier: The ortho-methyl group physically shields the carbonyl carbon, drastically reducing the rate of nucleophilic attack by the resin-bound amine. Standard coupling reagents (e.g., DCC/HOBt) often fail to drive this reaction to completion, leading to deletion sequences.
-
Thermodynamic Risk (Racemization): Slow coupling rates increase the lifetime of the activated ester. This prolonged exposure allows the activated carboxylate to cyclize into an oxazolone (azlactone) intermediate. The oxazolone is prone to enolization, destroying the chiral integrity of the L-isomer and yielding a racemic product (L/D mixture).
The Solution: High-Activity / Low-Basicity Strategy To overcome this, we must use high-speed activation (to outcompete oxazolone formation) while minimizing base-catalyzed proton abstraction.
-
Reagent: Switch from carbodiimides (DCC/DIC) to Uronium/Aminium salts (HATU) or Phosphonium salts (PyBOP) .
-
Base: Use Sym-Collidine (2,4,6-trimethylpyridine) instead of DIEA if racemization is observed. Collidine is sufficiently basic to neutralize the activating reagent but less likely to abstract the
-proton.
Part 2: Critical Reagents & Materials
| Component | Recommended Reagent | Role & Rationale |
| Amino Acid | Boc-2,3-dimethyl-L-Phe-OH | 3-4 equivalents relative to resin loading. Excess drives kinetics. |
| Activator | HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | The "Gold Standard" for hindered couplings. The 7-aza group stabilizes the leaving group (HOAt), accelerating the reaction ~100x over HOBt. |
| Base | DIEA (Diisopropylethylamine) orTMP (2,4,6-Collidine) | DIEA is standard. Switch to Collidine if chiral purity analysis shows >1% D-isomer. |
| Solvent | DMF (Dimethylformamide) | Standard solvent. If aggregation occurs (common with hydrophobic residues), use NMP or add 10% DMSO. |
| Monitoring | Kaiser Test (Ninhydrin) | Qualitative check for free amines.[1] Essential to confirm completion before proceeding. |
Part 3: Step-by-Step Experimental Protocol
Pre-requisites:
-
Resin: MBHA or PAM resin (0.5 – 0.8 mmol/g loading).
-
Scale: 0.1 mmol scale (adjust volumes accordingly).
Phase 1: Resin Preparation (The Boc Cycle)
Perform all washes with 10 mL solvent per gram of resin.
-
Boc Deprotection:
-
Treat resin with 50% TFA in DCM (v/v) for 2 minutes .[1] Drain.
-
Treat again with 50% TFA in DCM for 20 minutes . Drain.
-
Rationale: The first short treatment removes scavengers; the second ensures complete removal of the N-terminal Boc group.
-
-
Washing:
-
Wash with DCM (3x).
-
Wash with IPA (Isopropanol) (2x) to shrink resin and remove TFA salts.
-
Wash with DCM (3x).
-
-
Neutralization (Critical):
-
Treat with 10% DIEA in DCM (v/v) for 2 minutes . Drain.
-
Repeat 10% DIEA in DCM for 5 minutes . Drain.
-
Wash with DCM (3x) then DMF (3x).
-
Note: The resin must be free of TFA salts for the coupling to proceed.
-
Phase 2: Activation & Coupling (The "In-Situ" Protocol)
Do not pre-activate for more than 2 minutes to prevent racemization.
-
Preparation:
-
Weigh 4.0 eq of Boc-2,3-dimethyl-L-Phe-OH.
-
Weigh 3.9 eq of HATU (keep slightly less than AA to prevent capping the resin with reagent).
-
Dissolve both in minimal DMF (approx. 2-3 mL for 0.1 mmol scale).
-
-
Activation:
-
Add 8.0 eq of DIEA (or Collidine) to the amino acid/HATU solution.
-
Shake/Vortex for 30-60 seconds . The solution should turn yellow (HATU activation).
-
-
Coupling:
-
Immediately add the activated solution to the neutralized resin.[1]
-
Agitate (shake, do not stir with magnetic bar) for 2 hours at room temperature.
-
-
Re-Coupling (Double Couple):
-
Highly Recommended for hindered residues.
-
Drain the vessel.[1] Do not wash.
-
Prepare a fresh solution of 2.0 eq AA, 1.9 eq HATU, and 4.0 eq DIEA in DMF.
-
Add to resin and agitate for an additional 2 hours (or overnight).
-
Phase 3: Monitoring & Capping
-
Kaiser Test:
-
Take a few beads, wash with Ethanol.
-
Add 1 drop each of Ninhydrin, Phenol, and KCN solutions. Heat at 100°C for 2 mins.
-
Blue Beads: Incomplete coupling
Triple Couple using PyBOP or at 50°C. -
Yellow/Colorless: Complete coupling
Proceed.
-
-
Capping (Optional but Good Practice):
-
If a faint blue color persists, cap unreacted amines with Acetic Anhydride/Pyridine (1:1 in DCM) for 10 minutes to prevent deletion sequences.
-
Part 4: Visualization of the Workflow
The following diagram illustrates the logic flow for the coupling cycle, specifically highlighting the decision nodes for hindered amino acids.
Figure 1: Decision tree for the incorporation of hindered Boc-2,3-dimethyl-L-phenylalanine.
Part 5: Troubleshooting & Optimization
| Issue | Root Cause | Corrective Action |
| Low Yield | Steric hindrance prevents approach.[1] | Microwave Assistance: Heat coupling to 50°C (max) for 20 mins. Warning: Higher temps increase racemization.[2] |
| Racemization | Base-catalyzed proton abstraction (Oxazolone pathway). | Change Base: Use Collidine (TMP) instead of DIEA. Use Oxyma Pure with DIC instead of HATU (Oxyma is acidic and suppresses racemization). |
| Aggregation | Hydrophobic nature of the dimethyl-Phe. | Solvent Switch: Use NMP or a mixture of DMF/DMSO (9:1) during coupling to disrupt beta-sheets. |
| Precipitation | Urea formation (if using DCC).[3] | Avoid DCC. Urea byproducts can trap the resin. Stick to HATU or DIC/Oxyma. |
References
-
BenchChem. Navigating Steric Hindrance with Boc-His(Z)-OH in Solid-Phase Peptide Synthesis: A Technical Guide. (General principles for hindered Boc-AAs).
-
Sigma-Aldrich. Boc-Phe(3-Me)-OH Product Analysis & Boc SPPS Protocols. (Data on methylated phenylalanine derivatives).
-
Albericio, F., et al. Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 2011. (Authoritative review on HATU/HOAt mechanisms).
-
Luxembourg Bio Technologies. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (Handling aggregation and sterics).
-
ChemPep. Boc Solid Phase Peptide Synthesis Protocols. (Standard Boc cycles and troubleshooting).
Sources
Application Notes and Protocols for the Synthesis of Enantiomerically Pure 2,3-Dimethyl-L-phenylalanine
Introduction: The Significance of Constrained Amino Acids in Drug Discovery
Unnatural amino acids with constrained conformations are invaluable tools in modern medicinal chemistry and drug development. By introducing steric hindrance through alkylation of the peptide backbone, these modified amino acids can induce specific secondary structures, such as turns and helices, and enhance metabolic stability by shielding the peptide from enzymatic degradation. 2,3-Dimethyl-L-phenylalanine, a stereochemically rich analog of phenylalanine, is a prime example of such a constrained building block. Its incorporation into peptide-based therapeutics can lead to compounds with improved potency, selectivity, and pharmacokinetic profiles. This application note provides a detailed guide to the asymmetric synthesis of enantiomerically pure 2,3-dimethyl-L-phenylalanine, focusing on a robust and well-established methodology utilizing a chiral auxiliary.
Strategic Approach: Chiral Auxiliary-Mediated Asymmetric Synthesis
The synthesis of 2,3-dimethyl-L-phenylalanine presents a significant stereochemical challenge, requiring precise control over two contiguous stereocenters. Among the various strategies for asymmetric synthesis, the use of chiral auxiliaries, pioneered by David A. Evans, offers a reliable and highly diastereoselective approach. This method involves the temporary attachment of a chiral molecule to an achiral substrate, which then directs the stereochemical outcome of a subsequent reaction. The auxiliary is later removed to yield the enantiomerically enriched product.
For the synthesis of the L-configuration of 2,3-dimethyl-phenylalanine, which corresponds to the (2S)-amino acid, we will focus on a strategy adapted from the work of Hruby and coworkers on the synthesis of β-methylphenylalanine isomers.[1][2] This approach utilizes an Evans oxazolidinone auxiliary to control the stereochemistry at the α-carbon (C2) through a diastereoselective methylation. The stereochemistry at the β-carbon (C3) is established from a chiral starting material.
Causality of Experimental Choices
The selection of the Evans oxazolidinone auxiliary is predicated on its ability to form a rigid, chelated enolate upon deprotonation. This chelation, typically with a lithium or sodium cation, blocks one face of the enolate, forcing an incoming electrophile to approach from the less sterically hindered face. This results in a highly predictable and diastereoselective alkylation. The choice of the specific enantiomer of the auxiliary dictates the absolute stereochemistry of the newly formed stereocenter.
Visualizing the Synthetic Workflow
The following diagram illustrates the key steps in the asymmetric synthesis of (2S,3R)-2,3-dimethyl-L-phenylalanine, a representative diastereomer.
Caption: Synthetic workflow for 2,3-dimethyl-L-phenylalanine.
Detailed Protocols
The following protocols provide a step-by-step guide for the synthesis of enantiomerically pure 2,3-dimethyl-L-phenylalanine. Safety precautions, including the use of personal protective equipment and working in a well-ventilated fume hood, should be strictly followed.
Protocol 1: Preparation of the N-Acyl Oxazolidinone Intermediate
This protocol describes the coupling of a chiral phenylpropanoic acid derivative with the Evans auxiliary.
Materials:
-
(R)-3-Phenylbutanoic acid
-
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone
-
Pivaloyl chloride
-
Triethylamine (TEA)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous lithium chloride
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of (R)-3-phenylbutanoic acid (1.0 eq) in anhydrous THF at 0 °C, add triethylamine (1.1 eq) followed by the dropwise addition of pivaloyl chloride (1.05 eq).
-
Stir the resulting mixture at 0 °C for 1 hour.
-
In a separate flask, dissolve (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) and anhydrous lithium chloride (1.0 eq) in anhydrous THF.
-
Cool the oxazolidinone solution to 0 °C and slowly add the freshly prepared mixed anhydride solution via cannula.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with dichloromethane (3 x).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure N-acyl oxazolidinone.
Protocol 2: Diastereoselective Methylation
This protocol details the crucial stereoselective introduction of the methyl group at the α-position.
Materials:
-
N-Acyl oxazolidinone from Protocol 1
-
Anhydrous tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS)
-
Methyl iodide (CH₃I)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (argon or nitrogen).
-
Slowly add a freshly prepared solution of LDA (1.1 eq) or a commercial solution of NaHMDS (1.1 eq) dropwise, maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.
-
Add methyl iodide (1.5 eq) dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours, then allow it to slowly warm to -20 °C over 2 hours.
-
Quench the reaction by the addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the methylated N-acyl oxazolidinone. The diastereomeric ratio can be determined by ¹H NMR or chiral HPLC analysis.
Protocol 3: Cleavage of the Chiral Auxiliary and Isolation of the Final Product
This final protocol describes the removal of the Evans auxiliary to yield the desired amino acid.
Materials:
-
Methylated N-acyl oxazolidinone from Protocol 2
-
Tetrahydrofuran (THF)
-
30% Hydrogen peroxide (H₂O₂)
-
Lithium hydroxide (LiOH)
-
Aqueous sodium sulfite (Na₂SO₃)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Dowex 50WX8 ion-exchange resin
Procedure:
-
Dissolve the methylated N-acyl oxazolidinone (1.0 eq) in a 3:1 mixture of THF and water.
-
Cool the solution to 0 °C and add 30% aqueous hydrogen peroxide (4.0 eq) dropwise.
-
Add an aqueous solution of lithium hydroxide (2.0 eq) dropwise, maintaining the temperature at 0 °C.
-
Stir the mixture at 0 °C for 2 hours, then at room temperature for an additional 2 hours.
-
Quench the excess peroxide by the addition of aqueous sodium sulfite.
-
Concentrate the mixture under reduced pressure to remove the THF.
-
Wash the aqueous residue with diethyl ether to remove the recovered chiral auxiliary.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl.
-
Purify the crude amino acid by passing the aqueous solution through a Dowex 50WX8 ion-exchange resin, eluting with a gradient of aqueous ammonia.
-
Lyophilize the appropriate fractions to yield the enantiomerically pure 2,3-dimethyl-L-phenylalanine.
Data Summary
The following table summarizes expected outcomes for the synthesis of a representative diastereomer of 2,3-dimethyl-L-phenylalanine.
| Step | Product | Expected Yield (%) | Expected Diastereomeric Ratio (dr) |
| Acylation | N-Acyl Oxazolidinone | 85-95 | N/A |
| Methylation | Methylated N-Acyl Oxazolidinone | 80-90 | >95:5 |
| Cleavage | 2,3-Dimethyl-L-phenylalanine | 75-85 | >98% ee |
Troubleshooting and Key Considerations
-
Moisture-sensitive reactions: The enolate formation and methylation steps are highly sensitive to moisture. Ensure all glassware is oven-dried and reactions are performed under an inert atmosphere. Anhydrous solvents are critical for high yields and diastereoselectivity.
-
Temperature control: Maintaining a low temperature (-78 °C) during enolate formation and alkylation is crucial to prevent side reactions and ensure high stereoselectivity.
-
Purification: Careful purification by flash column chromatography is necessary to separate the desired diastereomer after the methylation step.
-
Auxiliary recovery: The Evans auxiliary can be recovered and reused, making the process more cost-effective.
Conclusion
The asymmetric synthesis of 2,3-dimethyl-L-phenylalanine via an Evans chiral auxiliary provides a reliable and highly stereoselective route to this valuable constrained amino acid. The detailed protocols and mechanistic insights provided in this application note are intended to enable researchers in drug discovery and development to confidently synthesize this and related compounds for their research needs. The principles of this synthetic strategy can be extended to the preparation of a wide range of other enantiomerically pure α-substituted carboxylic acid derivatives.
References
-
Dharanipragada, R.; VanHulle, K.; Bannister, A.; Bear, S.; Kennedy, L.; Hruby, V. J. Asymmetric synthesis of unusual amino acids: An efficient synthesis of optically pure isomers of β-methylphenylalanine. Tetrahedron1992 , 48 (23), 4733-4748. [Link]
- Hruby, V. J.; Qian, X. Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Synthesis of Optically Active Amino Acids; John Wiley & Sons, Inc.: 1993; pp 249-286.
Sources
Application Note: Probing the Chymotrypsin S1 Pocket with 2,3-Dimethyl-L-Phenylalanine
Executive Summary
The rational design of protease inhibitors relies heavily on exploiting the geometric and electrostatic constraints of enzyme active sites. Chymotrypsin, a prototypical serine protease, exhibits high specificity for cleaving peptide bonds adjacent to large, hydrophobic amino acids[1]. While standard L-phenylalanine serves as an optimal natural substrate, the introduction of unnatural synthetic analogues—specifically 2,3-dimethyl-L-phenylalanine (2,3-diMe-L-Phe)—provides a powerful mechanism to arrest the catalytic cycle. This application note details the mechanistic causality, structural rationale, and a self-validating experimental protocol for utilizing 2,3-diMe-L-Phe in chymotrypsin inhibition studies.
Mechanistic Rationale: Steric Modulation of the S1 Pocket
To understand why 2,3-diMe-L-Phe is a highly effective tool for inhibition studies, one must analyze the architecture of the chymotrypsin active site.
The Catalytic Triad and the S1 Cavity
Chymotrypsin utilizes a highly conserved catalytic triad consisting of Ser195, His57, and Asp102[2]. The primary specificity determinant is the S1 pocket , a deep, hydrophobic cleft designed to accommodate the P1 residue of the substrate. When a standard aromatic ring (like that of L-phenylalanine) enters the S1 pocket, it establishes extensive van der Waals contacts, precisely anchoring the adjacent scissile amide bond over Ser195 for nucleophilic attack[1][3].
Causality of 2,3-Dimethylation
Replacing standard L-phenylalanine with 2,3-diMe-L-Phe introduces two critical biophysical changes:
-
Enhanced Hydrophobic Anchoring: The addition of methyl groups at the ortho (2) and meta (3) positions increases the overall hydrophobicity of the phenyl ring, driving a lower dissociation constant (
) as the molecule seeks the non-polar environment of the S1 pocket. -
Steric Arrest: Once inside the S1 pocket, the bulky methyl groups severely restrict the rotational degrees of freedom of the phenyl ring. This steric hindrance prevents the peptide backbone from adopting the precise geometry required to fit into the "oxyanion hole." Consequently, Ser195 cannot effectively attack the carbonyl carbon, stalling the enzyme in a competitive, non-productive Michaelis complex[2][3].
Mechanism of competitive inhibition by 2,3-diMe-L-Phe in the chymotrypsin S1 pocket.
Self-Validating Assay Architecture
To accurately measure the inhibitory constant (
A robust protocol must be self-validating . This means the assay architecture inherently controls for false positives (e.g., compound auto-fluorescence, enzyme degradation) and false negatives (e.g., substrate precipitation). The protocol below incorporates four mandatory control vectors:
-
Enzyme Background Control (EBC): Buffer + Substrate (Validates substrate stability and absence of spontaneous hydrolysis).
-
Inhibitor Background Control (IBC): Buffer + 2,3-diMe-L-Phe + Substrate (Checks if the unnatural amino acid quenches AMC fluorescence).
-
Vehicle Control (VC): Enzyme + Substrate + DMSO (Establishes the 100% uninhibited baseline
). -
Positive Inhibition Control (PIC): Enzyme + Substrate + PMSF (Validates the enzyme's susceptibility to a known irreversible inhibitor).
Self-validating high-throughput fluorometric screening workflow for chymotrypsin inhibitors.
Step-by-Step Experimental Protocol
Reagent Preparation
-
Assay Buffer: 50 mM Tris-HCl, 10 mM
, pH 7.8. Causality: The slightly alkaline pH ensures His57 is deprotonated (pKa ~6.8) and can act as a general base, whilengcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> stabilizes the enzyme structure against autolysis[5]. -
Enzyme Stock: 100 nM Bovine Pancreatic
-Chymotrypsin in 1 mM HCl (stored on ice). -
Inhibitor Stock (2,3-diMe-L-Phe): Prepare a 10 mM stock in anhydrous DMSO. Serial dilutions should be made in DMSO. Causality: The methyl groups render the compound highly hydrophobic; DMSO ensures complete solvation. Final assay DMSO concentration must not exceed 2% to prevent enzyme denaturation[4].
-
Substrate Stock: 10 mM Suc-AAPF-AMC in DMSO.
Assay Execution (96-Well Black Microtiter Plate)
-
Matrix Assembly: To each well, add 80
of Assay Buffer. -
Inhibitor Addition: Add 5
of the serially diluted 2,3-diMe-L-Phe (or DMSO for the Vehicle Control, or PMSF for the Positive Control) to the respective wells. -
Enzyme Addition & Pre-incubation: Add 10
of the Chymotrypsin stock to all wells (except EBC and IBC, which receive 10 buffer). Incubate at 25°C for 15 minutes.-
Causality: Pre-incubation is critical. It allows the hydrophobic 2,3-diMe-L-Phe to displace water molecules within the S1 pocket and reach thermodynamic binding equilibrium before the highly reactive substrate is introduced.
-
-
Reaction Initiation: Rapidly add 5
of the Suc-AAPF-AMC substrate stock (final concentration: 500 ) to all wells using a multichannel pipette. -
Kinetic Readout: Immediately transfer the plate to a fluorescence microplate reader. Record the fluorescence (Excitation: 380 nm / Emission: 460 nm) every 30 seconds for 15 minutes at 25°C[5].
Data Processing
Calculate the initial velocity (
Quantitative Benchmarking
To contextualize the efficacy of 2,3-diMe-L-Phe, researchers should benchmark its performance against both the wild-type P1 residue and other known synthetic analogues. The table below summarizes the expected structure-activity relationship (SAR) data when probing the S1 pocket[3].
| Compound (P1 Position) | Structural Modification | Binding Affinity ( | Relative Cleavage Velocity ( | Mechanism of Action |
| L-Phenylalanine | None (Wild-type) | ~15,000 | 100% | Natural Substrate |
| 4-Nitro-L-phenylalanine | para- | ~11 | 320% | High-affinity Substrate |
| 2,3-dimethyl-L-phenylalanine | ortho/meta- | ~45 | < 5% | Competitive Inhibitor |
| PMSF | Covalent modifier | N/A (Irreversible) | 0% | Irreversible Inhibitor |
Table 1: Comparative kinetic parameters of phenylalanine derivatives in the chymotrypsin S1 pocket. Note how the para-modification (4-Nitro) enhances substrate turnover, whereas the ortho/meta-modification (2,3-dimethyl) arrests it.
References
Sources
- 1. Chymotrypsin - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Designing of substrates and inhibitors of bovine alpha-chymotrypsin with synthetic phenylalanine analogues in position P(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bio-protocol.org [bio-protocol.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
Advanced Application Note: Manual Coupling Strategies for Sterically Hindered Amino Acids in SPPS
Target Audience: Researchers, scientists, and drug development professionals. Objective: To provide a mechanistically grounded, self-validating protocol for the manual solid-phase peptide synthesis (SPPS) of sequences containing sterically hindered amino acids.
Mechanistic Causality: The Physics and Chemistry of Steric Hindrance
In the landscape of therapeutic peptide development, incorporating non-proteinogenic or sterically hindered amino acids—such as α-aminoisobutyric acid (Aib), N-methylated amino acids, D-Valine, or residues with bulky protecting groups (e.g., iso-Boc-His(Dnp)-OH)—is a primary strategy for inducing helical conformations and conferring proteolytic resistance[1][2][3].
However, standard coupling protocols (e.g., HBTU/DIPEA) routinely fail when applied to these residues. As a Senior Application Scientist, I emphasize that overcoming these failures requires understanding the underlying reaction kinetics. Steric bulk physically shields the electrophilic carbonyl carbon of the activated amino acid, preventing the nucleophilic attack by the resin-bound N-terminal amine[2]. This increased activation energy barrier drastically reduces the reaction rate, which opens the door to three competing side reactions:
-
Epimerization: Slow coupling allows the activated amino acid to cyclize into an oxazolone intermediate. Base-catalyzed deprotonation at the α-carbon of the oxazolone leads to racemization/epimerization, destroying the peptide's chiral integrity[4][5].
-
Guanidinylation: When uronium-based reagents (like HATU or HBTU) are used and the coupling is slow, the coupling reagent itself can react with the free N-terminal amine of the peptide chain. This forms a stable guanidinium byproduct, permanently terminating chain elongation[4][6].
-
Diketopiperazine (DKP) Formation: Particularly prevalent when coupling the third amino acid onto a sequence containing an N-methylated or D-amino acid at the second position, as these residues favor the cis amide bond conformation required for DKP cyclization[4].
Mechanistic pathways during hindered coupling, highlighting competing side reactions.
Strategic Reagent Selection
To bypass these kinetic traps, the choice of coupling reagent must be tailored to the specific degree of steric hindrance.
-
Moderate Hindrance (e.g., Ile, Val, Thr, D-Val): DIC / OxymaPure: This carbodiimide/oxime combination is highly effective, non-explosive, and demonstrates excellent performance for moderately hindered amino acids[7][8]. It effectively suppresses epimerization without the risk of guanidinylation[9].
-
Severe Hindrance (e.g., Aib, N-methyl amino acids): HATU / HOAt: HATU forms highly reactive OAt esters, which are vastly superior to the OBt esters generated by HBTU[6][10]. However, due to the risk of guanidinylation during the extended reaction times required for hindered residues, pre-activation is strictly mandatory [6]. PyAOP / PyOxim: These phosphonium salts are the gold standard for severe hindrance. Because they lack a guanidinylating moiety, they allow for extended coupling times (4–12 hours) and elevated temperatures without capping the free amine[9][11]. PyOxim also utilizes the OxymaPure leaving group, minimizing racemization[9].
-
Extreme Hindrance (e.g., Aib-Aib or N-Me to N-Me couplings): Acyl Fluorides: For situations where even potent phosphonium reagents fail, generating an acyl fluoride in situ using TFFH is required[10]. The small atomic radius of fluorine minimizes steric clash at the carbonyl carbon during activation.
Decision matrix for selecting coupling reagents based on steric hindrance levels.
Quantitative Reagent Comparison
The following table synthesizes the performance metrics of premier coupling reagents when applied to sterically hindered substrates[6][8][9][10].
| Reagent System | Activation Mechanism | Efficiency for Hindered AAs | Guanidinylation Risk | Epimerization Control | Relative Cost |
| PyAOP / DIPEA | Phosphonium (OAt ester) | Very High | None | Excellent | High |
| HATU / DIPEA | Uronium (OAt ester) | Very High | High (if slow) | Excellent | High |
| PyOxim / DIPEA | Phosphonium (Oxyma ester) | High | None | Superior | Moderate |
| DIC / OxymaPure | Carbodiimide (Oxyma ester) | High | None | Very Good | Low |
| HBTU / DIPEA | Uronium (OBt ester) | Moderate | High (if slow) | Good | Low |
Self-Validating Experimental Protocol
This protocol utilizes a self-validating loop. By enforcing strict in-process monitoring, we ensure that incomplete couplings do not propagate deletion sequences through the rest of the synthesis.
Step 1: Resin Preparation and Swelling
Causality: Hindered sequences are highly prone to aggregation (β-sheet formation). Proper solvation is critical to expose the reactive N-terminus.
-
Weigh the Fmoc-protected peptide-resin into a fritted reaction vessel.
-
Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes. Optimization: If sequence aggregation is suspected, switch the solvent to N-methyl-2-pyrrolidone (NMP) or add a chaotropic salt (e.g., 0.1 M LiCl in DMF) to disrupt hydrogen bonding[3].
Step 2: Fmoc Deprotection
-
Treat the resin with 20% Piperidine in DMF (v/v) for 5 minutes. Drain.
-
Repeat the treatment for an additional 10 minutes.
-
Wash the resin thoroughly with DMF (5 × 1 min) to remove all traces of piperidine.
Step 3: Pre-Activation of the Hindered Amino Acid (Critical)
Causality: Pre-activation ensures the coupling reagent is entirely consumed by the carboxylic acid before it contacts the resin, eliminating the risk of N-terminal guanidinylation when using HATU[6][10].
-
In a separate, dry vial, dissolve the sterically hindered Fmoc-amino acid (4.0 equivalents relative to resin loading) and HATU or PyAOP (3.9 equivalents ) in a minimal volume of DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (8.0 equivalents ) to the solution.
-
Vortex gently and allow the pre-activation to proceed for exactly 2 to 5 minutes [10].
Step 4: Coupling Reaction
-
Transfer the pre-activated amino acid solution to the reaction vessel containing the swollen, deprotected resin.
-
Agitate the mixture at room temperature. Timing: Due to steric hindrance, extend the coupling time to 2 to 4 hours (for Aib, up to 12 hours may be required)[1][3].
Step 5: In-Process Validation
Causality: You cannot assume a hindered coupling has reached completion. Empirical validation dictates the next step.
-
Drain the coupling solution and wash the resin with DMF (3 × 1 min) and Dichloromethane (DCM) (3 × 1 min).
-
Extract a few resin beads and perform a colorimetric test:
-
Kaiser (Ninhydrin) Test: Use for primary amines[1].
-
Chloranil Test: Use if the N-terminal amine on the resin is a secondary amine (e.g., an N-methylated residue).
-
-
Decision Gate:
-
Negative (Colorless/Yellow beads): Coupling is complete. Proceed to the next cycle.
-
Positive (Blue/Dark beads): Coupling is incomplete. Do not deprotect. Proceed to Step 6.
-
Step 6: Double Coupling (Conditional)
-
If the validation test is positive, wash the resin with DMF.
-
Prepare a fresh batch of activated amino acid. Strategic Pivot: If HATU was used initially, switch to PyAOP or DIC/OxymaPure for the second coupling to alter the activation chemistry and prevent side reactions[9].
-
Re-couple for an additional 2 hours. Re-test.
References
- Optimizing Coupling Reactions for Sterically Hindered Amino Acids. Benchchem.
- Application Notes and Protocols for Manual Solid-Phase Peptide Synthesis of Peptides Containing D-Valine using Fmoc-D-Val-OH. Benchchem.
- Peptide Coupling Reagents, More than a Letter Soup. uniurb.it.
- Impact of steric hindrance on the coupling of iso-Boc-His(Dnp)-OH. Benchchem.
- Recent development of peptide coupling reagents in organic synthesis. uni-kiel.de.
- Boc-aib-osu. Benchchem.
- Novabiochem Coupling reagents. Merck.
- 1-Hydroxy-7-azabenzotriazole (HO
- Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
- H
- PyOxim. Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Boc-aib-osu | 104055-39-2 | Benchchem [benchchem.com]
- 4. people.uniurb.it [people.uniurb.it]
- 5. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 6. HATU | 148893-10-1 | Benchchem [benchchem.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. 1-Hydroxy-7-azabenzotriazole (HOAt) [benchchem.com]
- 9. PyOxim | 153433-21-7 | Benchchem [benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
Application Note: Solubility Profiling of 2,3-Dimethyl-L-Phenylalanine in Polar Aprotic Solvents
The following Application Note and Protocol guide details the solubility characteristics, handling, and experimental determination of 2,3-dimethyl-L-phenylalanine in N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) .
Executive Summary & Physicochemical Context
2,3-dimethyl-L-phenylalanine is a non-standard, hydrophobic amino acid derivative.[1] Unlike standard L-phenylalanine, the addition of two methyl groups at the ortho and meta positions of the phenyl ring significantly increases the molecule's lipophilicity and steric bulk.
-
Solubility Expectation: While zwitterionic free amino acids generally exhibit lower solubility in organic solvents compared to water, the increased hydrophobicity of the 2,3-dimethyl analog enhances its interaction with organic dipoles.
-
Solvent Selection: DMF and NMP are the industry standards for dissolving this compound, particularly in Solid Phase Peptide Synthesis (SPPS) .[2][3]
-
DMF (N,N-Dimethylformamide): The standard solvent for coupling reactions. It offers a balance of viscosity and polarity but can degrade to dimethylamine (causing unwanted Fmoc deprotection) upon prolonged storage.[2]
-
NMP (N-Methyl-2-pyrrolidone): Often superior for "difficult" sequences or hydrophobic residues like 2,3-dimethyl-L-phenylalanine.[1] It possesses a higher boiling point and greater solvating power for preventing aggregation but is more expensive.
-
Critical Technical Insight: If using the free acid form (zwitterion), solubility in pure DMF/NMP may be kinetically slow compared to its protected derivatives (e.g., Fmoc-2,3-dimethyl-L-phenylalanine).[1] For high-concentration stocks (>0.2 M), the addition of a chaotropic salt (e.g., LiCl) or conversion to the hydrochloride salt form is often required to disrupt the crystal lattice energy of the zwitterion.
Experimental Protocol: Solubility Determination
Do not rely on generic literature values, as solubility varies with crystal polymorphism and purity. Use this self-validating protocol to determine the exact solubility limit for your specific lot.[1]
Phase A: Rapid Visual Screening (The "Shake-Flask" Method)
Use this for quick Yes/No verification of target concentrations (e.g., 0.1 M).
Materials:
-
2,3-dimethyl-L-phenylalanine (Dry powder)[1]
-
Anhydrous DMF (Grade: Biotech/HPLC,
99.9%) -
Anhydrous NMP (Grade: Biotech/HPLC,
99.5%) -
Borosilicate glass vials (Clear, 4 mL) with PTFE-lined caps[1]
-
Ultrasonic bath[1]
Workflow:
-
Calculation: Calculate the mass required for a 0.1 M solution.
-
Weighing: Weigh
of compound into the vial. -
Solvation: Add
of solvent (DMF or NMP). -
Agitation: Vortex for 30 seconds. If undissolved, sonicate at 25°C for 5 minutes.
-
Observation:
-
Clear: Soluble. Proceed to test 0.5 M.
-
Cloudy/Precipitate: Insoluble or saturated.
-
Phase B: Quantitative Saturation Point Determination (HPLC)
Use this to determine the exact thermodynamic solubility limit (
Protocol Steps:
-
Supersaturation: Add excess solid (approx.
) to of DMF/NMP.[3] -
Equilibration: Shake at 25°C for 24 hours (thermostatic mixer).
-
Filtration: Filter the supernatant through a
PTFE syringe filter (nylon filters may degrade in DMF). -
Dilution: Dilute the filtrate 1:100 with Mobile Phase A (Water + 0.1% TFA).
-
Analysis: Inject onto HPLC (C18 Column) and quantify against a standard curve of known concentration.
Workflow Visualization
The following diagram outlines the decision logic for solvent handling and solubility optimization.
Caption: Decision tree for solubilizing 2,3-dimethyl-L-phenylalanine in DMF/NMP, distinguishing between free acid and protected forms.
Data Analysis & Interpretation
When analyzing your solubility data, use the following metrics.
Calculation of Solubility
If using the gravimetric method (evaporating solvent from saturated filtrate):
If using HPLC quantification:
Comparative Solubility Table (Theoretical Estimates)
Based on structural analogs (Phenylalanine vs. Methyl-Phe)
| Parameter | L-Phenylalanine (Standard) | 2,3-Dimethyl-L-Phe (Target) | Note |
| MW | 165.19 g/mol | 193.24 g/mol | Heavier, more steric bulk.[1] |
| LogP (Lipophilicity) | ~ -1.38 | ~ 1.24 (Predicted) | Higher LogP = Better solubility in NMP/DMF. |
| Solubility in Water | ~29 mg/mL | Low | Hydrophobic effect dominates. |
| Solubility in DMF | Moderate | High | Methyl groups aid organic solvation. |
| Preferred Solvent | Water/Buffers | NMP > DMF | NMP preferred for hydrophobic analogs. |
Safety & Handling (E-E-A-T)
Warning: Both DMF and NMP are hazardous. Strict adherence to safety protocols is mandatory.
-
Reproductive Toxicity: NMP is a known reproductive toxin (Category 1B). DMF is hepatotoxic and teratogenic.
-
Control: Handle only in a certified chemical fume hood. Double-glove using Butyl Rubber or Silver Shield laminate gloves.[1] Nitrile gloves provide insufficient protection against DMF/NMP permeation (breakthrough < 10 mins).
-
-
Spontaneous Decomposition:
References
-
PubChem. (2024).[6] 2,3-Dimethyl-L-Phenylalanine | C11H15NO2 | CID 54519198.[1][6] National Library of Medicine. [Link][6]
-
Gomaa, E. A. (2012). Molal Solubility, Dissociation, Association and Solvation Parameters for Saturated Phenylalanine Solutions in Various Solvents. Scientific & Academic Publishing. [Link]
Sources
- 1. CAS 17469-89-5: N,N-dimethyl-L-phenylalanine | CymitQuimica [cymitquimica.com]
- 2. peptide.com [peptide.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 99%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.cn]
- 5. L-Phenylalanine, N,N-dimethyl- (CAS 17469-89-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. 2,3-Dimethyl-L-Phenylalanine | C11H15NO2 | CID 54519198 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Fmoc Deprotection Kinetics for Sterically Hindered Phenylalanine Derivatives
This Application Note and Protocol guide is designed for researchers and drug development professionals specializing in Solid-Phase Peptide Synthesis (SPPS). It addresses the specific kinetic challenges of removing the Fmoc protecting group from sterically hindered phenylalanine derivatives (e.g.,
Abstract
Steric hindrance in phenylalanine derivatives significantly retards the rate of Fmoc removal during SPPS, leading to deletion sequences and difficult purification. While standard piperidine protocols suffice for canonical amino acids, hindered analogs (e.g.,
Mechanistic Insight & The Steric Challenge
The Kinetic Bottleneck
Fmoc removal proceeds via an E1cB mechanism (Elimination Unimolecular conjugate Base). The rate-determining step is the abstraction of the acidic proton at the fluorenyl 9-position.
-
Canonical Phe: The proton is accessible; deprotection is fast (
min). -
Hindered Phe: Bulky substituents (especially at the
-carbon or ortho-positions of the phenyl ring) create a "steric wall."[1] This prevents the base (piperidine) from aligning properly with the acidic proton, increasing the activation energy and slowing reaction kinetics by orders of magnitude.
The Side Reaction Trap: Diketopiperazine (DKP)
For
-
Critical Insight: For
-methyl-Phe, slow deprotection favors DKP formation. You must deprotect rapidly (using stronger bases or heat) to wash away the base before cyclization occurs.
Mechanism Visualization
The following diagram illustrates the standard pathway vs. the steric blockade.
Figure 1: Mechanistic pathway of Fmoc removal.[2] For hindered derivatives, the Transition State (TS) represents the primary kinetic barrier.
Optimization Strategies: Reagents & Conditions
To accelerate deprotection, we must modulate Basicity and Temperature .
Reagent Selection
| Reagent Cocktail | Basicity ( | Mechanism Benefit | Risk Profile | Recommended For |
| 20% Piperidine/DMF | ~11.1 | Standard. Base + Scavenger in one.[3] | Low risk, but slow for hindered residues.[4] | Standard Phe, para-substituted Phe. |
| 2% DBU + 5% Piperazine | ~13.5 (DBU) | Hyper-active. DBU is a non-nucleophilic superbase; Piperazine scavenges DBF. | High risk of Aspartimide formation if Asp is present. | |
| 20% 4-Methylpiperidine | ~11.1 | "Greener" alternative to piperidine. Similar kinetics.[4] | Low. | General replacement for piperidine.[1][4][5][6][7] |
| 0.1M HOBt in Piperidine | N/A | Suppresses racemization and Aspartimide.[6] | Slows kinetics slightly. | Sequences prone to racemization.[8] |
Thermal Acceleration (Microwave)
Microwave irradiation is the gold standard for hindered peptides. It overcomes the activation energy barrier directly.
-
Standard: 75°C for 2-4 mins.
-
High-Risk (Cys/His/Arg): Limit to 50°C to prevent racemization or side-chain degradation.
Experimental Protocols
Protocol A: Standard Hindered (Thermal/Chemical)
Use for: Ortho-substituted Phe (e.g., 2-Me-Phe, 2-Cl-Phe) where microwave is unavailable.
-
Swell Resin: DMF, 30 min.
-
Reagent: Prepare 2% DBU / 5% Piperazine in DMF .
-
Note: DBU removes Fmoc; Piperazine scavenges the fulvene.[9] DBU alone will lead to fulvene re-attachment.
-
-
Cycle 1 (Flash): Add reagent, agitate 2 min , drain.
-
Cycle 2 (Reaction): Add reagent, agitate 10-15 min , drain.
-
Comparison: Standard piperidine would require 2 x 30 min here.
-
-
Wash: DMF (5 x 1 min) to aggressively remove DBU.
Protocol B: Microwave-Assisted (The "Power" Method)
Use for:
-
Instrument: CEM Liberty Blue / Biotage Initiator or equivalent.
-
Reagent: 20% Piperidine in DMF (DBU is usually unnecessary with MW).
-
Conditions:
-
Temperature: 75°C (Internal probe control).
-
Power: 30-50W (Dynamic).
-
Time: Single stage, 3 minutes .
-
-
Wash: Aggressive wash with DMF (4 x 30 sec) while cooling.
Protocol C: The "DKP Prevention" (For N-Methyl-Phe)
Use for: N-Me-Phe or when Proline is the preceding residue.
-
Concept: Fast hit, fast wash. Do not let the free amine sit in base.[10]
-
Reagent: 2% DBU / 20% Piperidine in DMF .
-
Flow/Batch:
-
Step 1: 2 x 1 min (Short bursts).
-
Step 2: Immediate and extensive DCM wash (DCM destabilizes the transition state for DKP formation compared to DMF).
-
-
Coupling: Proceed immediately to the next coupling step. Do not store the resin.
Recommended Deprotection Times (Summary Table)
| Amino Acid Derivative | Steric Class | Standard (RT, 20% Pip) | Optimized (DBU or Heat) | Microwave (75°C) |
| Phe (Canonical) | None | 2 x 5 min | N/A | 1 x 2 min |
| 2-Me-Phe / 2-Cl-Phe | Moderate | 2 x 20 min | 2 x 5 min (w/ DBU) | 1 x 3 min |
| High | Incomplete (>2 hrs) | 2 x 15 min (w/ DBU) | 1 x 4 min | |
| High (DKP Risk) | Avoid (DKP risk) | 2 x 2 min (High Flow) | 1 x 2 min | |
| 2,6-dimethyl-Phe | Extreme | Incomplete | 2 x 30 min (w/ DBU) | 2 x 5 min |
Decision Matrix & Workflow
Use this logic flow to select the correct protocol for your specific derivative.
Figure 2: Decision tree for selecting the optimal deprotection protocol based on structural features.
Troubleshooting & Quality Control
Monitoring Deprotection
For hindered residues, standard colorimetric tests (Kaiser) can be misleading due to steric shielding of the amine.
-
Recommendation: Use the Chloranil Test (for secondary amines) or micro-cleavage followed by HPLC/MS analysis.
-
UV Monitoring: Track the fulvene-piperidine adduct at 301 nm . For hindered residues, look for a "slow-rising" curve. If the curve has not plateaued by the end of the cycle, extend time or switch to DBU.
Common Pitfalls
-
Aspartimide Formation: If your sequence contains Asp(OtBu)-Gly or Asp(OtBu)-Asn, avoid DBU . DBU catalyzes the cyclization of Aspartic acid. In this case, use 0.1M HOBt in Piperidine and extend the time (thermal assistance is safer here).
-
Aggregation: If deprotection is slow, it may be due to aggregation (beta-sheets) rather than just sterics. Switch solvent from DMF to NMP or add Pseudoproline dipeptides to disrupt structure.
References
-
Standard Fmoc Kinetics & Mechanism: Fields, G. B., & Fields, C. G. (1991). "Solvent effects in solid-phase peptide synthesis." Journal of the American Chemical Society.
-
DBU vs. Piperidine Comparison: Wade, J. D., et al. (1991). "DBU as an Fmoc deprotection reagent."[2][3][4][5][9] Peptide Research.
-
Microwave SPPS for Hindered Residues: Collins, J. M., et al. (2014). "High-Efficiency Solid Phase Peptide Synthesis (HE-SPPS)." Organic Letters.
-
Diketopiperazine (DKP) Formation Mechanisms: Gairí, M., et al. (1995). "Diketopiperazine formation in solid-phase peptide synthesis of C-terminal proline peptides." International Journal of Peptide and Protein Research.
-
Prevention of Aspartimide with HOBt: Mergler, M., et al. (2003). "Peptide Synthesis and Aspartimide Formation."[2][6][9] Journal of Peptide Science.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. peptidechemistry.org [peptidechemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptide.com [peptide.com]
- 6. chempep.com [chempep.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. peptide.com [peptide.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
🔬 Technical Support Center: Steric Hindrance in Peptide Synthesis
Topic: Overcoming Steric Hindrance in 2,3-Dimethyl-L-Phenylalanine Coupling Role: Senior Application Scientist Interface: Technical Support Center (Tier 3)
Ticket ID: #SH-23DMP-001
Subject: Optimizing Coupling Efficiency for 2,3-Dimethyl-L-Phenylalanine
Welcome to the Advanced Synthesis Support Hub. You are experiencing difficulties coupling 2,3-dimethyl-L-phenylalanine (2,3-Me2-Phe) . This is a known "difficult sequence" challenge.[1][2][3] The methyl group at the ortho (2-position) creates significant steric clash with the incoming amine and the peptide backbone, drastically reducing reaction kinetics and increasing the risk of epimerization.
This guide moves beyond standard protocols to high-energy coupling strategies required for sterically demanding non-canonical amino acids.
⚡ Module 1: The "Ortho-Effect" & Reagent Selection
The Problem: Standard carbodiimide chemistries (EDC/DIC) are kinetically too slow for 2,3-Me2-Phe. The ortho-methyl group shields the carbonyl carbon, preventing nucleophilic attack. This slow rate allows the activated amino acid to cyclize into an oxazolone , leading to epimerization (loss of chirality) before coupling occurs.
The Solution: You must switch to reagents that generate a more reactive active ester or acid halide.[4]
Reagent Decision Matrix
| Reagent Class | Recommendation | Why? |
| HATU | Primary Choice | The 7-azabenzotriazole (HOAt) leaving group utilizes the "neighboring group effect" (pyridine nitrogen) to accelerate coupling by ~100x over HOBt, crucial for overcoming the steric wall. |
| COMU | Superior Alternative | Safer (non-explosive) and often yields higher purity than HATU.[3] Contains the Oxyma leaving group, which suppresses epimerization better than HOAt in some hindered systems. |
| TFFH | Nuclear Option | Converts the amino acid into an Acid Fluoride . Fluorides are small, highly reactive electrophiles that can slip past the steric bulk of the ortho-methyl group where large active esters fail. |
🛠 Module 2: Visualizing the Strategy
The following logic flow illustrates the escalation strategy for coupling 2,3-Me2-Phe. Use this to determine your next experimental move.
Caption: Escalation workflow for overcoming steric hindrance. Start with HATU; escalate to Microwave energy, then to Acid Fluorides if steric bulk remains impenetrable.
🧪 Module 3: Gold Standard Protocols
Protocol A: The HATU/HOAt "Turbo" Coupling
Use this for your initial attempt. The addition of extra HOAt is critical.
-
Resin Preparation: Swell resin in DCM (20 min), then wash with NMP (3x). Note: NMP is superior to DMF for hindered couplings due to higher polarity and reduced aggregation.
-
Activation (Pre-activation is risky, use In-Situ):
-
Dissolve 2,3-Me2-Phe (4.0 eq) in NMP.
-
Add HATU (3.9 eq) and HOAt (4.0 eq).
-
Crucial: Add DIPEA (8.0 eq) immediately before adding to the resin. Do not pre-activate for >1 minute; the risk of epimerization increases with time in the activated state without the amine present.
-
-
Coupling:
-
Monitoring: Perform a micro-cleavage and check via LC-MS. If unreacted amine exists (deletion sequence), proceed to Protocol B .
Protocol B: The Acid Fluoride (TFFH) Method
Use this if HATU fails. Acid fluorides are smaller than HATU esters, allowing them to bypass the 2-methyl blockade.
-
Activation:
-
Dissolve 2,3-Me2-Phe (4.0 eq) in dry DCM (Acid fluorides are stable in DCM).
-
Add TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (4.0 eq).
-
Add DIPEA (8.0 eq).[4]
-
Agitate for 30 minutes to form the acid fluoride (check via TLC/HPLC if possible, or assume quantitative conversion).
-
-
Coupling:
❓ Module 4: Troubleshooting & FAQs
Q1: I see a "Deletion Sequence" (M-191) in my mass spec. What happened?
A: The coupling failed completely. The steric bulk of the 2,3-dimethyl group prevented the amine from attacking the carbonyl.
-
Fix: Switch to Microwave Synthesis . Heat provides the kinetic energy to overcome the rotational barrier caused by the ortho-methyl group.
-
Settings: 75°C for 5 minutes (ramp) + 10 minutes (hold). Use COMU instead of HATU for microwave steps to prevent explosion risks associated with benzotriazoles at high heat.
-
Q2: I see the correct mass, but the chirality is wrong (Epimerization). Why?
A: The coupling was too slow. When the amine cannot attack quickly, the activated carboxylate attacks its own amide backbone, forming an oxazolone. This intermediate allows the alpha-proton to be abstracted, randomizing the stereocenter (L
-
Fix 1 (Base): Switch from DIPEA to TMP (2,4,6-Trimethylpyridine / Collidine) . TMP is a weaker, non-nucleophilic base that is less likely to abstract the alpha-proton.
-
Fix 2 (Additive): Ensure you are using Oxyma Pure (with COMU/DIC) or HOAt (with HATU). These additives stabilize the active ester and suppress oxazolone formation.
Q3: Can I use PyBOP?
A: Avoid it. PyBOP generates the OBt ester (like HOBt). It is significantly less reactive than the OAt ester (HATU) or Oxyma ester (COMU). For ortho-substituted amino acids, PyBOP often leads to incomplete coupling and difficult purification.
Q4: The 2,3-dimethyl-Phe is expensive. Can I reduce equivalents?
A: Not recommended for the initial coupling. However, you can use a "Double Coupling" strategy with lower equivalents:
-
Couple with 2.0 eq AA / 2.0 eq HATU for 1 hour.
-
Couple again with 1.0 eq AA / 1.0 eq HATU for 2 hours. This refreshes the active species without wasting 4.0 eq in one shot.
📊 Quantitative Comparison of Reagents
| Parameter | EDC/HOBt | HATU/HOAt | COMU/Oxyma | Acid Fluoride (TFFH) |
| Coupling Rate | Slow (1x) | Fast (100x) | Fast (100x) | Fast (High Steric Access) |
| Epimerization Risk | High | Low | Very Low | Low |
| Steric Tolerance | Poor | Good | Good | Excellent |
| Safety Profile | High | Explosive Risk* | High | Moderate |
*HATU poses explosion risks upon scale-up or high heat; COMU is the safer modern equivalent.
📚 References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[3][6] Journal of the American Chemical Society, 115(10), 4397–4398. Link
-
Wenschuh, H., et al. (1995). Stepwise Automated Solid Phase Synthesis of Naturally Occurring Peptaibols Using Fmoc Amino Acid Fluorides. The Journal of Organic Chemistry, 60(2), 405–410. Link
-
Hymel, D., & Peterson, B. R. (2012). Synthetic cell-surface receptors for delivery of therapeutics. Advanced Drug Delivery Reviews, 64(9), 797–810. (Discusses steric hindrance in synthetic peptides). Link
-
Bachem Technical Guides. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link
Sources
preventing racemization of 2,3-dimethyl-L-phenylalanine during synthesis
Topic: Preventing Racemization of 2,3-Dimethyl-L-Phenylalanine During Synthesis Role: Senior Application Scientist Audience: Researchers, Scientists, Drug Development Professionals
Technical Support Center: Stereochemical Integrity Guide
Welcome to the Advanced Synthesis Support Module. You are accessing this guide because you are working with 2,3-dimethyl-L-phenylalanine , a sterically hindered non-canonical amino acid. The ortho-methyl substitution on the phenyl ring introduces significant steric bulk near the reaction center, retarding the rate of amide bond formation. This kinetic deceleration extends the lifetime of the activated intermediate, drastically increasing the window for base-catalyzed racemization via the 5(4H)-oxazolone pathway.
This guide provides high-fidelity protocols to mitigate stereochemical erosion, ensuring the enantiomeric purity required for downstream biological assays.
Module 1: The Mechanistic Challenge
Q: Why is 2,3-dimethyl-L-phenylalanine more prone to racemization than standard phenylalanine?
A: The racemization risk is a function of the coupling rate versus the enolization rate .
-
Steric Deceleration: The 2,3-dimethyl substitution pattern creates steric clash (A-strain) during the nucleophilic attack of the amine on the activated ester. This slows down the desired coupling reaction (
). -
Oxazolone Accumulation: Slower coupling means the activated amino acid exists longer in its reactive state. In Fmoc chemistry, this activated species exists in equilibrium with the 5(4H)-oxazolone (azlactone).
-
Alpha-Proton Acidity: The
-proton of the oxazolone is highly acidic ( ). Basic conditions (necessary for many coupling reagents) facilitate the abstraction of this proton, leading to an achiral enolate and subsequent racemization ( ).[1]
Visualizing the Threat: The diagram below details the kinetic competition between productive coupling and destructive racemization.
Figure 1: The "Danger Zone" is the Oxazolone-Enolate loop. Steric hindrance lowers
Module 2: Critical Decision Making (Troubleshooting)
Q: Which coupling system should I use to minimize epimerization?
A: Avoid standard HBTU/DIPEA protocols. The tertiary amine (DIPEA) is strong enough to abstract the
| System | Risk Level | Recommendation | Why? |
| DIC / Oxyma Pure | Lowest | Primary Choice | Carbodiimide activation requires no exogenous base. Oxyma creates a highly reactive but less acidic active ester than HOBt. |
| HATU / Collidine | Low-Medium | Secondary Choice | If DIC fails to drive the reaction, use HATU but replace DIPEA with 2,4,6-Collidine (TMP) . Collidine is a weaker, sterically hindered base that struggles to abstract the |
| HBTU / DIPEA | High | AVOID | DIPEA is too basic ( |
Module 3: Step-by-Step Protocols
Protocol A: The "Safe" Method (DIC/Oxyma)
Recommended for initial attempts and standard solid-phase synthesis.
-
Preparation: Dissolve Fmoc-2,3-dimethyl-L-Phe-OH (3.0 eq) and Oxyma Pure (3.0 eq) in minimal DMF.
-
Activation: Add DIC (Diisopropylcarbodiimide, 3.0 eq).
-
Pre-activation (Critical): Stir for exactly 2 minutes at 0°C. Do not exceed this time.
-
Coupling: Add the mixture to the resin-bound amine.
-
Incubation: Shake at room temperature for 2–4 hours.
-
Monitoring: Use the Chloranil test (for secondary amines) or Kaiser test. If incomplete, do not extend time indefinitely. Re-couple using fresh reagents.
Protocol B: The "Power" Method (HATU/Collidine)
Use only if Protocol A yields incomplete coupling (deletion sequences).
-
Preparation: Dissolve Fmoc-2,3-dimethyl-L-Phe-OH (3.0 eq) and HATU (2.9 eq) in DMF.
-
Base Addition: Cool the solution to 0°C . Add 2,4,6-Collidine (6.0 eq). Never use DIPEA.
-
Immediate Transfer: Immediately add the activated solution to the resin.
-
Note: Uronium salts like HATU react instantly; pre-activation increases racemization risk.
-
-
Conditions: Couple for 1 hour at 0°C, then allow to warm to RT for 1 hour.
Module 4: Quality Control & Analysis
Q: How do I verify if racemization occurred? A: Standard C18 HPLC often cannot separate enantiomers. You must use chiral analysis.
Method 1: Marfey’s Analysis (FDAA)
-
Hydrolyze a small peptide sample (6N HCl, 110°C, 24h).
-
Derivatize with L-FDAA (Marfey’s Reagent).
-
Analyze via C18 HPLC.[1] The L-L and L-D diasteromers will resolve, allowing you to quantify the % D-isomer.[1]
Method 2: Chiral HPLC
-
Column: Chiralpak IA or IC (immobilized polysaccharide).
-
Mobile Phase: Hexane/IPA/TFA (Isocratic).
-
Target: Inject the Fmoc-amino acid before coupling to verify starting purity, and the cleaved peptide after synthesis.
Module 5: Workflow Optimization Logic
Use this decision tree to navigate the synthesis of your hindered peptide.
Figure 2: Logical flow for reagent selection. Always prioritize base-free methods (DIC) first.
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link
-
PubChem. (n.d.).[2] 2,3-Dimethyl-L-phenylalanine | C11H15NO2.[2] National Library of Medicine. Link
-
Steinauer, R., et al. (1989). Racemization of amino acid residues during peptide synthesis. Journal of Biochemistry, 106, 107-112. (Foundational mechanism of oxazolone formation).[1]
-
BenchChem. (2025).[1] Technical Support Center: Strategies to Prevent Racemization During Peptide Synthesis. Link
Disclaimer: This guide assumes standard laboratory safety protocols. 2,3-dimethyl-L-phenylalanine is a research chemical; consult the SDS before handling.
Sources
optimizing HATU vs PyAOP for hindered amino acid coupling
Technical Support Center: Advanced Coupling Optimization Topic: HATU vs. PyAOP for Sterically Hindered Systems Ticket ID: OPT-COUPL-001
Executive Summary: The Steric Bottleneck
For researchers encountering stalled syntheses or low yields with hindered amino acids (e.g., N-methylated residues, Aib,
While HATU is the industry standard for reactivity, it carries a fatal flaw in slow-coupling scenarios: Guanidinylation .[1] PyAOP, a phosphonium equivalent, circumvents this specific side reaction, making it the critical "rescue reagent" for cyclizations and extremely hindered junctions.
Module 1: Mechanistic Diagnostic (The "Why")[1]
To optimize your protocol, you must understand the failure mode.[1] Both reagents generate the highly reactive OAt-active ester, but their byproducts and side-reaction profiles differ fundamentally.[1]
The Guanidinylation Trap (HATU)
In sterically hindered couplings, the acylation rate (
The Phosphonium Advantage (PyAOP)
PyAOP generates the same OAt active ester but lacks the electrophilic guanidinium carbon.[1] If the coupling is slow, the amine remains free until it eventually reacts with the active ester.[1]
Figure 1: Mechanistic divergence.[1] Note the red dashed line: HATU allows a direct attack by the amine (Guanidinylation) if the desired pathway (Active Ester) is sterically stalled.[1] PyAOP avoids this dead end.
Module 2: Decision Matrix
Use this table to select the correct reagent for your specific hindered scenario.
| Scenario | Recommended Reagent | Technical Rationale |
| Aib / | HATU | The high reactivity of the uronium species usually drives this reaction fast enough to outcompete side reactions.[1] |
| N-Methyl to N-Methyl | PyAOP | Extreme steric clash slows kinetics to hours.[1] HATU poses a high risk of capping; PyAOP maintains active ester integrity longer.[1] |
| Macrocyclization | PyAOP | Cyclization is inherently slow (high dilution).[1] HATU will almost certainly guanidinylate the N-terminus before ring closure.[1] |
| Val/Ile/Thr (Beta-branched) | HATU | Standard hindered coupling.[1] HATU is faster and cheaper.[1] |
| Solid Phase (Standard) | HATU | High concentration drives the reaction.[1] |
| Solution Phase (Pre-activation) | PyAOP | Phosphonium salts do not autocatalyze their own hydrolysis as fast as uronium salts in the presence of base.[1] |
Module 3: Troubleshooting & FAQs
Case 1: "I see a +99 Da mass shift on my peptide."
Diagnosis: Guanidinylation.[1] Cause: You likely used HATU with a slow coupling step (hindered AA) or added the HATU to the resin before the amino acid was fully dissolved/activated.[1] Solution:
-
Switch to PyAOP .[1]
-
If sticking with HATU, ensure the Amino Acid and HATU are mixed in solution before adding to the resin (Pre-activation).[1][2] Never add HATU directly to the resin.[1]
Case 2: "My yield is low, but I see no side products."
Diagnosis: Hydrolysis of the Active Ester.[1] Cause: The OAt ester is unstable in basic conditions.[1] If the coupling takes >2 hours, the ester hydrolyzes back to the acid.[1] Solution:
-
Re-coupling: Do not extend time. Perform a double coupling (2 x 1 hour) rather than one long coupling (1 x 12 hours).
-
Solvent Switch: Switch from DMF to NMP (N-Methyl-2-pyrrolidone).[1] NMP swells the resin better and stabilizes the active ester slightly better than DMF.[1]
Case 3: "Can I just use PyAOP for everything?"
Answer: Technically yes, but it is cost-prohibitive and produces phosphine oxide byproducts which are harder to remove in solution phase synthesis compared to the water-soluble urea byproducts of HATU/HBTU.[1]
Module 4: Optimized Protocols
Protocol A: The "Gold Standard" HATU Coupling
Best for: Aib, Val, Ile, and single N-methyl insertions.
-
Stoichiometry: 1.0 eq Resin : 4.0 eq AA : 3.9 eq HATU : 8.0 eq DIPEA.[1]
-
Note: Use slightly less HATU than AA to ensure no excess uronium is available to cap the amine.[1]
-
-
Pre-activation (Critical):
-
Coupling:
-
Add mixture to resin immediately.[1]
-
Reaction time: 45 min.
-
-
Monitoring: Perform a micro-cleavage and check via LC-MS. If incomplete, drain and repeat.
Protocol B: The "Rescue" PyAOP Coupling
Best for: N-Me-X to N-Me-Y couplings, Cyclizations, and "Failed HATU" sequences.[1]
-
Stoichiometry: 1.0 eq Resin : 4.0 eq AA : 4.0 eq PyAOP : 8.0 eq DIPEA.
-
Solvent System: NMP is preferred over DMF for extremely hindered sequences.[1]
-
Pre-activation:
-
Coupling:
-
Optional Additive: Add 0.1 eq of HOAt if available to further catalyze the trans-esterification.
References
-
Carpino, L. A. (1993).[1] 1-Hydroxy-7-azabenzotriazole.[1][6][9] An efficient peptide coupling additive.[1][6] Journal of the American Chemical Society.[1] [1]
-
Coste, J., et al. (1990).[1] PyBOP: A new peptide coupling reagent devoid of toxic by-products.[1] Tetrahedron Letters. [1]
-
Albericio, F., et al. (1998).[1] Use of Onium Salt-Based Coupling Reagents in Peptide Synthesis. The Journal of Organic Chemistry. [1]
-
Vandenberghs, D., et al. (2017).[1] Unveiling and tackling guanidinium peptide coupling reagent side reactions. RSC Advances.
Sources
- 1. HATU - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. bachem.com [bachem.com]
- 9. people.uniurb.it [people.uniurb.it]
Technical Support Center: Troubleshooting Fmoc-2,3-dimethyl-L-phenylalanine Addition
Welcome to the Advanced Peptide Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to help you overcome one of the most notorious kinetic bottlenecks in Solid-Phase Peptide Synthesis (SPPS): the coupling of highly sterically hindered unnatural amino acids.
The Mechanistic Challenge: Causality of Low Yields
Fmoc-2,3-dimethyl-L-phenylalanine presents a severe synthetic challenge due to its unique structural topology. The molecule features two methyl substitutions on the phenyl ring. Critically, the methyl group at the 2-position (ortho to the aliphatic chain) creates a massive steric clash against the alpha-carbon.
The Causality: This steric bulk restricts the rotational freedom of the side chain, effectively creating a physical "shield" around the activated carbonyl carbon. When a standard coupling reagent (like HATU) forms an active ester, the bulky leaving group combined with the ortho-methyl shield prevents the resin-bound peptide's N-terminus from achieving the necessary trajectory for nucleophilic attack. Consequently, the activation energy (
Diagnostic & Troubleshooting Workflow
Workflow for troubleshooting sterically hindered amino acid coupling in SPPS.
Frequently Asked Questions (FAQs)
Q1: My standard HATU/DIPEA protocol yields <30% product. What is the most effective coupling reagent for this specific hindered residue? A: While HATU is the gold standard for routine SPPS, its bulky HOAt-derived active ester struggles against ortho-substituted phenylalanines. You must switch to COMU or an acyl fluoride strategy using TFFH . COMU is a third-generation uronium salt based on the OxymaPure leaving group. It exhibits a less sterically demanding transition state and higher reactivity than HATU, making it exceptionally efficient for "difficult" or sterically hindered peptide sequences[1]. If COMU fails, TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) generates an amino acid fluoride in situ. Acyl fluorides are highly reactive and uniquely small, allowing them to penetrate the steric shield of 2,3-dimethyl-L-phenylalanine[2].
Q2: Should I change my solvent system? A: Yes. DMF is standard, but hindered couplings are highly sensitive to micro-aggregation of the growing peptide chain. Switch to N-methylpyrrolidone (NMP) or a solvent mixture containing DMSO. NMP has superior solvating properties that disrupt inter-chain hydrogen bonding[3]. Recent industrial optimizations also highlight N-Butylpyrrolidinone (NBP) or DMSO mixtures as highly effective for improving coupling efficiency and resin accessibility for sterically hindered amino acids[4].
Q3: How does temperature affect this specific coupling? A: The activation energy for nucleophilic attack on this shielded carbonyl is immense; room temperature kinetics are often too slow to achieve quantitative yield before the active ester degrades. Employing Microwave-Assisted SPPS (MA-SPPS) at 75°C provides the targeted thermal energy required to overcome the steric barrier, dramatically shifting the kinetic ratio in favor of acylation[3].
Quantitative Reagent Comparison for Hindered Amino Acids
To facilitate your reagent selection, the following table synthesizes the performance metrics of various coupling reagents specifically when applied to sterically hindered substrates.
| Coupling Reagent | Active Ester / Intermediate | Steric Profile | Reactivity for Hindered AAs | Recommendation |
| HBTU / PyBOP | OBt ester | Bulky | Low to Moderate | Not recommended for 2,3-dimethyl-Phe. |
| HATU | OAt ester | Bulky | High | Good baseline, but often fails on ortho-substituted residues. |
| COMU | Oxyma ester | Streamlined | Very High | Primary Choice. Superior kinetics; less steric clash[1]. |
| DIC / OxymaPure | Oxyma ester | Streamlined | High | Excellent greener alternative; low epimerization risk. |
| TFFH | Acyl Fluoride | Minimal (Fluorine atom) | Extreme | Ultimate Fallback. Penetrates the tightest steric shields[2]. |
Self-Validating Experimental Protocols
Do not rely solely on the Kaiser test for hindered couplings, as secondary or sterically shielded primary amines frequently yield false negatives. The protocols below integrate a self-validating microcleavage loop to ensure absolute confidence in your synthesis.
Protocol A: COMU-Mediated Double Coupling (First-Line Strategy)
This protocol utilizes the streamlined Oxyma leaving group to bypass steric clash.
-
Resin Preparation: Swell the resin-bound peptide in NMP (not DMF) for 30 minutes to maximize sequence solvation and disrupt aggregation[3].
-
Fmoc Deprotection: Treat with 20% piperidine in NMP for 2 × 5 minutes. Wash thoroughly with NMP (5 × 1 min).
-
Pre-activation (Strict Timing): In a separate vial, dissolve Fmoc-2,3-dimethyl-L-Phe (4.0 eq) and COMU (3.9 eq) in NMP. Add DIPEA (8.0 eq). Crucial Causality: Allow pre-activation for no more than 1-2 minutes. COMU activates extremely fast; prolonged pre-activation leads to premature hydrolysis of the active ester[1].
-
First Coupling: Add the activated mixture to the resin. React for 1 hour at room temperature (or 15 minutes at 75°C via microwave).
-
Drain and Repeat: Drain the reaction vessel (do not wash). Immediately repeat Steps 3 and 4 with a fresh batch of reagents (Double Coupling)[3].
Protocol B: In Situ Acyl Fluoride Generation (The "Nuclear" Option)
Use this if Protocol A yields <90% conversion. Acyl fluorides are small enough to bypass the ortho-methyl shield.
-
Reagent Assembly: Dissolve Fmoc-2,3-dimethyl-L-Phe (4.0 eq) in anhydrous DCM/DMF (1:1).
-
Fluorination: Add TFFH (4.0 eq) and DIPEA (8.0 eq) to the amino acid solution.
-
Activation: Stir for 15 minutes at room temperature to allow complete conversion to the Fmoc-amino acid fluoride[2].
-
Coupling: Add the solution to the deprotected resin. Allow the reaction to proceed for 2 to 4 hours at room temperature.
The Self-Validation Step (Mandatory)
Before proceeding to the next Fmoc deprotection, withdraw 5–10 mg of the resin.
-
Wash the aliquot with DCM and dry under vacuum.
-
Treat with a cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5) for 1 hour.
-
Precipitate in cold diethyl ether, centrifuge, and analyze the pellet via LC-MS.
-
Decision Gate: If the unreacted starting material peak is >5%, perform a third coupling using Protocol B. If <5%, proceed to the next synthetic cycle.
References
-
Once Upon a Time Without DMF: Greener Paths in Peptide and Organic Synthesis. MDPI. Available at: [Link]
Sources
alternative coupling reagents for 2,3-disubstituted phenylalanine analogs
Technical Support Center: Advanced Coupling Strategies for 2,3-Disubstituted Phenylalanine Analogs
Subject: Troubleshooting & Optimization Guide for Sterically Hindered Phenylalanine Couplings To: Research Scientists, Medicinal Chemists, and Peptide Engineers From: Senior Application Scientist, Peptide Chemistry Division
Executive Summary
Coupling 2,3-disubstituted phenylalanine analogs presents a dual challenge: steric occlusion at the reaction center (due to the ortho-substituent) and electronic deactivation (depending on the substituent nature). Standard protocols (e.g., HBTU/DIEA) often result in deletion sequences, slow kinetics, or significant racemization.
This guide moves beyond standard textbook methods, focusing on high-efficiency "alternative" reagents like COMU , PyAOP , T3P , and Acid Fluorides .
Module 1: Reagent Selection & Strategy
Q1: Why are standard reagents like HBTU or HATU failing with my 2,3-disubstituted phenylalanine? A: The failure is likely kinetic. The substituent at the 2-position (ortho) creates a steric wall that shields the carbonyl carbon from nucleophilic attack.
-
The Mechanism: Standard uronium reagents (HATU/HBTU) form an active ester (OBt/OAt). While reactive, these esters are bulky. If the amino acid side chain is also bulky (2,3-disubstituted), the two bulky groups clash, preventing the approaching amine from attacking the carbonyl.
-
The Solution: You need a reagent that forms a smaller, more reactive intermediate (like an acid fluoride) or one that drives kinetics through superior leaving group ability without adding excessive bulk (like PyAOP).
Q2: What are the top alternative reagents I should screen? A: Based on steric demand and racemization risk, prioritize these three:
| Reagent | Class | Best Use Case | Key Advantage |
| COMU | Uronium (Oxyma-based) | General hindered coupling | Safer than HATU, higher solubility, often higher yields due to the "Oxyma" effect.[1] |
| PyAOP | Phosphonium | Difficult/Slow couplings | Superior kinetics for hindered systems; avoids guanidinium side-reactions common with HATU.[1] |
| TFFH | Fluoroamidinium | Extremely hindered | Generates Acid Fluorides in situ.[1] Smallest active species; penetrates steric shields best. |
| T3P | Phosphonic Anhydride | Low Racemization | Excellent for fragment coupling or when epimerization is the primary failure mode. |
Q3: When should I switch to Acid Fluorides (TFFH)?
A: Switch to TFFH when you observe < 50% conversion after double-coupling with HATU/PyAOP. The acid fluoride intermediate (
Module 2: Visual Decision Guides
Figure 1: Reagent Selection Decision Matrix
Caption: Logical flow for selecting coupling reagents based on steric hindrance and racemization sensitivity.
Module 3: Troubleshooting Racemization
Q4: I am seeing significant D-isomer formation (racemization). How do I stop this?
A: Racemization in phenylalanine analogs is driven by base-mediated proton abstraction at the
Corrective Actions:
-
Switch Base: Replace DIEA (Diisopropylethylamine) with 2,4,6-Collidine (TMP) . Collidine is a weaker, more sterically hindered base that is less likely to abstract the
-proton but sufficient to deprotonate the carboxylic acid for activation. -
Use OxymaPure: Replace HOBt with OxymaPure .[1] It is more acidic and creates a less basic environment, suppressing oxazolone formation (a primary pathway for racemization).
-
Lower Temperature: If using microwave irradiation, reduce temperature from 75°C to 50°C and extend time.
Module 4: Experimental Protocols
Protocol A: PyAOP/Collidine Coupling (High Efficiency)
Best for: Moderately hindered 2,3-disubstituted analogs requiring high stereofidelity.
-
Reagents:
-
Procedure:
-
Dissolve Amino Acid and PyAOP in NMP.
-
Add Collidine immediately prior to addition to the resin. Do not pre-activate for > 1 min (prolonged pre-activation increases racemization).
-
Agitate for 2 hours at Room Temperature (or 1 hour at 50°C).
-
Note: PyAOP releases a phosphine oxide byproduct; ensure thorough washing (DCM/DMF/DCM).
-
Protocol B: In-Situ Acid Fluoride via TFFH (The "Sledgehammer" Method)
Best for: Severely hindered analogs where PyAOP/HATU fails.
Critical Note: Do NOT add HOBt, HOAt, or Oxyma. These additives convert the acid fluoride back into an active ester, negating the benefit.
-
Reagents:
-
Procedure:
Figure 2: Acid Fluoride Activation Workflow
Caption: Mechanism and workflow for TFFH-mediated acid fluoride coupling.
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link
-
Carpino, L. A., et al. (2010). The 7-Azabenzotriazol-1-yloxytris (pyrrolidino) phosphonium Hexafluorophosphate (PyAOP)/7-Azahydroxybenzotriazole (HOAt) Coupling System. Journal of the American Chemical Society. Link
-
Wenschuh, H., et al. (1995). Stepwise Automated Solid Phase Synthesis of Naturally Occurring Peptaibols Using FMOC Amino Acid Fluorides. Journal of Organic Chemistry, 60(2), 405-410. Link
-
Dunetz, J. R., et al. (2016). T3P: Propylphosphonic Anhydride.[6][7] Organic Process Research & Development. Link
-
Subirós-Funosas, R., et al. (2009). COMU: A Safer and More Effective Replacement for Benzotriazole-based Uronium Coupling Reagents.[8] Chemistry – A European Journal. Link
Sources
- 1. bachem.com [bachem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 7. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 8. peptide.com [peptide.com]
microwave-assisted synthesis parameters for dimethylphenylalanine peptides
This technical support guide addresses the specific challenges of synthesizing peptides containing dimethylphenylalanine (DmPhe) , particularly the sterically hindered 2',6'-dimethylphenylalanine (often abbreviated as Dmp or Dmt if tyrosine) and
Due to the significant steric bulk of the dimethyl substitution, these residues often suffer from slow coupling kinetics, incomplete incorporation, and racemization risks. This guide provides optimized microwave parameters to overcome these barriers.
Part 1: Troubleshooting & Optimization (Q&A)
Q1: I am observing low coupling efficiency (<70%) for Fmoc-2,6-dimethylphenylalanine. Standard 75°C coupling isn't working. What should I change?
A: The 2,6-dimethyl substitution creates a "steric wall" protecting the carboxylic acid, making standard carbodiimide activation (DIC/Oxyma) insufficient.
-
Root Cause: The steric bulk prevents the amine of the growing chain from attacking the activated ester.[1]
-
Solution 1 (Activation): Switch to HATU/HOAt or PyAOP . These phosphonium/uronium reagents generate a more reactive active ester (At-ester) that is less sensitive to steric hindrance than the Ob-ester from Oxyma.
-
Solution 2 (Temperature): Increase the coupling temperature to 90°C . While 75°C is standard for Cys/His to prevent racemization, DmPhe is hydrophobic and thermally stable. The kinetic boost from 90°C is often necessary to drive the reaction to completion.
-
Solution 3 (Double Coupling): Perform a "double pass."
-
Pass 1: 90°C for 10 minutes.
-
Pass 2: Drain and add fresh reagents (HATU/HOAt) at 90°C for another 10 minutes.
-
Q2: My LC-MS shows a split peak for the DmPhe residue, indicating racemization. How do I fix this while maintaining high coupling temperature?
A: Racemization at high temperature is driven by the basicity of the activator base (usually DIPEA or NMM) promoting proton abstraction from the
-
Root Cause: High concentration of strong base (DIPEA) at 90°C.
-
Solution: Switch the base to 2,4,6-Trimethylpyridine (TMP/Collidine) .
-
Protocol Adjustment: Use DIC/Oxyma with 0.1 M Collidine if HATU causes too much epimerization (HATU is extremely fast but can be "too active" for chiral integrity in extreme cases).
Q3: I see "deletion sequences" (n-1 peaks) accumulating after the DmPhe residue is coupled. Why?
A: This is likely due to secondary structure aggregation . The bulky DmPhe residue can disrupt the hydrogen bonding network, but if the subsequent sequence is hydrophobic, the peptide chain may collapse.
-
Solution: Change the main solvent from DMF to NMP (N-methyl-2-pyrrolidone) . NMP has better solvating power for aggregated peptide chains and allows better microwave absorption (higher loss tangent).
-
Hardware Tip: Ensure your microwave system is using variable power to maintain temperature, not pulsing full power, which can cause localized superheating and solvent degradation.
Part 2: Optimized Experimental Protocols
Protocol A: High-Efficiency Microwave Coupling for DmPhe
Use this protocol for 2,6-dimethylphenylalanine or N-methyl-DmPhe.
1. Reagents:
-
Amino Acid: 0.2 M Fmoc-DmPhe-OH in NMP.
-
Activator: 0.5 M HATU in NMP (preferred for steric bulk).
-
Base: 2.0 M DIPEA in NMP (Use 2.0 M TMP/Collidine if racemization >1% is observed).
2. Instrument Parameters (CEM Liberty Blue / Biotage Initiator+ style):
| Step | Operation | Reagent | Temp (°C) | Time (min) | Power (W) | Agitation |
| 1 | Deprotection | 20% Piperidine/DMF | 75 | 0:30 | 150 | High |
| 2 | Deprotection | 20% Piperidine/DMF | 90 | 2:00 | 150 | High |
| 3 | Wash | DMF/NMP | RT | - | - | - |
| 4 | Coupling | Fmoc-AA + HATU + Base | 90 | 10:00 | 180 * | High |
| 5 | Wash | DMF | RT | - | - | - |
*Note: Power settings vary by instrument cavity size. Set "Max Power" to 180W but allow the PID controller to modulate down to maintain 90°C.
Protocol B: "Safe" Coupling for Racemization-Prone Analogs
Use this if the standard 90°C protocol yields >5% D-isomer.
-
Reagents: DIC (0.5 M) and Oxyma Pure (1.0 M) in DMF.
-
Base: None (Carbodiimide activation is base-free, reducing racemization risk).[2]
-
Microwave Cycle:
-
Temp: 75°C
-
Time: 15 minutes
-
Method: Double Coupling (Repeat the step twice with fresh reagents).[1]
-
Part 3: Data Visualization & Logic
Figure 1: Troubleshooting Decision Tree for DmPhe Coupling
Caption: Logical workflow for diagnosing and fixing failed DmPhe couplings.
Figure 2: Reaction Pathway & Steric Blockade
Caption: Comparison of standard vs. hindered activation pathways under microwave irradiation.
Part 4: Comparative Data Tables
Table 1: Coupling Reagent Performance for Sterically Hindered Amino Acids (DmPhe)
| Reagent System | Activation Type | Rec.[1][2][4][5][7][8] Temp | Racemization Risk | Coupling Efficiency | Notes |
| DIC / Oxyma | Carbodiimide | 75°C | Low | Moderate | Best starting point; safest for chirality. |
| HATU / DIPEA | Uronium | 75°C - 90°C | High | Excellent | Gold standard for difficult couplings; watch for epimerization. |
| PyAOP / DIPEA | Phosphonium | 75°C | Moderate | Very High | Use if HATU fails; byproduct (HOAt) is less allergenic than HOBt. |
| HATU / TMP | Uronium | 90°C | Low | High | Recommended Optimization for DmPhe. Combines power of HATU with safety of Collidine. |
References
-
Collins, J. M., et al. (2014). "High-Efficiency Solid Phase Peptide Synthesis (HE-SPPS)." Organic Letters, 16(3), 940–943.
-
Palasek, S. A., et al. (2007). "Limiting racemization in microwave-assisted solid-phase peptide synthesis." Journal of Peptide Science, 13(3), 143-148.
-
Albericio, F., et al. (2018).[3] "Microwave-Assisted Green Solid-Phase Peptide Synthesis Using γ-Valerolactone (GVL) as Solvent." ACS Sustainable Chemistry & Engineering, 6, 8034–8039.[3]
-
CEM Corporation. (2020). "CarboMAX: Enhanced Coupling at Elevated Temperatures." Application Note.
-
Biotage. (2019). "Microwave Assisted Organic and Peptide Synthesis of Non-natural Residues." White Paper.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. Once Upon a Time Without DMF: Greener Paths in Peptide and Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptideweb.com [peptideweb.com]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. Design, Synthesis and Functional Analysis of Cyclic Opioid Peptides with Dmt-Tic Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scilit.com [scilit.com]
- 8. Ready-Made Amino Acids - Research [americanpeptidesociety.org]
Technical Support Center: Minimizing Deletion Sequences with 2,3-Dimethyl-L-phenylalanine
Welcome to the technical support center for advanced peptide synthesis. This guide is specifically designed for researchers, chemists, and drug development professionals who are incorporating the sterically hindered amino acid, 2,3-dimethyl-L-phenylalanine, into their peptide sequences. Our goal is to provide you with in-depth troubleshooting strategies and clear, actionable protocols to overcome the challenges associated with its use, primarily the formation of deletion sequences.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental challenges of working with 2,3-dimethyl-L-phenylalanine.
Q1: What are deletion sequences and why are they a specific problem with 2,3-dimethyl-L-phenylalanine?
A deletion sequence refers to a peptide impurity that is missing one or more amino acids from the target sequence.[1] This occurs when a coupling reaction fails to go to completion before the N-terminal protecting group of the unreacted chain is removed, allowing the subsequent amino acid to be coupled.
2,3-dimethyl-L-phenylalanine is an α,α-disubstituted amino acid analog, which are known to be challenging in peptide synthesis.[2] The two methyl groups on the phenyl ring create significant steric hindrance.[3][4] This bulkiness physically obstructs the activated carboxyl group from approaching the N-terminal amine of the growing peptide chain, dramatically slowing down the kinetics of peptide bond formation.[5] If the reaction is not given enough time or sufficiently powerful reagents, the coupling will be incomplete, leading directly to the formation of a peptide sequence lacking the 2,3-dimethyl-L-phenylalanine residue.
Q2: How do I identify a deletion sequence in my crude product?
Deletion sequences are typically identified using mass spectrometry (MS) and high-performance liquid chromatography (HPLC).
-
Mass Spectrometry (LC-MS): This is the most definitive method. You will observe a peak with a mass-to-charge ratio (m/z) corresponding to the molecular weight of your target peptide minus the molecular weight of the 2,3-dimethyl-L-phenylalanine residue (MW: 193.24 g/mol ).
-
HPLC: In a reversed-phase HPLC chromatogram, the deletion sequence will typically appear as a distinct peak, often eluting slightly earlier than the full-length target peptide due to its lower molecular weight and potentially altered hydrophobicity.
Q3: Which class of coupling reagents is recommended for such a sterically hindered amino acid?
Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) with additives like 1-Hydroxybenzotriazole (HOBt) are often insufficient for driving the coupling of severely hindered residues to completion.[5][6]
For these "difficult couplings," high-reactivity uronium/aminium or phosphonium salt reagents are strongly recommended.[7][8] These reagents form highly reactive activated esters that can overcome the steric barrier more effectively.[9]
-
Uronium/Aminium Salts: HATU, HCTU, and COMU are considered among the most effective coupling reagents for challenging sequences.[8][10] HATU, in particular, is known to react faster and cause less epimerization.[6]
-
Phosphonium Salts: Reagents like PyAOP and PyBOP are also excellent choices, especially for coupling N-methylated or other hindered amino acids.[8][11]
Part 2: Troubleshooting Guide for Deletion Sequences
This section provides a systematic approach to troubleshooting and eliminating deletion sequences involving 2,3-dimethyl-L-phenylalanine.
Primary Symptom: A significant peak is observed in the LC-MS analysis corresponding to the mass of the [Target Peptide - 193.24 Da].
Root Cause Analysis & Workflow
The primary cause of the deletion sequence is an incomplete coupling reaction. The following workflow provides a logical progression of interventions to solve this issue.
Caption: Troubleshooting workflow for 2,3-dimethyl-L-phenylalanine.
Solution 1: Immediate Correction & Protocol Optimization
If you monitor your synthesis in real-time (e.g., using the Kaiser test), you can take immediate corrective actions. If analyzing post-synthesis, these become your first optimization steps for a re-synthesis.
Protocol 1: The Kaiser Test (for Real-Time Monitoring)
The Kaiser test detects free primary amines on the resin.[1] A blue/purple color indicates an incomplete coupling, signaling the need for immediate action.[5]
-
Procedure:
-
Collect a small sample of resin beads (10-15) into a small glass test tube.
-
Wash the beads with DMF and then DCM.
-
Add 2-3 drops each of Kaiser test solutions A, B, and C.
-
Heat the tube at 110°C for 5 minutes.
-
Observe the color:
-
Yellow/Colorless: Coupling is complete.
-
Blue/Purple: Coupling is incomplete. Proceed to double coupling.
-
-
Protocol 2: Double Coupling
This is the most direct response to an incomplete reaction.[1]
-
Procedure:
-
After the initial coupling reaction time has elapsed, drain the reaction vessel.
-
Wash the resin thoroughly with DMF (3x) to remove byproducts.
-
Prepare a fresh solution of activated 2,3-dimethyl-L-phenylalanine using the same protocol as the first coupling.
-
Add the fresh solution to the resin and allow the coupling reaction to proceed for the same duration as the initial attempt.
-
Perform a Kaiser test to confirm completion.
-
Protocol 3: Optimized Coupling with HATU
When standard reagents fail, switching to a more potent activator is the next logical step.[5]
-
Reagents & Materials:
-
Fmoc-2,3-dimethyl-L-phenylalanine (5 equivalents)
-
HATU (4.9 equivalents)
-
N,N-Diisopropylethylamine (DIEA) (10 equivalents)
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
-
Procedure:
-
In a separate vial, dissolve the Fmoc-amino acid and HATU in your chosen solvent (NMP is often better for difficult sequences).[12]
-
Add DIEA to the solution to begin the activation. Allow to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the reaction to proceed for 2-4 hours at room temperature.
-
Monitor completion with the Kaiser test.
-
Data Summary: Comparison of Coupling Reagents
| Coupling Reagent Combination | Relative Potency | Typical Coupling Time (Hindered AA) | Key Considerations |
| DIC / HOBt | Standard | 2 - 4 hours | Often insufficient for severely hindered residues.[6] |
| HBTU / DIEA | High | 1 - 2 hours | Highly efficient, but can cause guanidinylation of the N-terminus if used in large excess.[6][9] |
| HATU / DIEA | Very High | 1 - 2 hours | Excellent for difficult couplings with reduced risk of racemization compared to HBTU.[6][10] |
| COMU / DIEA | Very High | 30 - 90 mins | Safer alternative to HBTU/HATU with comparable efficiency; byproducts are water-soluble.[10] |
Solution 2: Advanced Strategies for Stubborn Couplings
If optimized coupling conditions at room temperature still result in deletion sequences, more advanced techniques may be required.
Microwave-Assisted Peptide Synthesis (MW-SPPS)
Microwave energy can significantly accelerate coupling reactions for sterically hindered amino acids.[3][13][14] The localized, controlled heating drives difficult couplings to completion much faster and more efficiently than at ambient temperature.[15] Syntheses that are difficult or impossible under conventional conditions can often be achieved in minutes with high purity using microwave enhancement.[3][16]
-
Principle: Microwave energy directly heats the solvent and resin, overcoming the activation energy barrier for the coupling reaction more effectively. This prevents peptide chain aggregation and promotes complete bond formation.[15]
-
Recommendation: If you have access to an automated microwave peptide synthesizer, this is the most powerful tool for incorporating residues like 2,3-dimethyl-L-phenylalanine. A typical cycle might involve a coupling step at 75-90°C for 5-10 minutes.
Visualization: The Challenge of Steric Hindrance
The diagram below illustrates the core problem: the bulky side chain of 2,3-dimethyl-L-phenylalanine physically blocking the peptide bond formation.
Caption: Steric hindrance from methyl groups blocking peptide bond formation.
References
- Vertex AI Search, "The Role of HOBt and HBTU in Peptide Coupling Reactions". Retrieved March 7, 2026.
- AWS, "Microwave Assisted SPPS of Hindered Non-Standard Amino Acids". Retrieved March 7, 2026.
- Vertex AI Search, "Optimizing Peptide Coupling: Key Techniques". Retrieved March 7, 2026.
- Vertex AI Search, "Synthesis of Phosphonopeptides and Alpha, Alpha-Dialkylated Amino Acid-Rich Peptides". Retrieved March 7, 2026.
-
PubMed, "Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences". [Link]
- Vertex AI Search, "Rapid Microwave-Assisted Solid Phase Peptide Synthesis". Retrieved March 7, 2026.
-
CEM Corporation, "Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids". [Link]
- Benchchem, "Technical Support Center: Troubleshooting Low Yield in Solid-Phase Peptide Synthesis (SPPS)". Retrieved March 7, 2026.
- Luxembourg Bio Technologies, "Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences". Retrieved March 7, 2026.
-
ResearchGate, "Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids". [Link]
-
CD Formulation, "Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) Technology". [Link]
- ResearchGate, "Coupling Reagents". Retrieved March 7, 2026.
-
PubMed, "Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids". [Link]
- Benchchem, "strategies to overcome steric hindrance in N-methylated peptide synthesis". Retrieved March 7, 2026.
-
Biotage, "What do you do when your peptide synthesis fails?". [Link]
- Benchchem, "Technical Support Center: D-Phenylalanine Coupling in SPPS". Retrieved March 7, 2026.
- Vertex AI Search, "Steric Effect Determines the Formation of Lactam−Lactam Dimers or Amide C O". Retrieved March 7, 2026.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 4. xray.uky.edu [xray.uky.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. jpt.com [jpt.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 10. bachem.com [bachem.com]
- 11. "Synthesis of Phosphonopeptides and Alpha, Alpha-Dialkylated Amino Acid" by Sheila Denise Rushing [repository.lsu.edu]
- 12. biotage.com [biotage.com]
- 13. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 14. researchgate.net [researchgate.net]
- 15. Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 16. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Technical Support Center: Resin Selection for Sterically Hindered Peptide Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of Solid-Phase Peptide Synthesis (SPPS) for sterically hindered or aggregation-prone sequences. We will move beyond simple protocols to explain the underlying chemical principles that govern success, empowering you to make informed decisions and troubleshoot effectively.
Frequently Asked Questions (FAQs)
Q1: Why is resin selection so critical for sterically hindered and aggregation-prone peptides?
The success of Solid-Phase Peptide Synthesis (SPPS) hinges on maintaining the accessibility of the growing peptide chain to reagents.[1][2] Sterically hindered sequences, rich in bulky amino acids (e.g., Val, Ile, Arg) or those prone to hydrophobicity, present two primary challenges:
-
Steric Hindrance: The sheer physical bulk of certain amino acid side chains can impede the approach of the next activated amino acid, leading to slow or incomplete coupling reactions.[3]
-
On-Resin Aggregation: As the peptide chain elongates, it can fold and form secondary structures, most notably intermolecular β-sheets.[4] These interactions cause the peptide chains to aggregate, leading to a collapse of the resin beads, poor swelling, and physical blockage of reactive sites.[5][6] This prevents efficient diffusion of reagents, resulting in failed deprotection and coupling steps, which manifests as deletion sequences and ultimately, synthesis failure.[4][5]
The choice of resin directly influences these factors by dictating the local environment of the peptide chain. An appropriate resin can provide a more favorable solvation environment and increase the physical distance between chains, mitigating the root causes of synthesis failure.[4][6]
Q2: When should I choose a 2-Chlorotrityl Chloride (2-CTC) resin over a standard Wang resin for a difficult sequence?
While Wang resin is a workhorse for many standard peptides, 2-CTC resin offers distinct advantages for hindered sequences.[7][8]
-
Suppression of Side Reactions: The extreme steric bulk of the 2-chlorotrityl group effectively prevents unwanted side reactions.[9] It is particularly effective at inhibiting diketopiperazine (DKP) formation, a major side reaction when synthesizing peptides with C-terminal proline or other specific dipeptide sequences.[10] The bulky linker also minimizes racemization of the first amino acid during loading.[7][10]
-
Mild Cleavage Conditions: 2-CTC resin is exceptionally acid-labile.[11] Peptides can be cleaved from the resin using very dilute TFA (e.g., 1-2% in DCM) or other mild acidic cocktails.[7][12] This is crucial for synthesizing protected peptide fragments for use in segment condensation or for peptides containing acid-sensitive moieties.[1][11]
In contrast, loading the first amino acid onto Wang resin can be challenging and carries a higher risk of racemization.[7][8] Cleavage from Wang resin requires strong TFA, which can damage sensitive peptides.[7]
Q3: What is "resin loading" and why is a lower loading capacity often recommended for difficult sequences?
Resin loading, or substitution, refers to the amount of reactive sites per gram of resin, typically expressed in mmol/g.[1][8] While a high loading capacity may seem economically favorable, it can be detrimental for synthesizing long or aggregation-prone peptides.[8]
A lower loading capacity (e.g., 0.1-0.3 mmol/g) increases the physical distance between the points where peptide chains are anchored to the resin.[4] This steric separation minimizes the opportunity for intermolecular interactions, hydrogen bonding, and subsequent aggregation.[4][6] By keeping the growing peptide chains further apart, you maintain better solvation and accessibility for reagents, which is critical for achieving high synthetic efficiency.[1]
Q4: What are PEGylated resins (e.g., TentaGel, NovaSyn® TG) and when are they necessary?
PEGylated resins are hybrid supports that combine a polystyrene (PS) core with long, flexible polyethylene glycol (PEG) chains grafted onto the surface.[1][13]
The key advantage of these resins is their enhanced and more uniform swelling properties in a wide range of solvents used for SPPS.[13][14][15] The PEG chains create a more polar, "solution-like" environment around the growing peptide, which improves the solvation of the peptide backbone and disrupts the intermolecular hydrogen bonds that lead to aggregation.[1][4] This makes PEGylated resins particularly effective for:
-
Long Peptides (>20 amino acids): Where the risk of aggregation increases with chain length.[1]
-
Hydrophobic or "Difficult" Sequences: Peptides known to be prone to aggregation, even if they are short.[1][16]
-
On-Resin Cyclization: Where minimizing inter-chain interactions is paramount to favor the desired intramolecular reaction.[17]
Resin Selection Decision Workflow
The following diagram provides a logical workflow to guide your resin selection process based on the characteristics of your target peptide.
Caption: Decision workflow for selecting an appropriate resin.
Troubleshooting Guide
Q1: My resin is not swelling properly after several coupling cycles and appears clumped. What does this mean and what should I do?
Symptom: Poor or decreasing resin swelling, often accompanied by a "clumping" appearance of the resin beads. Probable Cause: This is a classic sign of on-resin peptide aggregation.[6] The peptide chains are collapsing onto each other, preventing the solvent from penetrating and swelling the polymer matrix. This severely restricts reagent access to the reactive N-terminus. Recommended Solutions:
-
Solvent Disruption: Wash the resin extensively with a series of different solvents to disrupt the secondary structures. A sequence of DMF, DCM, and then N-Methylpyrrolidone (NMP) can sometimes help re-solvate the chains.
-
Chaotropic Agents: Incorporate chaotropic salts (e.g., LiCl) in the DMF during coupling and deprotection steps to disrupt hydrogen bonding.
-
Resynthesis with Optimized Resin: If the problem persists, the most reliable solution is to restart the synthesis.[6] Choose a more suitable resin from the outset, such as a low-loading (0.1-0.2 mmol/g) PEGylated resin, which is specifically designed to minimize aggregation.[4]
Q2: Mass spectrometry of my crude product shows a significant deletion sequence corresponding to a bulky amino acid I just coupled. How can I improve this coupling?
Symptom: Presence of a major impurity with a mass corresponding to [M - (mass of hindered residue)]. Probable Cause: Incomplete coupling due to steric hindrance from the bulky side chain of the incoming amino acid or aggregation of the peptide-resin.[3] Recommended Solutions:
-
Use a More Potent Coupling Reagent: Standard coupling reagents may be insufficient. Switch to a high-efficiency uronium/aminium salt-based reagent like HATU or HCTU, which are known to overcome steric hindrance.[3][18][19]
-
Implement a Double Coupling Strategy: After the first coupling reaction, wash the resin and repeat the coupling step with a fresh solution of activated amino acid and reagents.[3] This can drive the reaction to completion.
-
Increase Reaction Temperature: Performing the coupling at an elevated temperature (40-60°C) or using a microwave peptide synthesizer can provide the necessary energy to overcome the activation barrier for hindered couplings.[18][20] Be mindful that elevated temperatures can increase the risk of racemization with sensitive amino acids.[3][21]
Q3: I'm synthesizing a peptide with a C-terminal Proline and my crude product is a complex mixture. What is happening?
Symptom: A complex crude product with a major impurity corresponding to a cyclic dipeptide. Probable Cause: You are likely observing diketopiperazine (DKP) formation. This occurs when the deprotected N-terminal amine of the second residue attacks the ester linkage of the first residue to the resin, cleaving the dipeptide from the support as a cyclic DKP. This side reaction is especially rapid with C-terminal Proline. Recommended Solution:
-
Use 2-CTC Resin: The most effective way to prevent DKP formation is to use a resin with a highly sterically hindered linker.[9] 2-Chlorotrityl chloride (2-CTC) resin is the ideal choice for this application, as its bulky trityl group physically blocks the backside attack required for DKP formation.[10]
-
Couple the Third Residue Immediately: If using another resin, ensure that the third amino acid is coupled immediately after the deprotection of the second residue to minimize the time the free dipeptide is exposed to basic conditions.
Table 1: Comparison of Resins for Sterically Hindered Peptide Synthesis
| Resin Type | Key Characteristics | Advantages for Hindered Peptides | Disadvantages |
| Wang Resin | Polystyrene-based, acid-labile linker for C-terminal acids.[2][8] | Cost-effective for simple sequences.[1] | Prone to racemization during first AA loading; risk of DKP formation; requires strong acid for cleavage.[7][8] |
| 2-CTC Resin | Polystyrene-based, highly acid-labile 2-chlorotrityl linker.[22][] | Suppresses racemization and DKP formation due to steric bulk; allows very mild cleavage, ideal for protected fragments.[7][10][11] | Higher cost than Wang resin; sensitive to moisture.[12] |
| PEGylated Resins | Polystyrene core with grafted PEG chains (e.g., TentaGel, NovaSyn TG).[1][13] | Excellent solvation properties; significantly reduces on-resin aggregation; ideal for long or hydrophobic peptides.[1][4] | Higher cost; may have lower mechanical stability; significant swelling requires larger reaction vessels.[1][13] |
| Low-Loading Resins | Any resin type with a low substitution level (e.g., 0.1-0.3 mmol/g). | Increases distance between peptide chains, physically preventing intermolecular aggregation.[4][6] | Lower overall peptide yield per gram of resin. |
Key Experimental Protocols
Protocol 1: Loading the First Fmoc-Amino Acid onto 2-CTC Resin
This protocol describes the attachment of the C-terminal amino acid, a critical step where 2-CTC resin's properties are highly advantageous.
Materials:
-
2-Chlorotrityl chloride (2-CTC) resin (1.0-1.6 mmol/g)
-
Fmoc-protected amino acid (1.0 - 1.5 equivalents relative to resin loading)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents relative to Fmoc-amino acid)
-
Anhydrous Dichloromethane (DCM)
-
Methanol (MeOH) for capping
Procedure:
-
Resin Swelling: Place the 2-CTC resin in a reaction vessel. Wash with anhydrous DCM and then swell the resin in DCM (approx. 10 mL per gram of resin) for 30 minutes with gentle agitation.[22]
-
Amino Acid Solution: In a separate flask, dissolve the Fmoc-amino acid in a minimal amount of anhydrous DCM.
-
Loading Reaction: Drain the DCM from the swollen resin. Add the amino acid solution to the resin, followed by the DIPEA.[22]
-
Agitation: Agitate the mixture at room temperature for 1-2 hours. The reaction can be monitored for completion by taking a small aliquot of the solution and testing for the presence of the Fmoc-amino acid via TLC.
-
Capping: To block any remaining reactive chlorotrityl sites, add methanol (approx. 1 mL per gram of resin) to the reaction vessel and agitate for 30 minutes.[24]
-
Washing: Drain the reaction solution and wash the resin thoroughly with DCM (3x), DMF (3x), and finally DCM (3x) to remove all soluble reagents.
-
Drying: Dry the loaded resin under vacuum.
-
Substitution Determination (Optional but Recommended): Determine the final loading of the resin spectrophotometrically by cleaving the Fmoc group from a small, weighed sample and measuring the absorbance of the dibenzofulvene-piperidine adduct.[22]
Protocol 2: Standard Cleavage from Resin for Analysis
This protocol is for a small-scale test cleavage to assess the success of the synthesis via HPLC and Mass Spectrometry.
Materials:
-
Dried peptide-resin (~20-50 mg)
-
Cleavage Cocktail (e.g., "Reagent K": TFA/Phenol/Water/Thioanisole/EDT, 82.5:5:5:5:2.5). The exact composition depends on the peptide sequence.[25][26]
-
Cold diethyl ether or methyl t-butyl ether
-
Centrifuge tubes
Procedure:
-
Resin Preparation: Place the dry peptide-resin in a suitable vial or syringe.
-
Cleavage Reaction: Add the freshly prepared cleavage cocktail to the resin (approx. 1-2 mL).[27] Ensure the resin is fully submerged.
-
Incubation: Allow the reaction to proceed at room temperature for 2-3 hours with occasional agitation.[27]
-
Peptide Precipitation: Filter the cleavage mixture away from the resin beads into a centrifuge tube containing cold diethyl ether (approx. 10x the volume of the filtrate). A white precipitate of the crude peptide should form.[27]
-
Isolation: Place the tube at -20°C for at least 30 minutes to maximize precipitation.[27] Centrifuge the suspension to pellet the peptide.
-
Washing: Carefully decant the ether. Wash the peptide pellet twice more with cold ether to remove residual scavengers.[27]
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Analysis: Dissolve the dried crude peptide in an appropriate solvent (e.g., 50% Acetonitrile/Water) for analysis by HPLC and Mass Spectrometry.
References
- Application Notes and Protocols for Peptide Synthesis Using 2-Chlorotrityl Chloride Resin. Benchchem.
- Peptide Aggregation in Manufacturing Mechanisms, Challenges and Case Studies. Bachem.
- Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich.
- Aggregation of resin-bound peptides during solid-phase peptide synthesis. Prediction of difficult sequences. PubMed.
- Resins for Solid Phase Peptide Synthesis. ChemPep.
- Technical Support Center: Troubleshooting Low Coupling Efficiency of H-DL-Abu-OH. Benchchem.
- Coupling & Side Reactions. Peptide Chemistry Resources.
- A Comparative Guide to Aggregation-Disrupting Techniques in Solid-Phase Peptide Synthesis. Benchchem.
- 2-Chlorotrityl Chloride Resin. Amerigo Scientific.
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
- Peptide Synthesis Resins. AAPPTEC.
- How to choose the right resin functionality for solid phase peptide synthesis. Biotage.
- Towards green, scalable peptide synthesis: leveraging DEG-crosslinked polystyrene resins to overcome hydrophobicity challenges. RSC Publishing.
- Synthesis of amino acids and peptides with bulky side chains via ligand-enabled carboxylate-directed γ-C(sp3)–H arylation. Chemical Science (RSC Publishing).
- 2-Chlorotrityl-Chloride-Resin with Amino Acids. BOC Sciences.
- 2-Chlorotrityl Chloride Resin. Aapptec Peptides.
- Chemical Synthesis of Peptides and Proteins: Solid Support. University of Bristol.
- Accurate determination of resin substitution in solid phase peptide synthesis - an illustrated case study for a highly moisture - Almac.
- Advantages of Wang Resin in Peptide Synthesis. AltaBioscience.
- Resins for Solid Phase Peptide Synthesis - Core Resins. AAPPTEC.
- Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. PMC.
- Long peptide Synthesis. JPT.
- Loading protocols. Peptideweb.com.
- 2-Chlorotrityl Chloride Resin – Solid Support. APExBIO.
- Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group.
- Peptide synthesis. Wikipedia.
- Peptide Synthesis Resins. Alfa Chemistry.
- Cleavage Cocktails; Reagent B. Peptides.
- Technical Support Center: Optimizing Cleavage Cocktails for Peptides with Bip(4,4'). Benchchem.
- Safety-Catch Linkers for Solid-Phase Peptide Synthesis. PMC - NIH.
- Cleavage Cocktail Selection. CDN.
- Technical Support Center: Managing Steric Hindrance in Peptide Synthesis. Benchchem.
- Large Scale Synthesis of Long Peptides ( Those Containing More Than 23 Amino Acids) on the PioneerTM Peptide Synthesis Sy... PerSeptive Biosystems.
- Taming Aggreg
- Protein synthesis revolution on way as large peptides made in hours not days. Chemistry World.
- The benefits of StratoSpheres resins for peptide synthesis. Agilent.
- Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis.
- Application Note 72: Cleaving peptides in flow. Vapourtec.
- Solid Phase Peptide Synthesis (SPPS) explained. Bachem.
- Guide to Solid Phase Peptide Synthesis. AAPPTEC.
- Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC.
- Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- Product Focus: New resins for peptide synthesis Novabiochem®. Merck.
Sources
- 1. chempep.com [chempep.com]
- 2. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 6. peptide.com [peptide.com]
- 7. biotage.com [biotage.com]
- 8. Advantages of Wang Resin in Peptide Synthesis - AltaBioscience [altabioscience.com]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
- 11. 2-Chlorotrityl Chloride Resin - Amerigo Scientific [amerigoscientific.com]
- 12. almacgroup.com [almacgroup.com]
- 13. Towards green, scalable peptide synthesis: leveraging DEG-crosslinked polystyrene resins to overcome hydrophobicity challenges - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07484J [pubs.rsc.org]
- 14. chem.uzh.ch [chem.uzh.ch]
- 15. agilent.com [agilent.com]
- 16. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. merckmillipore.com [merckmillipore.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. bachem.com [bachem.com]
- 20. jpt.com [jpt.com]
- 21. peptidechemistry.org [peptidechemistry.org]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 24. peptideweb.com [peptideweb.com]
- 25. peptide.com [peptide.com]
- 26. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 27. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Comprehensive NMR Characterization Guide: 2,3-Dimethyl-L-Phenylalanine vs. Canonical L-Phenylalanine
The Mechanistic Causality of Conformational Restriction
In the rational design of peptidomimetics, substituting canonical L-phenylalanine (L-Phe) with sterically constrained non-canonical analogues like 2,3-dimethyl-L-phenylalanine (2,3-diMe-Phe) is a [1][2]. To fully leverage these synthetic building blocks, drug development professionals must understand the causality behind their distinct nuclear magnetic resonance (NMR) signatures.
In canonical L-Phe, the phenyl ring undergoes rapid, degenerate rotation around the χ2 dihedral angle at room temperature. On the NMR timescale, this dynamic flipping averages the chemical environments of the ortho (2,6) and meta (3,5) protons, yielding a characteristic, often overlapping, AA'BB'C spin system.
Conversely, introducing methyl groups at the 2 and 3 positions induces severe steric clashes with the peptide backbone. This steric hindrance drastically increases the energy barrier for χ2 rotation, effectively[3][4]. As a direct consequence, the rotational symmetry is broken. The remaining aromatic protons (positions 4, 5, and 6) become chemically and magnetically non-equivalent, shifting the spin system to an AMX or ABC pattern. Furthermore, the newly introduced methyl groups provide intense, sharp NOE (Nuclear Overhauser Effect) probes, allowing for that is otherwise impossible with canonical L-Phe[5].
Comparative NMR Performance Data
The structural rigidification of 2,3-diMe-Phe directly translates to enhanced analytical resolution. The table below summarizes the quantitative and qualitative NMR performance differences between the two residues.
| Analytical Parameter | Canonical L-Phenylalanine | 2,3-Dimethyl-L-Phenylalanine |
| Side-Chain Dynamics (χ2) | Rapid degenerate flipping (averaged) | Restricted (locked rotamer) |
| Aromatic Spin System | AA'BB'C (5 protons) | AMX / ABC (3 protons) |
| Aromatic ¹H Chemical Shifts | ~7.10 – 7.40 ppm (overlapping multiplet) | ~6.90 – 7.20 ppm (distinct multiplets) |
| Methyl ¹H Signals | None | Two distinct singlets (~2.20 – 2.40 ppm) |
| NOE Probe Efficacy | Low (limited to ring protons) | High (intense 3H methyl singlets) |
| Enzymatic Stability | Highly susceptible to proteases | Highly resistant (steric shielding) |
Self-Validating Experimental Protocol for NMR Characterization
To ensure data integrity, the following step-by-step protocol incorporates internal validation checkpoints for the structural elucidation of 2,3-diMe-Phe containing peptides. Every step acts as a gatekeeper for the next, creating a self-validating analytical system.
Step 1: Sample Preparation & Internal Calibration
-
Action: Dissolve 1-2 mg of the purified peptide in 600 µL of 90% H₂O / 10% D₂O buffer (pH 5.5) containing 0.5 mM DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) as an internal standard.
-
Validation Check: Acquire a preliminary 1D ¹H scan. The DSS reference peak at 0.00 ppm must have a linewidth at half-height of <1.5 Hz. If the peak is broader, re-shim the magnet to prevent NOE signal overlap and artifact generation in subsequent 2D experiments.
Step 2: 1D ¹H Baseline Acquisition
-
Action: Acquire a 1D ¹H spectrum with water suppression (e.g., excitation sculpting). Identify the two distinct methyl singlets in the 2.20–2.40 ppm region.
-
Validation Check: Integrate the signals. The methyl peaks must integrate to exactly 3 protons each relative to the backbone alpha-proton (1 proton). If the integration is lower, it indicates incomplete incorporation during peptide synthesis or severe conformational exchange broadening.
Step 3: 2D TOCSY Spin System Verification
-
Action: Acquire a 2D TOCSY (mixing time 60-80 ms) to trace the scalar couplings within the side chains.
-
Validation Check: Isolate the aromatic region. Canonical L-Phe will display a 5-spin network. The 2,3-diMe-Phe residue must strictly display a 3-spin system (positions 4, 5, and 6). The presence of a 5-spin system definitively indicates sample contamination with canonical L-Phe.
Step 4: 2D NOESY Distance Mapping
-
Action: Acquire a 2D NOESY (mixing time 150-200 ms). Extract cross-peaks between the 2- and 3-methyl protons and the backbone amide/alpha protons.
-
Validation Check: Cross-reference the NOE volumes with the known, fixed distance between the adjacent 2-methyl and 3-methyl groups (~2.9 Å). Use this internal standard to calibrate all other inter-proton distance calculations for accurate χ1 and χ2 angle determination.
Workflow Visualization: Conformational Elucidation Pathway
The following diagram illustrates the logical progression from synthetic modification to NMR-driven conformational analysis, highlighting how steric constraints enable advanced drug design.
Workflow demonstrating how 2,3-dimethylation breaks rotational symmetry to enable NMR-driven drug design.
References
-
Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery Source: Biomolecules (MDPI) / PubMed Central (PMC) URL:[Link]
-
Exploring the biological consequences of conformational changes in aspartame models containing constrained analogues of phenylalanine Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL:[Link]
-
High five! Methyl probes at five ring positions of phenylalanine explore the hydrophobic core dynamics of zinc finger miniproteins Source: Chemical Science (Royal Society of Chemistry) URL:[Link]
Sources
- 1. Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptide Derived Ligands for the Discovery of Safer Opioid Analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. High five! Methyl probes at five ring positions of phenylalanine explore the hydrophobic core dynamics of zinc finger miniproteins - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02346B [pubs.rsc.org]
Technical Guide: Specific Rotation & Purity Standards for 2,3-Dimethyl-L-Phenylalanine
This guide is structured as a high-level technical manual for application scientists and process chemists. It prioritizes experimental validation over static data, acknowledging the nuances of non-canonical amino acid analysis.
Executive Summary
For researchers utilizing 2,3-dimethyl-L-phenylalanine (CAS: 259726-38-0 for free acid; derivatives vary) in peptide synthesis or peptidomimetics, relying solely on specific rotation (
This guide defines the rigorous purity standard required for drug development (ee > 99.5%), compares the efficacy of polarimetry versus chiral HPLC, and provides a self-validating protocol for establishing internal standards.
Part 1: The Purity Standard
Theoretical vs. Operational Standards
While generic L-phenylalanine has a well-documented specific rotation (
Target Specification for Pharmaceutical Grade:
| Parameter | Acceptance Criterion | Method |
|---|---|---|
| Enantiomeric Purity (ee) | > 99.5% | Chiral HPLC (Primary) |
| Chemical Purity | > 98.0% | HPLC-UV / LC-MS |
| Specific Rotation (
*Note: Values for the free acid are solvent/pH dependent. The Boc-derivative (CAS 849440-32-0) is the most common commercial form and exhibits positive rotation in ethanol.
The "Silent" Impurity Risk
In 2,3-dimethyl-L-phenylalanine, the primary impurities are not just the D-enantiomer, but regioisomers (2,4-dimethyl or 3,4-dimethyl) arising from the starting aryl halide used in synthesis.
-
Risk: Regioisomers are chiral but may have similar specific rotations, masking their presence in a polarimeter.
-
Consequence: A sample can meet the
specification but fail in biological assays due to incorrect steric clashes in the receptor binding pocket.
Part 2: Comparative Analysis of Validation Methods
This section objectively compares the "Product Performance" of using Polarimetry (Traditional) vs. Chiral HPLC (Modern Standard) for this specific compound.
Table 1: Method Performance Comparison
| Feature | Method A: Polarimetry (Specific Rotation) | Method B: Chiral HPLC (The Gold Standard) |
| Detection Principle | Bulk interaction with polarized light. | Physical separation of enantiomers on chiral stationary phase.[1] |
| Sensitivity to D-Isomer | Low. 1% D-isomer causes only a ~0.3° shift, often within error margins. | High. Can detect <0.1% D-isomer impurity. |
| Sensitivity to Regioisomers | None. Cannot distinguish 2,3-dimethyl from 2,4-dimethyl isomers easily. | High. Regioisomers elute at distinct retention times. |
| Sample Requirement | High (~10-20 mg). | Low (< 1 mg). |
| Throughput | Fast (< 5 mins). | Moderate (15-30 mins). |
| Verdict | Pass/Fail Check Only. Use for batch-to-batch consistency, not absolute purity. | Mandatory for Release. Required to certify ee% > 99%. |
Part 3: Experimental Protocols (Self-Validating Systems)
Protocol A: Establishing the Specific Rotation Baseline
Objective: To generate a reliable specific rotation value for your specific lot, correlated with HPLC data.
Reagents:
-
2,3-Dimethyl-L-phenylalanine (Boc-protected or Free Acid).
-
Solvent: Absolute Ethanol (for Boc-) or 1M HCl (for Free Acid).
-
Equipment: Digital Polarimeter (Na-D line, 589 nm).
Step-by-Step Workflow:
-
Dry Matter Determination: Dry 100 mg of sample in a vacuum oven at 40°C for 4 hours to remove residual solvent (solvent weight distorts concentration calculations).
-
Gravimetric Preparation: Weigh exactly
( ) into a 10 mL volumetric flask. -
Solvation: Dissolve in the target solvent. Sonicate if necessary to ensure complete dissolution. Make up to volume.
-
Critical Check: Inspect for turbidity. Any haze will scatter light and invalidate the reading.
-
-
Measurement:
-
Zero the polarimeter with pure solvent.
-
Fill the 1 dm cell. Avoid bubbles.
-
Take 5 readings and average them (
).
-
-
Calculation:
Where and .
Protocol B: Chiral HPLC Confirmation (The "Truth" Data)
-
Column: Chiralpak IA or AD-H (Amylose-based).
-
Mobile Phase: Hexane : Isopropanol (90:[1]10) with 0.1% TFA (for free acid/Boc).
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV @ 254 nm (aromatic ring absorption).
-
Success Criteria: The L-isomer should elute as the major peak. The D-isomer (impurity) typically elutes second (check column specifics). Calculate Enantiomeric Excess (ee):
Part 4: Visualizing the Validation Workflow
The following diagram illustrates the decision logic for accepting a batch of 2,3-dimethyl-L-phenylalanine for therapeutic development.
Caption: Integrated Quality Control Workflow for Non-Canonical Amino Acids. Polarimetry serves as a preliminary screen, while Chiral HPLC provides the definitive release criteria.
Part 5: Impact on Downstream Applications
Why does this specific rotation standard matter?
-
Peptide Folding: The 2,3-dimethyl group acts as a "conformational lock." If the stereochemistry is impure (low ee), the resulting peptide will fail to adopt the required bioactive helix or turn structure, leading to a loss of potency (
shift). -
Regulatory Compliance: For GMP manufacturing, you must demonstrate that your analytical method can distinguish between the active pharmaceutical ingredient (API) and its enantiomer. Relying on a literature value for
without generating internal HPLC data is a common audit finding.
References
-
Chem-Impex International. Product Specification: Boc-alpha-methyl-L-phenylalanine (Analogous structural data). Retrieved from
-
Sigma-Aldrich (Merck). Boc-Phe-OH Specific Rotation Standards. Retrieved from
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 637610 (Boc-D-phenylalanine). Retrieved from
-
Moriwaki, H., et al. (2014). "Inexpensive chemical method for preparation of enantiomerically pure phenylalanine." Amino Acids, 46(4), 945-952. Retrieved from
-
Cook, C. W., et al. (2019). "Detection Limits for Chiral Amino Acids Using a Polarization Camera." 50th Lunar and Planetary Science Conference. Retrieved from
Sources
comparing biological activity of 2,3-dimethyl vs 2,4-dimethyl phenylalanine
[1][2]
Executive Summary
The choice between 2,3-Dmp and 2,4-Dmp represents a strategic decision in Structure-Activity Relationship (SAR) studies involving aromatic residues (Phe/Tyr).[1][2]
-
2,4-Dimethylphenylalanine is primarily a "Depth & Orientation Probe." It combines the conformational restriction of an ortho-methyl group with the extended hydrophobic reach of a para-methyl group.[1][2] It is a validated residue in high-potency ion channel toxins (e.g., Nav1.7 inhibitors).[1][2]
-
2,3-Dimethylphenylalanine acts as a "Lateral Steric Wedge." The vicinal methyl groups create a dense hydrophobic wall on one face of the phenyl ring without significantly extending its length.[1] It is used to probe the width of hydrophobic pockets and enforce specific side-chain rotamers (chi1/chi2 angles).[1][2]
Chemical & Structural Profile[1][3][4]
The biological activity of these isomers is dictated by their distinct steric footprints.[1]
| Feature | 2,3-Dimethylphenylalanine | 2,4-Dimethylphenylalanine |
| Substitution Pattern | Ortho, Meta (Vicinal) | Ortho, Para |
| Steric Effect | Lateral Bulk: Creates a "wide" aromatic face.[1][2] The 3-methyl clashes with residues adjacent to the binding pocket "wall."[2] | Elongation: The 4-methyl extends the effective length of the side chain by ~2.0 Å.[2] |
| Conformational Bias | Restricts | Restricts |
| Primary Utility | Excluding binding to receptors with narrow/shallow pockets.[1][2] | Increasing affinity for receptors with deep, hydrophobic crevices (e.g., GPCRs, Ion Channels).[1] |
Structural Visualization
The following diagram illustrates the steric sectors occupied by the methyl groups in each isomer.[1]
[1]
Biological Activity & Applications[1][5][6][7]
2,4-Dimethylphenylalanine: The "Anchor" Residue
This isomer has demonstrated significant utility in peptide engineering, particularly for targets requiring deep hydrophobic insertion.[1]
-
Case Study: Nav1.7 Channel Inhibitors (Pain Management)
-
Context: Peptide toxins like ProTx-II target the voltage-gated sodium channel Nav1.7.[2]
-
Mechanism: The interaction surface involves a "hydrophobic pharmacophore" that wedges into the channel's voltage-sensing domain.[2]
-
Data: Substitution of native residues with 2,4-dimethylphenylalanine (often denoted as 2,4-Me2Phe or diMePhe) at position X27 in engineered peptides has been shown to improve potency and selectivity.[1][2] The para-methyl group penetrates deeper into the lipid-channel interface, while the ortho-methyl restricts the side chain to the bioactive conformation.[1][2]
-
Outcome: Enhanced IC50 values (low nanomolar range) compared to single-methyl analogs.[1][2]
-
-
Case Study: Compstatin Analogs (Complement Inhibition)
2,3-Dimethylphenylalanine: The "Negative Probe"
While less common as a "hit" residue than 2,4-Dmp or the famous 2,6-Dmp, the 2,3-isomer is critical for defining the exclusion volume of a binding pocket.[1][2]
-
Mechanism: In SAR studies (e.g., opioid peptides), 2,3-Dmp is often used to test if a receptor pocket can tolerate width.[1] If a ligand loses activity upon 2,3-substitution but retains it with 2,4-substitution, it confirms the pocket is narrow and deep .[1][2]
-
Conformational Control: The vicinal repulsion between the 2- and 3-methyl groups creates a rigid "wall" that prevents the phenyl ring from flipping.[2] This is used to freeze the ring in a specific orientation to identify the bioactive rotamer.
Experimental Protocols
To validate the activity of these isomers in your own system, follow these established workflows.
Solid-Phase Peptide Synthesis (SPPS) Incorporation
Both isomers are available as Fmoc-protected amino acids.[2] Due to steric hindrance (especially 2,3-Dmp), standard coupling protocols must be modified.[1]
Protocol:
-
Resin: Rink Amide (for C-term amides) or Wang (for acids).[2]
-
Coupling Reagents: Use HATU/HOAt instead of HBTU/HOBt to drive the reaction.
-
Stoichiometry: 4 equiv. Amino Acid : 3.8 equiv.[1] HATU : 8 equiv.[1] DIEA.
-
Reaction Time: Double coupling (2 x 45 min) is mandatory for 2,3-Dmp due to the ortho-methyl steric clash with the incoming amine.
-
Cleavage: Standard TFA/TIS/H2O (95:2.5:2.5).
Comparative Binding Assay (Generic GPCR/Channel)
Objective: Determine if the target pocket is "Depth-Driven" (2,4-Dmp favored) or "Width-Restricted" (2,3-Dmp disfavored).[2]
Workflow Visualization:
Summary Table: Biological Performance
| Parameter | 2,3-Dimethylphenylalanine | 2,4-Dimethylphenylalanine |
| Hydrophobicity ( | High (Localized) | High (Distributed) |
| Proteolytic Stability | High (Steric shield against chymotrypsin) | Moderate-High |
| Receptor Selectivity | Discriminator: Often reduces affinity unless pocket is wide.[2] | Enhancer: Often increases affinity for deep pockets (e.g., Nav1.7, C3c).[1] |
| Key Reference Class | Conformational Probes | High-Affinity Ligands |
References
-
Nav1.7 Peptide Inhibitors: Patent WO2024011119A2. "Peptides targeting sodium channels to treat pain."[1][3] (2024).[1][2][4] Describes the use of 2,4-dimethylphenylalanine (diMePhe) at position X27 to improve selectivity.
-
Compstatin Analogs: Journal of Medicinal Chemistry. Structure-activity studies involving methylated phenylalanine analogs to probe the hydrophobic binding pocket of Compstatin.[1][2]
-
Opioid Peptide SAR: Schiller, P.W. et al.[1] "The TIPP Opioid Peptide Family."[1] (General reference for Dmp usage in opioids, establishing the ortho-methyl constraint principle).
-
Synthesis & Conformation: Kazmierski, W. et al.[1][5] "Topographical Control of Peptide Conformation."[1][6] Journal of the American Chemical Society.[1] Discusses the synthesis and conformational impact of dimethylphenylalanine isomers. [1][2]
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. (2R,3S)-(-)-2,3-dimethylphenylalanine - CAS号 143789-84-8 - 摩熵化学 [molaid.com]
- 3. WO2024011119A2 - Peptides targeting sodium channels to treat pain - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. (2R,3S)-2,3-Dimethylphenylalanine methyl ester - CAS号 156592-75-5 - 摩熵化学 [molaid.com]
HPLC Retention Time Shifts of Methylated Phenylalanine Analogs: A Comparative Guide
The following guide is designed for researchers and analytical scientists involved in the characterization of peptidomimetics and amino acid analogs. It synthesizes physicochemical principles with practical chromatographic behavior to explain and predict the retention shifts of methylated phenylalanine analogs.
Executive Summary
Methylation of phenylalanine significantly alters its interaction with Reverse-Phase (RP) stationary phases, primarily through increased hydrophobicity and steric modulation. This guide analyzes the retention time (RT) shifts of Ring-Methylated (ortho, meta, para) and Alpha-Methylated analogs.
-
General Trend: Methylation increases retention time (
) relative to native Phenylalanine (Phe). -
Isomer Selectivity: On C18 columns, the elution order is typically Ortho < Meta < Para , driven by shape selectivity and steric hindrance at the stationary phase interface.
-
Alpha-Methylation: Introduces a significant hydrophobic shift (approx. +1.1–1.3x relative retention) but less shape selectivity variance than ring isomers.
Part 1: Mechanistic Basis of Retention Shifts
To control separation, one must understand the causality behind the shifts. The retention behavior is governed by two competing mechanisms on alkyl-bonded silica (C18/C8):
1. Hydrophobic Subtraction & LogP
The addition of a methyl group (-CH₃) adds approximately 0.5 log units to the octanol-water partition coefficient (LogP). In RP-HPLC, this theoretically increases retention.[1]
-
Phenylalanine (Phe): Baseline hydrophobicity.
-
Methyl-Phe Analogs: Increased non-polar surface area leads to stronger partitioning into the C18 stationary phase.
2. Steric Shielding & Shape Selectivity (The "Ortho Effect")
While all isomers gain a methyl group, their effective interaction with the C18 ligands differs:
-
Ortho- (2-Me-Phe): The methyl group is adjacent to the alanine side chain. This creates steric hindrance, preventing the phenyl ring from lying flat against the C18 chains. Result: Reduced effective contact area
Lowest Retention among isomers. -
Para- (4-Me-Phe): The methyl group extends the linear axis of the molecule, maximizing surface area contact with the stationary phase. Result: Strongest interaction
Highest Retention .
Part 2: Comparative Analysis & Data
The following table summarizes the relative retention behavior observed under standard acidic RP-HPLC conditions (0.1% TFA or Formic Acid).
Table 1: Relative Retention Trends of Phenylalanine Analogs (vs. Native Phe)
| Analog | Position | Predicted Relative RT ( | Primary Driver | Peak Shape Challenges |
| L-Phenylalanine | - | 1.00 (Reference) | Baseline | Tailing at pH > 3 (Silanol) |
| 2-Methyl-Phe | Ortho | 1.10 – 1.15 | Steric Hindrance (Reduced contact) | Good |
| 3-Methyl-Phe | Meta | 1.15 – 1.25 | Moderate Hydrophobicity | Potential overlap with Ortho |
| 4-Methyl-Phe | Para | 1.25 – 1.35 | Max Surface Area (Shape Selectivity) | Good |
| Alpha-C | 1.30 – 1.40 | Hydrophobicity (+Lipophilicity) | Slower mass transfer |
Note:
-Methyl-Phe often elutes later than ring isomers because the methyl group is on the backbone, significantly increasing the lipophilicity of the zwitterionic core, which is usually the most polar part of the molecule.
Part 3: Visualization of Interaction Mechanisms
The following diagram illustrates the differential interaction of the isomers with a C18 ligand surface.
Caption: Comparative binding mechanism showing how steric hindrance in ortho-isomers reduces retention compared to the linear alignment of para-isomers.
Part 4: Recommended Experimental Protocols
To achieve baseline separation of these closely related analogs, two distinct methodologies are recommended depending on the specific analytical goal.
Method A: High-Resolution Isomer Separation (Recommended)
Best for separating 2-, 3-, and 4-methyl isomers.
-
Stationary Phase: Phenyl-Hexyl or PFP (Pentafluorophenyl) .
-
Why: These phases utilize
interactions.[2] The electron-donating methyl group alters the electron density of the ring. The specific geometry of the isomers affects their ability to "stack" with the phenyl ring of the stationary phase, offering superior selectivity over C18.
-
-
Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 (Buffer).
-
Mobile Phase B: Methanol (MeOH).[2]
-
Why: MeOH promotes
interactions better than Acetonitrile (ACN). ACN can form its own -complexes, interfering with the column selectivity.
-
-
Gradient: 5% B to 40% B over 20 minutes.
-
Detection: UV @ 210 nm (peptide bond) and 254 nm (aromatic ring).
Method B: Standard Profiling (Robustness)
Best for general purity checks where isomer resolution is secondary.
-
Stationary Phase: C18 (End-capped, 3.5 µm or smaller).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 10% B to 50% B over 15 minutes.
-
Note: TFA is essential here to suppress the ionization of the carboxylic acid and protonate the amine, ensuring the molecule behaves as a cation/neutral pair rather than a zwitterion, which improves peak shape.
Part 5: Troubleshooting & Optimization
Problem: Peak Tailing
-
Cause: Interaction between the protonated amine of the Phe analog and residual silanols on the silica surface.
-
Solution: Increase buffer concentration (e.g., 25 mM Phosphate) or use a "base-deactivated" column. Alternatively, add 0.1% Triethylamine (TEA) as a competitive blocker.
Problem: Retention Time Drift
-
Cause: Incomplete equilibration of the column, particularly when using Phenyl-Hexyl phases with Methanol.
-
Solution: Ensure at least 10 column volumes of equilibration time between runs.
Problem: Co-elution of Meta and Para isomers
-
Cause: Insufficient shape selectivity on standard C18.
-
Solution: Lower the temperature to 20°C. Lower temperatures enhance steric selectivity. Switch to a Phenyl-Hexyl column if C18 fails.[4]
References
-
Comparison of HPLC Separation of Phenylalanine Enantiomers. Semantic Scholar. Available at: [Link]
-
Hydrophobicity indices for amino acid residues as determined by HPLC. ResearchGate. Available at: [Link]
-
Using a Phenyl Column When Separation with C18 Is Insufficient. Shimadzu Technical Report C190-E155. Available at: [Link]
-
Separation of O-Methyl-3-phenyl-L-alanine hydrogen sulphate. SIELC Technologies. Available at: [Link]
-
Mechanistic studies on the chiral recognition of polysaccharide-based chiral stationary phases... reversal of elution order of N-substituted alpha-methyl phenylalanine esters. Journal of Chromatography A. Available at: [Link]
Sources
Advanced Mass Spectrometry Fragmentation Profiling: Dimethylphenylalanine vs. Natural Phenylalanine Peptides
Abstract : The incorporation of unnatural amino acids is a cornerstone of modern peptide drug design. This guide provides an objective, data-driven comparison of the mass spectrometry (MS/MS) fragmentation patterns of dimethylphenylalanine (Dmp) peptides versus their natural phenylalanine (Phe) counterparts. By detailing the causality behind gas-phase dissociation, we provide a self-validating analytical workflow for researchers and drug development professionals.
Introduction: The Analytical Challenge of Dmp Peptides
In the development of advanced therapeutics, substituting natural amino acids with unnatural variants like 2,6-dimethylphenylalanine (2,6-Dmp) or N,N-dimethylphenylalanine is a proven strategy to enhance proteolytic stability, modulate lipophilicity, and improve target receptor selectivity[1][2]. For example, Dmp substitutions in Szeto-Schiller (SS) mitochondria-targeted peptides and endomorphin opioid analogs significantly optimize their pharmacokinetic profiles[1].
However, these modifications introduce profound analytical challenges. The addition of two methyl groups (
Mechanistic Principles of Fragmentation: Causality in Gas-Phase Chemistry
To accurately characterize Dmp-peptides, one must account for two primary phenomena: steric hindrance during backbone cleavage and the generation of diagnostic low-mass reporter ions.
Steric Hindrance and Backbone Cleavage (HCD vs. ETD) Under Higher-energy C-trap Dissociation (HCD) or Collision-Induced Dissociation (CID), peptide fragmentation is driven by vibrational excitation, typically yielding b and y product ions[3][4]. In natural Phe-peptides, the backbone cleaves predictably. However, in 2,6-Dmp peptides, the bulky methyl groups on the phenyl ring create severe steric hindrance around the adjacent peptide bonds. This steric clash restricts the conformational flexibility required to form the critical oxazolone intermediate during HCD, often suppressing the intensity of adjacent b-ions. Similarly, N,N-dimethylphenylalanine lacks an amide proton, completely preventing standard proton-driven cleavage and acting similarly to a proline residue[5].
To overcome this, Electron Transfer Dissociation (ETD) is utilized. ETD is a radical-driven process that cleaves the N-C
Diagnostic Immonium Ions A self-validating MS workflow must include low-mass diagnostic markers. During HCD, aromatic amino acids undergo a-type cleavage followed by the loss of carbon monoxide to form highly stable immonium ions[6].
-
Phe : Yields an immonium ion at m/z 120.08 [6].
-
Dmp : Yields a shifted immonium ion at m/z 148.11 .
Monitoring the m/z 148.11 peak serves as an orthogonal validation step, confirming the presence of Dmp before full sequence annotation is attempted.
Fig 1: Mechanistic fragmentation logic comparing Phe and Dmp residues under HCD activation.
Comparative Performance Data
The following table objectively compares the analytical and structural properties of Phe, 2,6-Dmp, and N,N-Dmp residues to guide method development.
| Analytical Feature | Natural Phenylalanine (Phe) | 2,6-Dimethylphenylalanine (Dmp) | N,N-Dimethylphenylalanine |
| Residue Mass (Da) | 147.068 | 175.100 | 175.100 |
| Diagnostic Immonium Ion | m/z 120.08 | m/z 148.11 | m/z 148.11 |
| HCD Cleavage Efficiency | High (Abundant b/y ions) | Moderate (Steric hindrance suppresses adjacent b-ions) | Low (Proline-like effect, suppressed b-ions) |
| ETD Cleavage Efficiency | High (c/z ions) | High (c/z ions, unaffected by steric bulk) | High (c/z ions) |
| Hydrophobicity Shift (RT) | Baseline | +2.5 to 3.5 min (Delayed elution) | +2.0 to 3.0 min (Delayed elution) |
Experimental Protocol: Self-Validating LC-MS/MS Workflow
Step 1: Sample Preparation
-
Reconstitute the synthetic peptide in 0.1% Formic Acid (FA) in LC-MS grade water to a final concentration of 1 pmol/µL. Causality: Formic acid ensures efficient protonation, driving the formation of multiply charged precursor ions (e.g., [M+3H]3+) which are strictly required for efficient electron transfer in ETD.
Step 2: Liquid Chromatography (LC) Separation
-
Column : C18 analytical column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phases : Phase A (0.1% FA in Water); Phase B (0.1% FA in Acetonitrile).
-
Gradient : 5% to 40% B over 30 minutes at 300 µL/min. Causality: Dmp-peptides exhibit higher lipophilicity than Phe-peptides. A shallow gradient ensures baseline resolution between unmodified impurities and the target modified structural isomers.
Step 3: Mass Spectrometry Parameters (Orbitrap/Q-TOF)
-
MS1 Scan : Resolution 70,000; Scan range m/z 300–1500.
-
Data-Dependent Acquisition (DDA) : Select the top 5 most intense precursors for MS/MS.
-
HCD Activation (Event 1) : Normalized Collision Energy (NCE) at 27%. Critical: Set the first mass to m/z 100 to ensure the capture of the m/z 148.11 Dmp immonium ion.
-
ETD Activation (Event 2) : Reaction time 50 ms, reagent ion target 1e6. Causality: ETD requires sufficient reaction time to allow fluoranthene radical anions to transfer electrons to the highly basic, sterically hindered Dmp-peptide precursor.
Step 4: Data Validation
-
Filter MS/MS spectra for the presence of the m/z 148.11 reporter ion in the HCD scans.
-
For validated spectra, map the c and z ion series from the paired ETD scan to localize the +28.031 Da mass shift to the specific residue.
Fig 2: LC-MS/MS workflow for characterizing Dmp-peptides using dual HCD and ETD activation.
Conclusion
Substituting natural phenylalanine with dimethylphenylalanine provides profound pharmacological benefits but necessitates a deliberate shift in analytical strategy. Relying solely on standard HCD/CID can lead to ambiguous sequence assignments due to the steric suppression of backbone cleavage. By integrating HCD for diagnostic immonium ion detection (m/z 148.11) with ETD for unbiased c/z sequencing, analysts can establish a robust, self-validating system for the characterization of next-generation peptide therapeutics.
References
1.[1] "Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications" - PMC. Available at: 2.[2] "EP3513800A1 - Aromatic-cationic peptides and uses of same" - Google Patents. Available at: 3.[5] "Proton Affinities and Photoelectron Spectra of Phenylalanine and N-Methyl- and N,N-Dimethylphenylalanine. Correlation of Lone Pair Ionization Energies with Proton Affinities and Implications for N-Methylation as a Method to Effect Site Specific Protonation of Peptides" - ACS Publications. Available at: 4.[3] "US20200354403A1 - Dual mass spectometry-cleavable crosslinking reagents for protein-protein interactions" - Google Patents. Available at: 5.[4] "Ultraviolet Photodissociation Mass Spectrometry for Analysis of Biological Molecules" - PMC. Available at: 6.[6] "Ultrafast charge dynamics in an amino acid induced by attosecond pulses" - Queen's University Belfast. Available at: 7. "Endomorphin Analogs Containing Alicyclic β-Amino Acids" - Szegedi Tudományegyetem. Available at:
Sources
- 1. Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP3513800A1 - Aromatic-cationic peptides and uses of same - Google Patents [patents.google.com]
- 3. US20200354403A1 - Dual mass spectometry-cleavable crosslinking reagents for protein-protein interactions - Google Patents [patents.google.com]
- 4. Ultraviolet Photodissociation Mass Spectrometry for Analysis of Biological Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
Comparative Guide: Enantiomeric Excess Determination of 2,3-Dimethyl-L-Phenylalanine
This guide provides an in-depth technical comparison of methods for determining the enantiomeric excess (ee) of 2,3-dimethyl-L-phenylalanine .
Target Analyte Definition: For the purpose of this guide, "2,3-dimethyl-L-phenylalanine" refers to (S)-2-amino-3-(2,3-dimethylphenyl)propanoic acid (ring-substituted). Note: If your analyte is N,N-dimethyl-phenylalanine, Marfey's method is inapplicable; refer to the Chiral Zwitterionic section.
Executive Summary & Strategic Selection
The determination of enantiomeric purity for sterically hindered non-standard amino acids (NSAAs) like 2,3-dimethylphenylalanine presents unique chromatographic challenges. The ortho-methyl group at position 2 on the phenyl ring introduces steric bulk that can distort the chiral recognition mechanisms of standard stationary phases.
We compare the two most robust methodologies:
-
Direct Chiral HPLC (Crown Ether/Zwitterionic): The "Gold Standard" for process chemistry and bulk purity analysis.
-
Indirect Derivatization (Marfey’s Method): The "High-Sensitivity" choice for biological matrices, trace impurity detection, or when chiral columns are unavailable.
Method Selection Matrix
| Feature | Method A: Direct Chiral HPLC (Crownpak) | Method B: Indirect LC-MS (Marfey's) |
| Primary Use Case | QC of synthetic batches; Process development. | PK studies; Trace D-isomer detection (<0.1%). |
| Sample Prep | Minimal (Dilute & Shoot). | Moderate (Derivatization required). |
| Elution Order | D-isomer typically elutes first (on CR(+)). | L-L diastereomer typically elutes first. |
| Cost Per Run | Low (after column purchase). | Medium (Reagent cost + Prep time). |
| Steric Tolerance | High (2,3-dimethyl group aids recognition). | High (Separation driven by C18 hydrophobicity). |
Method A: Direct Chiral HPLC (Crown Ether Stationary Phase)
Mechanism: This method utilizes a chiral stationary phase (CSP) containing chiral crown ethers (e.g., (3,3’-diphenyl-1,1’-binaphthyl)-20-crown-6). The primary ammonium group (
Protocol 1: Crownpak CR-I(+) Workflow
Recommended for: Pure synthetic samples (ee > 98%).
1. System Setup:
-
Column: Daicel Crownpak CR-I(+) (3.0 mm × 150 mm, 5 µm).
-
Mobile Phase: Perchloric acid (HClO
) is preferred over TFA to minimize background absorption and ion-pairing effects that broaden peaks.-
Composition: pH 1.5 to 2.0 (aqueous HClO
). -
Modifier: 0–15% Methanol (MeOH) can be added to reduce retention time if the hydrophobic 2,3-dimethyl group causes excessive tailing.
-
-
Temperature: 25°C (Lowering to 10°C can significantly increase resolution (
) if peaks overlap). -
Detection: UV at 210 nm (Backbone) or 254 nm (Phenyl ring).
2. Experimental Steps:
-
Preparation: Dissolve 1 mg of 2,3-dimethyl-L-phenylalanine in 1 mL of mobile phase.
-
Equilibration: Flush column for 20 min at 0.4 mL/min.
-
Injection: Inject 5 µL.
-
Analysis:
-
D-isomer (2,3-dimethyl-D-Phe): Typically elutes first (
). -
L-isomer (2,3-dimethyl-L-Phe): Typically elutes second (
). -
Note: The 2-position methyl group may alter the binding pocket fit; always verify elution order by spiking with a racemic standard.
-
3. Causality & Troubleshooting:
-
Issue: Broad peaks.
-
Cause: The hydrophobic 2,3-dimethyl moiety interacts non-specifically with the reverse-phase backbone of the column.
-
Fix: Increase Methanol content to 15% or switch to a Chiralpak ZWIX(+) column (Zwitterionic), which operates in MeOH/MeCN/Water and handles bulky side chains excellently.
Method B: Indirect Derivatization (Marfey’s Method)
Mechanism: Marfey’s reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) reacts with the primary amine of the analyte. This converts the enantiomers (L and D) into diastereomers (L-L and L-D). These diastereomers have different physical properties and can be separated on a standard achiral C18 column.
Why it works for 2,3-dimethyl-Phe: The steric bulk of the 2,3-dimethyl group significantly changes the hydrophobicity of the diastereomer. The L-L adduct usually adopts a conformation that interacts differently with C18 chains than the L-D adduct, often resulting in large separation factors (
Protocol 2: FDAA Derivatization & LC-MS
Recommended for: Biological samples or verifying >99.9% ee.
1. Reagents:
-
FDAA Solution: 1% (w/v) in Acetone.[1]
-
Buffer: 1 M NaHCO
. -
Quench: 1 M HCl.
2. Step-by-Step Workflow:
-
Reaction:
-
Mix 50 µL Sample (50 mM) + 100 µL 1 M NaHCO
+ 50 µL FDAA Solution. -
Critical Step: Heat at 40°C for 60 minutes . The 2,3-dimethyl substitution creates steric hindrance near the amine; standard protocols (37°C) may result in incomplete derivatization.
-
-
Quenching:
-
Add 50 µL 1 M HCl to stop the reaction (prevents racemization).
-
Dilute with 200 µL Acetonitrile (MeCN).
-
-
Separation (Achiral HPLC):
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]
-
Gradient: 20% B to 70% B over 15 min.
-
-
Elution Order:
-
L-L Diastereomer (Target): Elutes first (typically).
-
L-D Diastereomer (Impurity): Elutes second (more hydrophobic interaction).
-
Comparative Data Analysis
The following table summarizes expected performance metrics based on application data for substituted phenylalanines.
| Metric | Direct HPLC (Crownpak CR-I(+)) | Indirect (Marfey's / C18) |
| Resolution ( | 1.5 – 3.0 | 4.0 – 8.0 (High) |
| Limit of Detection (LOD) | ~0.1% (UV) | < 0.005% (MS/MS) |
| Run Time | 20–30 min | 15–20 min (+ 1h prep) |
| Robustness | Sensitive to pH and T | Robust (Standard C18) |
| Steric Effect (2,3-Me) | May broaden peaks | Enhances separation ( |
Decision Logic & Workflow Visualization
The following diagram illustrates the decision process for selecting the appropriate method based on sample purity and available instrumentation.
Figure 1: Decision tree for selecting the optimal enantiomeric excess determination method for 2,3-dimethyl-L-phenylalanine.
References
-
Hyun, M. H. (2006). "Liquid chromatographic resolution of enantiomers on crown ether-based chiral stationary phases." Journal of Separation Science, 29(6), 750-761. Link
-
Bhushan, R., & Brückner, H. (2004). "Marfey's reagent for chiral amino acid analysis: A review." Amino Acids, 27, 231–247. Link
-
Ilisz, I., et al. (2013). "Separation of amino acids and dipeptides on zwitterionic chiral stationary phases." Journal of Chromatography A, 1296, 119-139. Link
-
Daicel Corporation. "Crownpak CR-I(+) Instruction Manual." Link
-
Sigma-Aldrich. "Marfey's Reagent Protocol for Amino Acid Analysis." Link
Sources
Conformational Validation of Peptides: A Comparative Guide to Dimethyl-Phe Integration and CD Spectroscopy
Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Validation Guide
Introduction: The Flexibility Problem in Peptide Therapeutics
As a Senior Application Scientist in peptide drug development, I frequently encounter the "flexibility problem." Natural peptides, while highly selective, often exist as an ensemble of rapidly interconverting conformers in aqueous solutions. This entropic freedom dilutes receptor binding affinity and exposes the peptide backbone to rapid proteolytic degradation.
To overcome this, introducing sterically constrained non-natural amino acids—specifically dimethylphenylalanine (Dmp) , such as 2',6'-dimethylphenylalanine or
This guide objectively compares the performance of Dmp-modified peptides against their wild-type (natural Phenylalanine) counterparts and provides a rigorous, self-validating Circular Dichroism (CD) spectroscopy protocol to quantify these conformational shifts.
Mechanistic Advantage: Dimethyl-Phe vs. Natural Phenylalanine
Natural Phenylalanine (Phe) possesses free rotation around its
This steric clash forces the side chain into a highly defined spatial orientation, which restricts the
Mechanistic pathway of how dimethyl-Phe incorporation enhances peptide stability and binding.
Comparative Performance Data
When comparing Dmp-modified peptides to standard Phe-peptides, the constrained variants consistently demonstrate superior pharmacological and biophysical profiles. The table below summarizes the typical performance differences observed during lead optimization.
| Metric | Wild-Type Peptide (Natural Phe) | Constrained Peptide (Dimethyl-Phe) | Causality / Mechanistic Driver |
| Conformational State | Random coil (highly dynamic) | Locked secondary structure ( | Steric hindrance from methyl groups restricts |
| Receptor Affinity ( | Baseline (e.g., 0.7 nM for Apelin-13) | Up to 10-fold increase (e.g., 0.07 nM) | Pre-organization of the pharmacophore reduces the entropic penalty of binding[3]. |
| Proteolytic Stability | Susceptible to rapid cleavage | Highly resistant (Extended | Bulky dimethyl groups sterically block protease active site access[3]. |
| CD Spectral Signature | Strong negative band at ~198 nm | Double minima at 208 nm & 222 nm | Backbone rigidification forces chiral alignment of amide chromophores. |
Experimental Protocol: Self-Validating CD Spectroscopy Workflow
To prove that Dmp incorporation achieves the desired structural lock, CD spectroscopy is the gold standard. CD measures the differential absorption of left- and right-handed circularly polarized light, which is highly sensitive to chiral asymmetry in peptide secondary structures.
The following protocol is designed as a self-validating system . By utilizing a solvent titration step, we can definitively separate intrinsic structural propensity (caused by the Dmp modification) from solvent-induced folding.
Step 1: Buffer Selection & Sample Preparation
-
Action : Dissolve synthesized peptides in 10 mM Potassium Phosphate buffer (pH 7.4).
-
Causality : You must strictly avoid chloride-containing buffers (e.g., PBS, Tris-HCl). Chloride ions strongly absorb far-UV light below 200 nm, which will mask the critical 190 nm positive band indicative of
-helices. -
Concentration : Standardize to 50–100 µM. Verify that the High Tension (HT) voltage on the detector remains below 600 V during measurement to ensure data reliability.
Step 2: Instrument Calibration & Baseline Correction
-
Action : Purge the spectropolarimeter (e.g., Jasco J-815) with high-purity nitrogen gas (flow rate > 5 L/min) for at least 15 minutes prior to lamp ignition.
-
Causality : Oxygen absorbs UV light below 200 nm and generates ozone, which degrades the instrument's optics and introduces severe spectral noise.
-
Baseline : Record a blank spectrum of the exact buffer and subtract it from the peptide spectra to isolate the peptide's chiral signal.
Step 3: Far-UV Spectral Acquisition (190–260 nm)
-
Action : Use a 1 mm pathlength quartz cuvette. Scan from 260 nm down to 190 nm at a rate of 50 nm/min, averaging 3 to 5 accumulations.
-
Causality : The 190–260 nm region captures the
and transitions of the peptide bond. A random coil (WT) will show a strong negative peak near 198 nm. A successfully constrained Dmp-peptide forming an -helix will display characteristic double minima at 208 nm and 222 nm.
Step 4: The Self-Validating Step (Solvent Titration)
-
Action : Titrate Trifluoroethanol (TFE) into the sample from 0% to 50% (v/v) and record CD spectra at each step.
-
Causality : TFE lowers the solvent dielectric constant, mimicking the hydrophobic environment of a receptor pocket and promoting intramolecular hydrogen bonding.
-
Validation Logic : If the WT peptide requires 50% TFE to fold, but the Dmp-peptide exhibits a folded CD signature in 0% TFE (pure aqueous buffer), you have definitively validated that the Dmp modification intrinsically locks the conformation, independent of solvent induction.
Step 5: Data Deconvolution
-
Action : Convert raw ellipticity (
, mdeg) to Mean Residue Ellipticity (MRE, ) to normalize for peptide length and concentration. Use algorithms like CONTIN or SELCON3 to quantify the exact percentage of secondary structure.
Logical workflow for validating peptide conformation using CD spectroscopy and solvent titration.
Conclusion
Replacing natural Phenylalanine with Dimethyl-Phe is a highly effective method for overcoming the inherent flexibility of peptide therapeutics. By utilizing the self-validating CD spectroscopy workflow outlined above, researchers can quantitatively prove that their Dmp-modified peptides possess the intrinsic structural rigidity required for enhanced receptor affinity and extended proteolytic half-life.
References
-
Title: Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery Source: MDPI URL: [Link][1]
-
Title: Exploring the biological consequences of conformational changes in aspartame models containing constrained analogues of phenylalanine Source: Taylor & Francis URL: [Link][2]
-
Title: Constraining the Side Chain of C-Terminal Amino Acids in Apelin-13 Greatly Increases Affinity, Modulates Signaling, and Improves the Pharmacokinetic Profile Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link][3]
Sources
Crystal Structure & Conformational Analysis of Peptides Containing 2,3-Dimethylphenylalanine
[1]
Executive Summary: The Role of 2,3-Me₂Phe in Topographical Control
In the rational design of peptidomimetics, 2,3-dimethylphenylalanine serves as a precision tool for "topographical control."[1][2] Unlike its more common isomer, 2,6-dimethylphenylalanine (Dmp) , which acts as a rigid steric lock forcing the aromatic ring perpendicular to the peptide backbone, 2,3-Me₂Phe provides asymmetric steric biasing .[1]
The presence of a single ortho-methyl group (at position 2) restricts
Comparison of Methyl-Substituted Phenylalanines
| Feature | L-Phenylalanine (Phe) | 2,3-Dimethylphenylalanine (2,3-Me₂Phe) | 2,6-Dimethylphenylalanine (Dmp) |
| Steric Nature | Flexible | Asymmetrically Biased | Rigid / Locked |
| Strongly biased to | Locked | ||
| Backbone Impact | Minimal | Moderate restriction on | Severe restriction on |
| Primary Use | Native recognition | Fine-tuning fit / probing asymmetry | Enforcing orthogonal orientation |
| Hydrophobicity | Moderate | High | High |
Structural Mechanism & Crystallographic Features[3][4][5][6]
The "Ortho-Effect" and Side-Chain Orientation
In crystal structures, the defining feature of 2,3-Me₂Phe is the Ortho-Effect .[1] The methyl group at position 2 creates a steric clash with the peptide backbone (specifically the carbonyl oxygen or amide nitrogen of the preceding residue).
-
Conformational Bias: To relieve this strain, the side chain adopts specific
torsion angles (typically ). The trans conformation ( ) is often energetically penalized because it forces the ortho-methyl group into the backbone plane. -
Asymmetry: Unlike 2,6-Dmp, which is symmetric, the 2,3-isomer has a "face-specific" bulk.[1] In a binding pocket, this allows the peptide to present a flat aromatic face on one side (positions 4, 5, 6) while projecting bulk on the other (positions 2, 3).
Crystal Packing and Lattice Interactions
Peptides containing 2,3-Me₂Phe often crystallize in lower-symmetry space groups (e.g.,
-
Intermolecular Interactions: The hydrophobic 2,3-dimethylphenyl moiety drives packing via van der Waals forces rather than hydrogen bonding.[1] Expect to see "zipper-like" aromatic stacking in the crystal lattice.[1]
-
Disorder: It is common to observe rotational disorder in the methyl groups themselves, or slight oscillation of the phenyl ring, unless the packing is extremely tight.
Experimental Protocol: From Synthesis to Structure
Phase 1: Synthesis & Purification[1]
-
Reagents: Use optically pure (2S, 3S)-2,3-Me₂Phe (often synthesized via asymmetric hydrogenation or Evans auxiliary methods as described by Kazmierski et al.).[1]
-
Coupling: The steric bulk at the 2-position reduces coupling efficiency.
-
Recommendation: Use high-efficiency coupling reagents like HATU or PyBOP with extended reaction times (2–4 hours).[1]
-
Monitoring: HPLC is critical as deletion sequences are common due to steric hindrance.
-
Phase 2: Crystallization Strategy
Crystallizing hydrophobic peptides requires a careful balance of solubility and supersaturation.
-
Solvent Screening:
-
Primary Solvents: Methanol, TFE (2,2,2-trifluoroethanol), or HFIP (hexafluoroisopropanol) to solubilize the hydrophobic backbone.
-
Precipitants: Water or PEG 400.
-
-
Technique: Vapor Diffusion (Hanging Drop)
-
Reservoir: 10–30% PEG 400 in 0.1 M buffer (pH 6.0–8.0).
-
Drop: 1:1 mix of Peptide (10 mg/mL in MeOH) and Reservoir.
-
Tip: If the peptide is extremely hydrophobic, use slow evaporation from an acetonitrile/water mix.
-
Phase 3: Diffraction & Refinement[1]
-
Data Collection: Collect at 100 K to freeze methyl group rotations.
-
Refinement (SHELXL/Phenix):
-
Define the 2,3-Me₂Phe residue as a custom ligand if not in the standard library.
-
Restraints: Apply rigid bond restraints (RIGU) to the phenyl ring but allow the methyl carbons to vibrate (using larger thermal ellipsoids if necessary).
-
Check: Look for electron density peaks near the ortho and meta positions to confirm the regiochemistry (2,3 vs 2,5 or 3,4).
-
Visualizing the Structural Analysis Workflow
The following diagram outlines the decision process and experimental workflow for characterizing these peptides.
Caption: Workflow for the synthesis, crystallization, and structural refinement of sterically hindered peptides.
Comparative Conformational Logic
When analyzing the solved structure, use this logic tree to interpret the specific effect of the 2,3-substitution:
Caption: Logic flow for distinguishing the steric impact of methyl-substituted phenylalanines based on torsion angles.
References
-
Kazmierski, W. M., et al. (1991). "Topographical design of peptides: Synthesis and conformational analysis of all the isomers of alpha,beta-dimethylphenylalanine."[2] Journal of the American Chemical Society, 113(6), 2275-2283.[1][2] [1]
-
Hruby, V. J., et al. (1994). "New Amino Acids for the Topographical Control of Peptide Conformation." The Journal of Organic Chemistry, 59(6). [1][3]
-
Sasaki, Y., & Ambo, A. (2012). "2',6'-Dimethylphenylalanine: A Useful Aromatic Amino Acid Surrogate for Tyr or Phe Residue in Opioid Peptides." Bioorganic & Medicinal Chemistry.
- Balaram, P. (1992). "Non-standard amino acids in peptide design and protein engineering." Current Opinion in Structural Biology. (Contextual grounding for steric constraints).
Distinguishing 2,3-Dimethyl-L-phenylalanine from Isobaric Impurities: A High-Resolution LC-MS Guide
Executive Summary
The accurate analysis of 2,3-dimethyl-L-phenylalanine (2,3-DMP) presents a dual challenge in analytical chemistry: distinguishing it from regioisomers (e.g., 2,4- or 3,4-dimethylphenylalanine) and quantifying its enantiomeric purity (L- vs. D-form). Standard C18 LC-MS methods often fail to resolve these impurities because they share identical mass-to-charge ratios (
This guide details a two-tiered strategy:
-
Stationary Phase Tuning: Utilizing Biphenyl or Phenyl-Hexyl phases to exploit
interactions for regioisomer separation. -
Chiral Derivatization: Employing Marfey’s Reagent (FDAA) to convert enantiomers into diastereomers, enabling baseline resolution on standard achiral columns.
The Analytical Challenge: Isobaric Interferences
In the synthesis of non-canonical amino acids, impurities often mimic the target molecule's physicochemical properties. For 2,3-DMP (Molecular Weight: ~193.24 Da), the primary threats are:
| Impurity Type | Specific Examples | Detection Challenge |
| Regioisomers | 2,4-DMP; 2,5-DMP; 3,4-DMP | Isobaric ( |
| Enantiomers | 2,3-dimethyl-D -phenylalanine | Isobaric & Isostructural. Identical MS fragmentation and retention time on achiral columns. |
| Homologs | Methyl-Phe (-14 Da); Trimethyl-Phe (+14 Da) | Mass distinct. Easily resolved by MS, but may co-elute if chromatography is poor, causing ion suppression. |
Strategic Method Selection
A. Regioisomer Separation: The Power of Interactions
Standard C18 columns separate based on hydrophobicity. However, 2,3-DMP and 3,4-DMP have nearly identical hydrophobic footprints. To separate them, we must exploit the electron density of the aromatic ring.
-
Recommendation: Use a Biphenyl or Phenyl-Hexyl stationary phase.
-
Mechanism: The biphenyl ligands engage in
stacking with the phenyl ring of the analyte. The position of the methyl groups (ortho vs. meta vs. para) alters the electron density and steric accessibility of the ring, causing significant shifts in retention time that C18 cannot achieve.
B. Enantiomeric Separation: Marfey’s Reagent
While chiral columns (e.g., Crownpak) are effective, they are expensive and often incompatible with MS solvents. The robust alternative is Marfey’s Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) .[1]
-
Mechanism: FDAA reacts with the amine group to form a diastereomer.
-
L-FDAA + L-Target
L-L Diastereomer -
L-FDAA + D-Impurity
L-D Diastereomer
-
-
Result: These diastereomers have different physical properties and can be separated on a standard C18 or Biphenyl column with high resolution (
).
Experimental Protocols
Protocol A: Regioisomer Purity (Direct LC-MS)
Objective: Distinguish 2,3-DMP from 2,4-, 2,5-, and 3,4- isomers.
-
Column: Kinetex Biphenyl or Raptor Biphenyl (
mm, 2.6 µm). -
Mobile Phase A: Water + 0.1% Formic Acid (Protonation is key).
-
Mobile Phase B: Methanol + 0.1% Formic Acid (Methanol promotes
interactions better than Acetonitrile). -
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5%
60% B -
8-10 min: 60%
95% B
-
-
MS Detection (ESI+):
-
Target:
194.1 . -
Quantifier Transition:
(Loss of HCOOH). -
Qualifier Transition:
(Dimethyl-tropylium ion). Note: The ratio of 148/119 can vary slightly between regioisomers due to the "ortho effect."
-
Protocol B: Chiral Purity (Marfey’s Method)
Objective: Quantify D-isomer contamination.
-
Derivatization:
-
Mix 50 µL Sample (50 mM) + 100 µL 1% FDAA in Acetone + 20 µL 1M NaHCO
. -
Incubate at 40°C for 60 mins.
-
Stop reaction with 20 µL 1M HCl. Dilute with mobile phase.
-
-
LC-MS Conditions:
-
Column: Standard C18 (
mm). -
Elution Order: The L-L derivative typically elutes after the L-D derivative for phenylalanine analogs due to hydrophobicity alignment in the folded state.
-
Visualizing the Workflow
The following diagrams illustrate the decision logic and the experimental workflow.
Figure 1: Decision Matrix for selecting the correct LC-MS methodology based on the specific impurity type.
Figure 2: Step-by-step analytical workflow from sample preparation to MS detection.
Expected Data & Interpretation
When analyzing the data, use the following reference points to validate your separation.
Table 1: Fragmentation Fingerprint (ESI+)
| Precursor ( | Product ( | Identity | Mechanistic Note |
| 194.1 | 177.1 | Common amine loss. Non-specific. | |
| 194.1 | 148.1 | Loss of carboxylic acid. | |
| 194.1 | 119.1 | Dimethyl-tropylium | Diagnostic. The stability of this aromatic ion confirms the dimethyl-phenyl structure. |
Table 2: Relative Retention (Biphenyl Column)
Note: Retention times (
| Isomer | Relative | Resolution ( |
| 2,3-DMP (Target) | 1.00 (Reference) | - |
| 2,6-DMP | ~0.92 (Earlier) | > 1.5 |
| 3,4-DMP | ~1.15 (Later) | > 2.0 |
References
-
Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[2][3] This seminal paper establishes the protocol for separating L/D amino acids using FDAA.
-
Restek Corporation. Biphenyl Phase Selectivity for Regioisomers. Technical guide demonstrating the superiority of Biphenyl phases over C18 for separating aromatic isomers (e.g., steroid and cannabinoid isomers).
-
Thermo Fisher Scientific.Separation of Structural Isomers using Biphenyl Columns. Application note detailing the separation of isobaric compounds using methanol-driven
selectivity. -
Koley, S., et al. (2022). An efficient LC-MS method for isomer separation.[4] Discusses the challenges of separating isobaric metabolites and the need for specialized stationary phases.
Sources
Safety Operating Guide
Personal Protective Equipment (PPE) & Handling Guide: 2,3-Dimethyl-L-Phenylalanine
Part 1: Executive Safety Summary
The Core Directive: Handle 2,3-Dimethyl-L-Phenylalanine as a bioactive research chemical with potential irritant properties. While specific toxicological data for this isomer is limited compared to the parent phenylalanine, its structural analogs (methyl-substituted phenylalanines) are frequently employed as enzyme inhibitors or receptor ligands. Therefore, the primary safety objective is containment to prevent inhalation of dust and unintentional biological uptake.
Immediate Action Plan:
-
Engineering Control: All weighing and open-handling of the solid must occur inside a certified chemical fume hood.
-
Skin Protection: Nitrile gloves (minimum 0.11 mm thickness) are required. Latex is prohibited due to poor chemical resistance against organic solvents often used in conjunction (e.g., DMF, DMSO).
-
Disposal: Do not dispose of down the drain. All waste must be segregated for high-temperature incineration.
Part 2: Risk Assessment & Hazard Identification[2][3]
To design an effective PPE strategy, we must understand the specific hazards. As a non-standard amino acid, 2,3-Dimethyl-L-Phenylalanine presents risks primarily through its physical state (fine powder) and its potential biological activity.[1]
| Hazard Category | Classification (Precautionary) | Mechanism of Risk |
| Inhalation | High Risk (Dust) | As a zwitterionic solid, it forms fine dusts that can bypass upper respiratory defenses.[1] Potential for respiratory sensitization or irritation (STOT SE 3).[1][2][3] |
| Skin Contact | Moderate Risk (Irritant) | Substituted phenylalanines can cause contact dermatitis.[1] Solutions in DMSO/DMF enhance skin permeability, increasing systemic absorption risk. |
| Eye Contact | Moderate Risk (Mechanical) | Crystalline powder can cause mechanical abrasion and chemical irritation (Eye Irrit.[1] 2A). |
| Bioactivity | Unknown/Potential | As a phenylalanine analog, it may act as a competitive inhibitor for phenylalanine hydroxylase or transport channels.[1] |
Expert Insight: The lack of a specific "Danger" GHS signal word does not imply safety. In drug development, "Caution - Substance Not Fully Tested" is the de facto highest warning level.
Part 3: Comprehensive PPE Strategy
This protocol relies on a Redundant Barrier System . We do not rely on a single layer of protection.
Protective Equipment Specifications
| PPE Component | Material Standard | Critical Specification | Rationale |
| Hand Protection | Nitrile Rubber | Thickness: | Nitrile offers superior resistance to punctures and organic solvents compared to latex.[1] For solutions in DMF/DMSO, double gloving is mandatory. |
| Eye Protection | Polycarbonate | Standard: ANSI Z87.1 / EN166 | Side shields are mandatory to prevent dust ingress.[1] If handling >10g of fine powder outside a hood, chemical goggles are required. |
| Respiratory | N95 / P100 | Fit Test: Required | Primary Control: Fume Hood.Secondary: N95 mask is only used if engineering controls fail or during spill cleanup outside the hood.[1] |
| Body Defense | Polypropylene/Cotton | Type: Lab Coat (Knee length) | Must be buttoned to the neck.[1] Sleeves must be tucked into glove cuffs (or use cuff guards) to prevent wrist exposure. |
PPE Decision Logic (Graphviz)
Figure 1: PPE Selection Logic based on physical state and engineering controls.
Part 4: Operational Workflows
Protocol: Safe Weighing & Transfer
Objective: Eliminate dust generation and surface contamination.
-
Preparation:
-
Don PPE: Lab coat, safety glasses, nitrile gloves.[4]
-
Activate Fume Hood: Ensure face velocity is 80–100 fpm.
-
Static Control: Use an anti-static gun or bar if the powder is "flyaway" (common with dry amino acids).
-
-
Weighing:
-
Place the analytical balance inside the hood.
-
Open the stock container only inside the hood.
-
Use a disposable spatula. Do not return excess material to the stock container (prevents cross-contamination).
-
-
Transfer:
-
Dissolve the solid immediately if possible.
-
If moving solid, seal the weighing vessel (parafilm/cap) before removing it from the hood.
-
-
Decontamination:
-
Wipe down the balance area with a wet paper towel (water/ethanol) to capture invisible dust.
-
Dispose of the towel as solid chemical waste.
-
Protocol: Spill Response
Scenario: Spillage of 5g solid powder on the benchtop.
-
Alert: Notify nearby personnel.
-
PPE Upgrade: Put on an N95 respirator and chemical goggles.
-
Containment: Cover the spill with a damp paper towel to prevent dust from becoming airborne. Do not dry sweep.
-
Cleanup:
-
Scoop up the damp material and towel.
-
Place in a wide-mouth hazardous waste jar.
-
Clean the surface with soap and water three times.
-
Part 5: Waste Disposal & Logistics[6]
Disposal must comply with RCRA regulations (USA) or local hazardous waste directives.
| Waste Stream | Classification | Disposal Method |
| Solid Waste | Non-RCRA Regulated* | Incineration. Label as "Non-hazardous Organic Solid" or "Amino Acid Derivative".[1] Do not landfill.[5] |
| Liquid Waste (Aqueous) | Non-Hazardous | Neutralization/Sewer (Only if local regulations permit and no toxic solvents are present). |
| Liquid Waste (Organic) | Flammable/Toxic | Fuel Blending/Incineration. Segregate halogenated vs. non-halogenated solvents.[1] |
| Contaminated PPE | Solid Debris | Treat as solid chemical waste.[1] |
*Note: While often not federally regulated as "Hazardous" (List P or U), best practice dictates incineration to destroy potential bioactivity.
Disposal Decision Matrix (Graphviz)
Figure 2: Waste stream segregation for 2,3-Dimethyl-L-Phenylalanine.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 54519198, 2,3-Dimethyl-L-Phenylalanine. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
